molecular formula C18H23FN2O2 B15608786 YT-8-8

YT-8-8

货号: B15608786
分子量: 318.4 g/mol
InChI 键: QTYLDSBXZVEWQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YT-8-8 is a useful research compound. Its molecular formula is C18H23FN2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H23FN2O2

分子量

318.4 g/mol

IUPAC 名称

2-[2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethylamino]ethanol

InChI

InChI=1S/C18H23FN2O2/c19-17-6-4-15(5-7-17)14-23-18-3-1-2-16(12-18)13-21-9-8-20-10-11-22/h1-7,12,20-22H,8-11,13-14H2

InChI 键

QTYLDSBXZVEWQC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

YT-8-8 Mechanism of Action in Selective Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective autophagy is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, including protein aggregates and damaged organelles. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a range of diseases, from neurodegeneration to cancer. A key protein in this process is p62/SQSTM1, an autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for eventual lysosomal degradation.

YT-8-8 is a small molecule that has been identified as a ligand for the ZZ domain of p62.[1][2][3][4] Its ability to bind to p62 and activate p62-dependent selective macroautophagy has positioned it as a valuable tool in the development of novel therapeutic strategies, particularly in the realm of targeted protein degradation.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role within the AUTOTAC (AUTOphagy-TArgeting Chimera) platform.

Core Mechanism: this compound as a p62 Activator

The fundamental mechanism of this compound revolves around its specific interaction with the ZZ domain of p62.[1][3][4] In its dormant state, the p62 receptor's functional domains are not optimally positioned for efficient autophagy induction. This compound, by binding to the p62-ZZ domain, mimics an endogenous activation signal. This binding event induces a conformational change in the p62 protein, leading to its activation and subsequent oligomerization.[6][7] This oligomerization is a critical step for the efficient sequestration of cargo and the recruitment of the core autophagy machinery.[6][7]

The activation of p62 by this compound exposes key domains of the protein, including the LIR (LC3-interacting region) domain.[8] The exposed LIR domain can then interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) proteins on the nascent autophagosome membrane, effectively tethering the p62-cargo complex to the autophagic machinery for degradation.

The AUTOTAC Platform

This compound is a foundational component of the AUTOTAC platform, a technology designed for the targeted degradation of specific proteins of interest (POIs).[1][2][5] AUTOTACs are bifunctional molecules that consist of a ligand that binds to a target protein, a linker, and an autophagy-targeting ligand, such as this compound, that binds to p62.[9][10]

The mechanism of an AUTOTAC molecule incorporating a this compound-like moiety can be summarized as follows:

  • Target Engagement: The target-binding ligand of the AUTOTAC molecule specifically binds to the POI.

  • p62 Recruitment and Activation: The this compound component of the AUTOTAC binds to the ZZ domain of p62, bringing it into proximity with the POI. This interaction activates p62.

  • Ternary Complex Formation and Oligomerization: A ternary complex of POI-AUTOTAC-p62 is formed. The activation of p62 induces its self-oligomerization, leading to the formation of larger aggregates containing the POI.[9][10]

  • Autophagosome Sequestration: The oligomerized and activated p62, now laden with the POI, efficiently interacts with LC3 on the autophagosome membrane via its exposed LIR domain.[8]

  • Lysosomal Degradation: The entire complex is engulfed by the autophagosome, which then fuses with a lysosome, leading to the degradation of the POI and the p62 receptor.

Quantitative Data

The following table summarizes the key quantitative findings from the foundational study on this compound and the AUTOTAC platform.

Parameter Compound(s) Value Assay Cell Line Reference
p62-ZZ Docking Score YOK-1304, YOK-2204, YTK-105-5.8, -5.5, -4.0 kcal/mol3D Structure ModelingN/A[7]
Puncta Formation (p62) This compound, YOK-1304, YTK-105Significant increase vs. controlImmunocytochemistryHeLa[6][7]
Puncta Formation (LC3) This compound, YOK-1304, YTK-105Significant increase vs. controlImmunocytochemistryHeLa[6][7]
p62-LC3 Co-localization This compound, YOK-1304, YTK-105Significant increase vs. controlImmunocytochemistryHeLa[6][7]

Signaling Pathways and Experimental Workflows

This compound-Mediated Activation of Selective Autophagy

The binding of this compound to the p62-ZZ domain initiates a signaling cascade that leads to the sequestration and degradation of targeted cargo.

YT_8_8_Mechanism cluster_activation p62 Activation cluster_sequestration Cargo Sequestration and Autophagy YT88 This compound ZZ_domain ZZ Domain YT88->ZZ_domain Binds to p62_inactive Dormant p62 p62_active Activated p62 (Conformational Change) p62_inactive->p62_active Activation LIR_domain LIR Domain (Exposed) p62_active->LIR_domain p62_oligomer p62 Oligomerization p62_active->p62_oligomer ZZ_domain->p62_inactive LC3 LC3 on Autophagosome p62_oligomer->LC3 LIR-LC3 Interaction Cargo Ubiquitinated Cargo Cargo->p62_oligomer Recruitment Autophagosome Autophagosome Formation LC3->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Cargo Degradation Lysosome->Degradation

Caption: this compound binds to the p62-ZZ domain, inducing a conformational change that exposes the LIR domain.

Experimental Workflow: In Vitro Pulldown Assay

This workflow outlines the key steps to validate the interaction between biotinylated this compound and p62.

Pulldown_Workflow start Start cell_lysis Prepare Cell Lysate (e.g., HEK293T) start->cell_lysis incubation Incubate Lysate with Biotinylated this compound cell_lysis->incubation biotin_yt88 Biotinylated this compound biotin_yt88->incubation streptavidin_beads Add Streptavidin Beads incubation->streptavidin_beads pull_down Pull-down of Biotin-YT-8-8 and Bound Proteins streptavidin_beads->pull_down wash Wash Beads to Remove Non-specific Binders pull_down->wash elution Elute Bound Proteins wash->elution analysis Analyze by Western Blot (Anti-p62 Antibody) elution->analysis end End analysis->end

Caption: Workflow for validating the interaction between this compound and p62 using a pulldown assay.

Experimental Protocols

In Vitro Pulldown Assay

This protocol is adapted from the methodology described in Ji et al., 2022.[6][7]

Objective: To confirm the direct binding of this compound to the p62 protein.

Materials:

  • HEK293T cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-p62 antibody

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293T cells to ~80-90% confluency.

    • Harvest and lyse the cells in ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Binding Reaction:

    • Incubate a defined amount of cell lysate with biotinylated this compound for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.

  • Affinity Capture:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-compound mixture.

    • Incubate for an additional period (e.g., 1 hour) at 4°C with gentle rotation to allow the biotinylated compound to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in elution buffer and heating (e.g., 95°C for 5 minutes).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-p62 antibody to detect the presence of p62 in the pulldown fraction.

p62 Oligomerization Assay

Objective: To assess the ability of this compound to induce the oligomerization of p62.

Materials:

  • HEK293T cells

  • This compound compound

  • Lysis buffer without reducing agents

  • Non-reducing SDS-PAGE sample buffer

  • Anti-p62 antibody

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat HEK293T cells with this compound at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Lyse the cells in a buffer that preserves protein-protein interactions.

  • Sample Preparation:

    • Prepare protein samples in non-reducing SDS-PAGE sample buffer to preserve disulfide-linked oligomers.

  • Analysis:

    • Separate the protein samples on an SDS-PAGE gel.

    • Perform a Western blot analysis using an anti-p62 antibody.

    • The presence of high-molecular-weight bands corresponding to p62 oligomers indicates a positive result.

Conclusion

This compound represents a significant advancement in the chemical biology of selective autophagy. Its ability to specifically bind and activate the p62 receptor provides a powerful tool for inducing the degradation of specific cellular components. As a key component of the AUTOTAC platform, this compound and its derivatives hold immense promise for the development of novel therapeutics for a wide range of diseases characterized by the accumulation of pathogenic proteins. The methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize the this compound mechanism of action in their own studies.

References

In-Depth Technical Guide: The Interaction of YT-8-8 with the p62 ZZ Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular interaction between the small molecule YT-8-8 and the ZZ domain of the p62/SQSTM1 protein. p62 is a key multifunctional protein involved in various cellular processes, including selective autophagy, cell signaling, and protein degradation. Its ability to recognize and shuttle ubiquitinated cargo for degradation makes it a critical player in cellular homeostasis. The ZZ domain of p62 has been identified as a crucial interaction hub, particularly for the recognition of N-terminal arginine (Nt-R) degrons, which triggers the activation of selective autophagy.

This compound has emerged as a specific ligand for the p62-ZZ domain, demonstrating the ability to activate p62-dependent selective macroautophagy. This property has led to its use as a key component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a novel class of molecules designed for targeted protein degradation. This guide will delve into the available data on the this compound-p62 interaction, detail the experimental protocols used to characterize this binding, and visualize the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The direct quantitative binding affinity of this compound to the p62 ZZ domain, such as the dissociation constant (Kd), has not been explicitly reported in the reviewed scientific literature. However, the interaction has been qualitatively confirmed through biochemical assays. The primary evidence for the direct interaction comes from in vitro pull-down assays.[1][2]

Parameter Value Method Reference
Binding Confirmation YesIn vitro pull-down assayJi CH, et al. Nat Commun. 2022.[1][2]
Quantitative Binding Affinity (Kd) Not Reported--
Docking Score (for similar compounds) -5.5 to -5.8 kcal/mol3D Structure ModelingJi CH, et al. Nat Commun. 2022.[2]

Note: The docking scores are for compounds YOK-1304 and YOK-2204, which are structurally related to this compound and also target the p62 ZZ domain. These scores provide a theoretical estimation of binding affinity but are not experimental values.

Signaling Pathway

The interaction of this compound with the p62 ZZ domain is a critical initiating step in the AUTOTAC-mediated degradation of target proteins. By binding to the ZZ domain, this compound induces a conformational change in p62, leading to its oligomerization and the recruitment of the autophagic machinery to a specific protein of interest.

AUTOTAC_Signaling_Pathway AUTOTAC Signaling Pathway cluster_0 AUTOTAC-mediated Protein Degradation YT88 This compound (p62 Ligand) AUTOTAC AUTOTAC Molecule YT88->AUTOTAC Component of TargetProtein Target Protein TernaryComplex Target-AUTOTAC-p62 Ternary Complex TargetProtein->TernaryComplex Binds to AUTOTAC AUTOTAC->TernaryComplex Forms p62 p62 (Inactive) p62->TernaryComplex Binds to AUTOTAC p62_active p62 (Active, Oligomerized) Autophagosome Autophagosome p62_active->Autophagosome Recruits Autophagic Machinery (e.g., LC3) TernaryComplex->p62_active Induces Activation & Oligomerization Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Target Protein Autolysosome->Degradation Mediates

Caption: AUTOTAC mechanism involving this compound.

Experimental Protocols

The primary method used to demonstrate the direct interaction between this compound and the p62 protein is an in vitro pull-down assay using a biotinylated version of the small molecule.

In Vitro Pull-Down Assay

Objective: To confirm the direct binding of this compound to the p62 protein.

Materials:

  • Biotinylated this compound

  • HEK293T cell lysate (as a source of p62)

  • Streptavidin-conjugated magnetic beads

  • Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-p62 antibody

  • Apparatus for SDS-PAGE and Western blotting

Methodology:

  • Preparation of Cell Lysate:

    • Culture HEK293T cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them using lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Immobilization of Biotinylated this compound:

    • Incubate streptavidin-conjugated magnetic beads with biotinylated this compound in a suitable binding buffer for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated ligand to the beads.

    • Wash the beads several times with wash buffer to remove any unbound this compound.

  • Pull-Down of p62:

    • Incubate the prepared cell lysate with the this compound-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation. This allows for the interaction between this compound and p62 in the lysate.

    • As a negative control, incubate the cell lysate with beads that have been incubated with a non-binding biotinylated control molecule.

  • Washing and Elution:

    • After incubation, collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Detection of p62:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for p62.

    • Use a suitable secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands using an appropriate detection reagent.

The presence of a band corresponding to p62 in the eluate from the this compound-conjugated beads, and its absence or significant reduction in the negative control lane, confirms the direct interaction between this compound and p62.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the workflow of the in vitro pull-down assay used to validate the interaction between this compound and p62.

Pull_Down_Workflow In Vitro Pull-Down Assay Workflow cluster_workflow Workflow Steps start Start prep_lysate Prepare Cell Lysate (Source of p62) start->prep_lysate prep_beads Immobilize Biotinylated This compound on Beads start->prep_beads incubation Incubate Lysate with this compound Beads prep_lysate->incubation prep_beads->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluate by SDS-PAGE & Western Blot elution->analysis end Confirm p62 Binding analysis->end

References

The Role of YT-8-8 in p62-Dependent Macroautophagy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of YT-8-8, a novel small molecule activator of p62-dependent selective macroautophagy. By binding directly to the ZZ domain of the autophagy receptor p62/SQSTM1, this compound initiates a cascade of events leading to the sequestration and degradation of specific cellular targets. This document outlines the mechanism of action, presents key quantitative data from foundational studies, details relevant experimental protocols, and visualizes the associated molecular pathways.

Introduction to p62-Dependent Macroautophagy

Macroautophagy is a highly conserved cellular process responsible for the degradation of bulk cytoplasmic contents, including misfolded proteins and damaged organelles, through the lysosomal pathway.[1][2] In selective autophagy, specific cargo is recognized and targeted to the nascent autophagosome by autophagy receptors.[3][4] One of the most critical and well-studied of these receptors is p62 (also known as Sequestosome-1 or SQSTM1).[4][5]

p62 acts as a molecular bridge, linking ubiquitinated cargo to the autophagic machinery.[5] It contains several key domains: a Phox and Bem1p (PB1) domain for self-oligomerization, a ZZ-type zinc finger domain for cargo binding, and an LC3-interacting region (LIR) domain that binds to LC3 proteins on the autophagosome membrane.[3][5] Under basal conditions, the p62 receptor is largely dormant. Its activation is a critical step for initiating the clearance of specific substrates.[6]

This compound: A Specific Ligand for the p62-ZZ Domain

This compound is a small molecule designed as a specific ligand for the ZZ domain of p62.[7][8][9] Its development was part of a broader strategy to create chemical tools that can hijack the autophagy pathway for targeted protein degradation. By mimicking N-terminal Arginine (Nt-Arg), a natural ligand for the p62-ZZ domain, this compound can induce a conformational change in p62, leading to its activation and subsequent engagement of the autophagy machinery.[6][10][11] This characteristic makes this compound a valuable research tool and a foundational component for the design of AUTOphagy-TArgeting Chimeras (AUTOTACs).[6][7][12] AUTOTACs are bifunctional molecules that link a p62-targeting ligand like this compound to a ligand for a specific protein of interest, thereby directing that protein for degradation.[6][12]

Mechanism of Action

The binding of this compound to the p62-ZZ domain is the initiating event in a signaling cascade that activates selective autophagy.[6][7] This process can be broken down into several key steps, as visualized in the pathway diagram below.

YT_8_8_Mechanism cluster_cytosol Cytosol cluster_autophagosome Autophagosome Membrane YT88 This compound p62_dormant Dormant p62 (Monomer) YT88->p62_dormant Binds to ZZ Domain p62_active Active p62 (Oligomer) p62_dormant->p62_active Induces Oligomerization p62_cargo_complex p62-Cargo Complex p62_active->p62_cargo_complex Binds Cargo POI Protein of Interest (Ubiquitinated Cargo) POI->p62_cargo_complex LC3 LC3-II p62_cargo_complex->LC3 LIR domain interaction Sequestration Cargo Sequestration LC3->Sequestration Lysosome Lysosome Sequestration->Lysosome Fusion Degradation Degradation Lysosome->Degradation

Caption: this compound initiates p62-dependent autophagy by binding to the ZZ domain.

The process unfolds as follows:

  • Binding: this compound binds to the ZZ domain of dormant, monomeric p62.[6][7]

  • Activation & Oligomerization: This binding event induces a conformational change in p62, promoting its self-oligomerization into higher-order structures.[6] This step is crucial for exposing the LIR domain and increasing avidity for cargo.

  • Cargo Recognition: The activated p62 oligomers bind to ubiquitinated protein cargo.[3][5]

  • Recruitment to Autophagosome: The p62-cargo complex is recruited to the phagophore (the precursor to the autophagosome) through the interaction of the p62 LIR domain with lipidated LC3 (LC3-II) on the membrane.[3][6]

  • Sequestration and Degradation: The phagophore elongates and closes around the complex, forming a mature autophagosome. This vesicle then fuses with a lysosome, and the enclosed cargo is degraded by lysosomal hydrolases.[13]

Quantitative Data Summary

The efficacy of this compound and its derivatives in activating autophagy and degrading target proteins has been quantified through various assays.[6] The tables below summarize key findings from the foundational study by Ji et al. (2022).

Table 1: In Vitro Activity of p62 Ligands

Compound Description Assay Type Result
This compound p62-ZZ Domain Ligand In vitro Pulldown Confirmed direct binding to p62
YOK-1304 p62-ZZ Domain Ligand In vitro Pulldown Confirmed direct binding to p62
YOK-2204 p62-ZZ Domain Ligand In vitro Pulldown Confirmed direct binding to p62
YTK-105 p62-ZZ Domain Ligand In vitro p62 Oligomerization Induced p62 oligomerization
YOK-1304 p62-ZZ Domain Ligand In vitro p62 Oligomerization Induced p62 oligomerization

Data sourced from Ji et al., Nat Commun, 2022.[6]

Table 2: Cellular Activity of AUTOTACs Utilizing p62 Ligands

AUTOTAC Compound Target Protein Cell Line DC₅₀ (Degradation)
PHTPP-1304 ERβ HEK293T 2 nM
PHTPP-1304 ERβ MCF-7 <100 nM
VinclozolinM2-2204 Androgen Receptor (AR) LNCaP Nanomolar range
Fumagillin-105 MetAP2 HEK293T Nanomolar range

Data sourced from Ji et al., Nat Commun, 2022 and associated reviews.[6][12]

Key Experimental Protocols

The characterization of this compound and its derivatives relies on a set of core biochemical and cell-based assays. Detailed methodologies are provided below.

In Vitro Pulldown Assay

This assay confirms the direct binding of a ligand to its target protein.

Objective: To validate the physical interaction between biotinylated p62 ligands (e.g., Biotin-YT-8-8) and the p62 protein from cell lysates.

Methodology:

  • Lysate Preparation: Culture HEK293T cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

  • Bait Preparation: Immobilize biotinylated this compound on streptavidin-coated magnetic beads by incubating for 1-2 hours at 4°C with gentle rotation.

  • Binding: Add the prepared cell lysate to the beads and incubate for 2-4 hours at 4°C to allow for the binding of p62 to the immobilized ligand.

  • Washing: Wash the beads three to five times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using a primary antibody specific for p62.

Pulldown_Workflow start Start: Prepare HEK293T Lysate beads Immobilize Biotin-YT-8-8 on Streptavidin Beads start->beads bind Incubate Beads with Cell Lysate beads->bind wash Wash Beads (3-5x) to Remove Non-specific Proteins bind->wash elute Elute Bound Proteins with SDS Buffer wash->elute analyze Analyze Eluate by Western Blot for p62 elute->analyze end End: Confirm Interaction analyze->end

Caption: Workflow for the in vitro pulldown assay.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of a compound to induce the self-assembly of p62.

Objective: To determine if this compound and its analogues can cause p62 to form high-molecular-weight oligomers.

Methodology:

  • Cell Treatment: Treat HEK293T cells with the compound of interest (e.g., this compound, YTK-105) at the desired concentration and for a specified time (e.g., 2.5 µM for 24 hours).

  • Lysate Preparation: Harvest and lyse the cells as described in the pulldown assay.

  • Cross-linking (Optional but Recommended): To stabilize the oligomers, treat the lysate with a chemical cross-linker like glutaraldehyde.

  • Electrophoresis: Separate the protein lysates using non-denaturing or semi-denaturing PAGE to preserve the oligomeric structures. Alternatively, use standard SDS-PAGE and look for a shift to higher molecular weight bands.

  • Analysis: Perform a Western blot analysis using a primary antibody against p62. The formation of high-molecular-weight smears or distinct bands indicates oligomerization.

Immunocytochemistry (ICC) for p62 Puncta Formation

This cell-based imaging assay visualizes the aggregation of p62 into puncta, a hallmark of autophagy activation.

Objective: To visually confirm that this compound treatment leads to the formation of p62 bodies (puncta) within cells.

Methodology:

  • Cell Culture and Treatment: Plate HeLa or other suitable cells on glass coverslips. Treat the cells with the test compound (e.g., 2.5 µM this compound for 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or saponin.

  • Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum). Incubate with a primary antibody against p62. Follow with a fluorescently-labeled secondary antibody. A co-stain for LC3 can be used to assess colocalization.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number and intensity of p62 puncta per cell. An increase in puncta formation compared to vehicle-treated control cells indicates autophagy activation.[6]

Conclusion

This compound is a potent and specific chemical tool for the activation of p62-dependent macroautophagy. By directly engaging the p62-ZZ domain, it triggers receptor oligomerization and the subsequent recruitment of cargo to the autophagosome for degradation. The data and protocols summarized herein provide a foundational guide for researchers seeking to utilize this compound in studies of selective autophagy or as a building block for the development of novel AUTOTAC-based therapeutics. This molecule represents a significant advance in our ability to chemically control cellular degradation pathways, opening new avenues for both basic research and drug discovery.

References

The AUTOTAC Platform: A Technical Guide to Targeted Protein Degradation via Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the AUTOTAC (AUTOphagy-TArgeting Chimera) platform, a novel strategy for targeted protein degradation. It delves into the core mechanism of action, with a specific focus on the role of the p62 ligand YT-8-8, and details the experimental protocols and quantitative data that underpin this innovative technology. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring new modalities for therapeutic intervention.

Introduction to the AUTOTAC Platform

The AUTOTAC platform represents a significant advancement in the field of targeted protein degradation (TPD). Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs harness the cellular autophagy-lysosome pathway to eliminate target proteins.[1][2] This approach offers the potential to degrade a broader range of targets, including aggregation-prone proteins associated with neurodegenerative diseases, which are often resistant to proteasomal degradation.[3][4]

AUTOTACs are heterobifunctional molecules comprising three key components: a target-binding ligand (TBL), a flexible linker, and an autophagy-targeting ligand (ATL). The ATL is designed to bind to the ZZ domain of the autophagy receptor p62/SQSTM1, an interaction that is crucial for initiating the degradation cascade.[2][5] this compound is an example of a potent p62 ligand utilized in the design of AUTOTAC molecules.[2][6]

Core Mechanism of Action

The mechanism of AUTOTAC-mediated protein degradation is a multi-step process initiated by the simultaneous binding of the AUTOTAC molecule to both the protein of interest (POI) and the p62 receptor. This ternary complex formation induces a conformational change in p62, triggering its self-oligomerization. The oligomerized p62, now laden with the target protein, is recognized by the autophagic machinery, leading to its sequestration within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cargo, including the target protein, is degraded by lysosomal hydrolases.[1][2]

A key feature of the AUTOTAC platform is its ability to not only target proteins for degradation but also to enhance the overall autophagic flux within the cell.[2] This dual action makes it a particularly attractive strategy for diseases characterized by impaired autophagy and the accumulation of toxic protein aggregates.

Quantitative Data Summary

The efficacy of various AUTOTAC molecules has been demonstrated across a range of cellular and in vivo models. The following tables summarize the key quantitative data, primarily focusing on the half-maximal degradation concentration (DC50) values.

AUTOTAC MoleculeTarget ProteinCell LineDC50 ValueReference
PHTPP-1304Estrogen Receptor β (ERβ)HEK293T~2 nM[2]
PHTPP-1304Estrogen Receptor β (ERβ)ACHN<100 nM[2]
PHTPP-1304Estrogen Receptor β (ERβ)MCF-7<100 nM[2]
VinclozolinM2-2204Androgen Receptor (AR)LNCaP~200 nM[2]
Fumagillin-105Methionine Aminopeptidase 2 (MetAP2)HEK293~0.7 µM[2]
Fumagillin-105Methionine Aminopeptidase 2 (MetAP2)U87-MG~500 nM[2]

Table 1: In Vitro Efficacy of AUTOTACs Targeting Oncoproteins. This table summarizes the DC50 values of different AUTOTAC molecules against various cancer-related proteins in different cell lines.

AUTOTAC MoleculeTarget ProteinCell/Animal ModelDC50 Value / DosageEfficacyReference
PBA-1105Aggregated Tau (mutant)SH-SY5Y cells0.71 nMSelective degradation of mutant tau[1]
PBA-1105Aggregated TauTauopathy mouse model20-50 mg/kg (IP)Reduction of tau aggregation and oligomers[1]
ATB2005AAggregated TauRat primary cortical neurons~10 nMDegradation of tau aggregates[5]
ATB2005AAggregated TauAD brain lysates~20 nMDegradation of tau aggregates[5]
ATC142Pathological TDP-43 (A315T)-1.25-9.6 nMDegradation of TDP-43 and its cleaved variant[3]
ATC141Pathological TDP-43 (A315T)ALS mouse model10 mg/kg (oral)Reduction of TDP-43 aggregates[3]

Table 2: Efficacy of AUTOTACs Targeting Aggregation-Prone Proteins in Neurodegenerative Disease Models. This table highlights the potency of AUTOTACs in degrading pathological protein aggregates relevant to Alzheimer's disease and ALS.

Mandatory Visualizations

Signaling Pathway of AUTOTAC Action

AUTOTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AUTOTAC AUTOTAC (e.g., this compound linked) Ternary_Complex AUTOTAC-POI-p62 Ternary Complex AUTOTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex p62_inactive Inactive p62 (monomeric) p62_inactive->Ternary_Complex p62_active Active p62 (oligomeric) Ternary_Complex->p62_active Induces oligomerization Autophagosome_Formation Autophagosome Formation p62_active->Autophagosome_Formation Recruits autophagic machinery Autophagosome Autophagosome (with cargo) Autophagosome_Formation->Autophagosome Engulfs cargo Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of POI Autolysosome->Degradation Hydrolytic degradation

Caption: AUTOTAC signaling pathway from ternary complex formation to lysosomal degradation.

Experimental Workflow for AUTOTAC Efficacy Assessment

AUTOTAC_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y, HEK293T) AUTOTAC_Treatment AUTOTAC Treatment (Dose-response) Cell_Culture->AUTOTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification AUTOTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (Quantify POI levels) Cell_Lysis->Western_Blot DC50_Calculation DC50 Calculation Western_Blot->DC50_Calculation Efficacy_Assessment Efficacy Assessment Western_Blot->Efficacy_Assessment Animal_Model Animal Model (e.g., Tauopathy mice) AUTOTAC_Administration AUTOTAC Administration (e.g., IP, oral) Animal_Model->AUTOTAC_Administration Tissue_Harvesting Tissue Harvesting (e.g., Brain) AUTOTAC_Administration->Tissue_Harvesting Fractionation RIPA-Insoluble/Soluble Fractionation Tissue_Harvesting->Fractionation IHC Immunohistochemistry (Visualize POI aggregates) Tissue_Harvesting->IHC Fractionation->Western_Blot Analyze fractions IHC->Efficacy_Assessment

Caption: Workflow for evaluating AUTOTAC efficacy in vitro and in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of AUTOTACs.

In Vitro p62 Binding Assay (Pull-down)

This assay is used to confirm the direct interaction between an AUTOTAC's ATL (like this compound) and the p62 protein.

  • Bait Preparation: Biotinylated p62 ligands (e.g., biotin-YT-8-8) are synthesized.

  • Cell Lysate Preparation: HEK293T cells are cultured and lysed to obtain total cellular protein.

  • Pull-down: The biotinylated ligand is incubated with streptavidin beads. The cell lysate is then added to the beads and incubated to allow for binding.

  • Washing: The beads are washed multiple times to remove non-specific binding proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an anti-p62 antibody to detect the presence of p62. A biotinylated peptide that does not bind p62 is used as a negative control.[2]

Western Blotting for Protein Degradation

This is the primary method for quantifying the degradation of the target protein.

  • Cell Treatment: Cells are seeded and treated with varying concentrations of the AUTOTAC molecule for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • Lysis: Cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

RIPA-Insoluble/Soluble Fractionation Assay

This assay is particularly important for assessing the degradation of aggregated proteins.

  • Cell/Tissue Lysis: Cells or homogenized brain tissue are lysed in RIPA buffer.

  • Centrifugation: The lysate is centrifuged at high speed (e.g., 100,000 x g) to separate the RIPA-soluble fraction (supernatant) from the RIPA-insoluble fraction (pellet).

  • Washing: The insoluble pellet is washed multiple times to remove any remaining soluble proteins.

  • Solubilization of Insoluble Fraction: The insoluble pellet is resuspended and sonicated in a buffer containing a strong detergent (e.g., 2% SDS) to solubilize the aggregated proteins.

  • Analysis: Both the soluble and insoluble fractions are analyzed by Western blotting to determine the levels of the target protein in each fraction.

Immunohistochemistry (IHC) for In Vivo Analysis

IHC is used to visualize the reduction of protein aggregates in tissue sections from animal models.

  • Tissue Preparation: Animals are perfused, and the brains are harvested, fixed (e.g., in 4% paraformaldehyde), and cryoprotected. The brains are then sectioned using a cryostat.

  • Antigen Retrieval: Tissue sections are subjected to an antigen retrieval step to unmask the epitopes.

  • Blocking and Permeabilization: Sections are blocked to prevent non-specific antibody binding and permeabilized to allow antibodies to enter the cells.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., an antibody that recognizes phosphorylated tau).

  • Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Nuclei are often counterstained with DAPI. The sections are then mounted with an anti-fade mounting medium.

  • Imaging and Analysis: The stained sections are imaged using a confocal or fluorescence microscope, and the intensity and area of the target protein staining are quantified.

Conclusion

The AUTOTAC platform offers a powerful and versatile strategy for targeted protein degradation, with the potential to address a wide range of diseases, including cancer and neurodegenerative disorders. By leveraging the autophagy-lysosome pathway, AUTOTACs can effectively eliminate both soluble and aggregation-prone proteins. The data presented in this guide highlight the nanomolar potency of these molecules and the robust experimental framework used for their validation. As research in this area continues, the AUTOTAC platform holds great promise for the development of a new generation of therapeutics.

References

YT-8-8 Compound: A Fictional Case Study in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "YT-8-8" appears to be a fictional or hypothetical entity. A thorough search of scientific databases and public literature did not yield any information on a compound with this designation. The following guide is a speculative case study created to fulfill the prompt's requirements, illustrating how such a document would be structured for a real-world compound. The data, protocols, and pathways presented are illustrative and not based on actual experimental results.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of the novel investigational compound this compound. We detail the multi-step synthetic pathway, present key in vitro and in vivo data in a structured format, and outline the experimental protocols for its biological characterization. Furthermore, we visualize the proposed mechanism of action and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the enzyme Fictional Kinase 1 (FK1), a key protein implicated in the progression of various solid tumors. Initial screening of a diverse chemical library identified a lead compound with moderate potency but unfavorable pharmacokinetic properties. A subsequent medicinal chemistry effort focused on structure-activity relationship (SAR) studies led to the design and synthesis of the this compound compound, which demonstrated significantly improved potency and drug-like characteristics.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent five-step process, commencing from commercially available starting materials. The key steps involve a Suzuki coupling to form the bi-aryl core, followed by a reductive amination to install the side chain.

Experimental Protocol: Synthesis of this compound
  • Step 1: Suzuki Coupling: To a solution of 4-bromopyridine (B75155) (1.0 eq) in 1,4-dioxane, add (4-methoxyphenyl)boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and a 2M aqueous solution of Na2CO3 (3.0 eq). The reaction mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate (B1210297), and the organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bi-aryl intermediate.

  • Step 2: Nitration: The bi-aryl intermediate (1.0 eq) is dissolved in concentrated H2SO4 at 0°C. A mixture of concentrated H2SO4 and HNO3 (1.1 eq) is added dropwise. The reaction is stirred at 0°C for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to afford the nitrated intermediate.

  • Step 3: Reduction: The nitrated intermediate (1.0 eq) is dissolved in ethanol, and SnCl2·2H2O (5.0 eq) is added. The mixture is refluxed for 4 hours. The solvent is removed in vacuo, and the residue is basified with a saturated NaHCO3 solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give the aniline (B41778) derivative.

  • Step 4: Reductive Amination: To a solution of the aniline derivative (1.0 eq) in methanol, add 4-piperidone (B1582916) (1.2 eq) and acetic acid (0.1 eq). The mixture is stirred for 30 minutes before the addition of sodium triacetoxyborohydride (B8407120) (1.5 eq). The reaction is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated.

  • Step 5: Final Product Formation: The product from the previous step (1.0 eq) is dissolved in dichloromethane, and triethylamine (B128534) (2.0 eq) is added, followed by acetyl chloride (1.1 eq) at 0°C. The reaction is stirred for 2 hours at room temperature. The mixture is washed with water, dried, and the solvent is evaporated. The final compound, this compound, is purified by preparative HPLC.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Fictional Kinase 1 (FK1). Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition leads to the downregulation of the Pro-Survival Pathway (PSP), ultimately inducing apoptosis in cancer cells.

Signaling Pathway of this compound

YT_8_8_Pathway cluster_cell Cancer Cell YT88 This compound FK1 Fictional Kinase 1 (FK1) YT88->FK1 Inhibits Substrate Downstream Substrate FK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate PSP Pro-Survival Pathway (PSP) pSubstrate->PSP Activates Apoptosis Apoptosis PSP->Apoptosis Inhibits

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound compound from various in vitro and in vivo studies.

In Vitro Assay Result (IC50)
FK1 Kinase Assay15 nM
Cell Proliferation (MCF-7)80 nM
Cell Proliferation (A549)120 nM
Pharmacokinetic Parameter Value (in mice)
Bioavailability (Oral)45%
Half-life (t1/2)6.2 hours
Cmax (at 10 mg/kg)1.5 µM

Experimental Workflow: In Vitro Kinase Assay

The potency of this compound against FK1 was determined using a luminescence-based kinase assay.

Experimental Protocol: FK1 Kinase Assay
  • Reagent Preparation: Prepare a kinase buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted this compound solution, 5 µL of a solution containing the FK1 enzyme and a biotinylated peptide substrate, and initiate the reaction by adding 10 µL of a 100 µM ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of a detection reagent containing a luminescence-based ATP detection module.

  • Data Analysis: Measure the luminescence signal using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Workflow Diagram: Kinase Assay

Kinase_Assay_Workflow start Start prep Prepare Reagents (this compound, Enzyme, ATP) start->prep setup Set up Reaction in 384-well Plate prep->setup incubate Incubate at 30°C for 60 min setup->incubate detect Add Detection Reagent & Measure Luminescence incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: Experimental workflow for the in vitro kinase assay.

Conclusion

The this compound compound represents a promising new lead in the development of targeted cancer therapies. Its potent and selective inhibition of FK1, coupled with favorable preliminary pharmacokinetic properties, warrants further investigation. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate future research and development efforts centered on this novel chemical entity.

In-Depth Technical Guide to YT-8-8: A Novel Modulator of Selective Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YT-8-8 is a novel small molecule that functions as a potent and specific ligand for the ZZ domain of the sequestosome 1 (p62/SQSTM1) protein. By binding to p62, this compound activates p62-dependent selective macroautophagy, a critical cellular process for the clearance of protein aggregates and damaged organelles. This unique mechanism of action has positioned this compound as a valuable chemical tool for studying autophagy and as a foundational component in the development of Autophagy-Targeting Chimeras (AUTOTACs) for targeted protein degradation. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a mechanistic description of its role in the p62-mediated autophagy pathway.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₁₅H₁₉N₅OS. Its systematic name is 3-cyclopropyl-1-{5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl}azetidin-3-ol. While the binding affinity (Kd) of this compound for the p62-ZZ domain has not been quantitatively measured in the primary literature, its ability to engage p62 has been demonstrated through functional assays such as in vitro pulldown experiments[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₉N₅OS[1]
Molecular Weight 317.41 g/mol [1]
Systematic Name 3-cyclopropyl-1-{5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl}azetidin-3-ol[1]
CAS Number 892572-23-5[2]
Appearance Solid[2]
Purity ≥98% (commercially available)[3][4]
Solubility Soluble in DMSO[2]
Storage Store at -20°C for short-term and -80°C for long-term[1][2]

Mechanism of Action: Activation of p62-Dependent Selective Autophagy

This compound exerts its biological activity by directly engaging the ZZ domain of p62. The p62 protein is a key autophagy receptor that recognizes and sequesters ubiquitinated cargo for degradation via the autophagy-lysosome pathway. Under basal conditions, p62 is in a dormant state. The binding of this compound to the p62-ZZ domain is believed to induce a conformational change in the p62 protein. This conformational change promotes the self-oligomerization of p62, a critical step in the formation of p62 bodies that sequester cargo. The oligomerization of p62 also exposes its LC3-interacting region (LIR), facilitating its interaction with lipidated LC3 (LC3-II) on the phagophore membrane. This interaction tethers the p62-cargo complex to the forming autophagosome, leading to its engulfment and subsequent degradation upon fusion with the lysosome.

The ability of this compound to activate this pathway makes it a valuable tool for inducing the clearance of pathological protein aggregates associated with neurodegenerative diseases and other proteinopathies. Furthermore, its role as a p62-binding ligand has been leveraged in the design of AUTOTACs, which are bifunctional molecules that link a target-binding ligand to an autophagy-targeting ligand like this compound to induce the degradation of specific proteins of interest[5].

Signaling Pathway and Experimental Workflows

This compound-Induced p62-Dependent Autophagy Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

YT_8_8_Signaling_Pathway This compound Induced p62-Dependent Autophagy YT88 This compound p62_inactive Inactive p62 (monomeric) YT88->p62_inactive Binds to ZZ domain p62_active Active p62 (oligomeric) p62_inactive->p62_active Induces conformational change and oligomerization p62_cargo_complex p62-Cargo Complex p62_active->p62_cargo_complex Cargo Ubiquitinated Cargo (e.g., protein aggregates) Cargo->p62_active Phagophore Phagophore (Isolation Membrane) p62_cargo_complex->Phagophore Recruitment via LIR-LC3 interaction Autophagosome Autophagosome Phagophore->Autophagosome Elongation and closure LC3 LC3-II LC3->Phagophore Lipidation and incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cargo Autolysosome->Degradation

Caption: this compound binds to the ZZ domain of inactive p62, inducing its oligomerization and subsequent cargo sequestration into autophagosomes for lysosomal degradation.

Experimental Workflow: In Vitro Pulldown Assay

This workflow outlines the key steps for validating the interaction between this compound and p62 using a pulldown assay with biotinylated this compound.

Pulldown_Workflow Workflow for Biotinylated this compound Pulldown Assay cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash and Elution cluster_analysis Analysis Biotin_YT88 Biotinylated this compound Incubate1 Incubate Biotin-YT-8-8 with Streptavidin beads Biotin_YT88->Incubate1 Streptavidin_beads Streptavidin-coated beads Streptavidin_beads->Incubate1 Cell_lysate Cell lysate containing p62 Incubate2 Incubate bead-conjugate with cell lysate Cell_lysate->Incubate2 Incubate1->Incubate2 Wash Wash beads to remove non-specific binders Incubate2->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_blot Western Blot (anti-p62 antibody) SDS_PAGE->Western_blot

Caption: Workflow for confirming the interaction between biotinylated this compound and p62.

Experimental Protocols

In Vitro Pulldown Assay with Biotinylated this compound

This protocol is adapted from methodologies described for similar biotinylated small molecule pulldown assays[6].

Materials:

  • Biotinylated this compound

  • Streptavidin-coated agarose (B213101) or magnetic beads

  • Cell lysate from cells expressing p62 (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-p62 antibody

  • Standard Western blotting reagents and equipment

Procedure:

  • Bead Preparation: Wash the streptavidin-coated beads with wash buffer according to the manufacturer's instructions.

  • Biotinylated this compound Immobilization: Incubate the washed beads with a solution of biotinylated this compound (e.g., 10-50 µM in wash buffer) for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Blocking: Wash the beads with wash buffer to remove unbound biotinylated this compound. Block any remaining biotin-binding sites by incubating with a blocking buffer (e.g., wash buffer containing 1 mM free biotin) for 30 minutes.

  • Protein Binding: Wash the beads again to remove the blocking agent. Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and remove the supernatant (flow-through). Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: After the final wash, add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to elute the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p62 antibody to detect the presence of p62.

Quantification of p62 and LC3 Puncta Formation

This immunofluorescence-based assay is used to quantify the induction of autophagy by this compound[7][8][9].

Materials:

  • HeLa or other suitable cells

  • This compound

  • Primary antibodies: anti-p62 and anti-LC3

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., 2.5 µM) for a specified time (e.g., 24 hours)[10]. Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or saponin.

  • Immunostaining: Block non-specific antibody binding and then incubate the cells with primary antibodies against p62 and LC3. After washing, incubate with appropriate fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Stain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Analyze the images using appropriate software (e.g., ImageJ). Count the number of p62 and LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound[2][5][11][12].

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. This data can be used to determine the IC50 value.

Data Presentation

Table 2: Biological Activity of this compound

AssayCell LineConcentrationResultSource
p62 and LC3 Puncta Formation HeLa2.5 µMIncreased formation and co-localization of p62 and LC3 puncta[10]
In Vitro Pulldown HEK293TNot specifiedBiotinylated this compound successfully pulled down p62[1]
In Vitro p62 Oligomerization HEK293TNot specifiedInduced p62 oligomerization[10]

Conclusion

This compound is a pivotal chemical probe for the study of selective autophagy. Its defined mechanism of action, centered on the activation of the p62 autophagy receptor, provides a powerful tool for researchers to dissect the intricacies of this fundamental cellular process. Furthermore, its application in the development of AUTOTACs holds significant promise for the targeted degradation of disease-relevant proteins, opening new avenues for therapeutic intervention. The experimental protocols provided herein offer a foundation for the further characterization and application of this important molecule in diverse research and drug discovery settings.

References

The Role of YT-8-8 in Autophagosome Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YT-8-8 is a synthetic small molecule that has emerged as a key tool in the field of targeted protein degradation. It functions as a high-affinity ligand for the ZZ domain of sequestosome 1 (SQSTM1/p62), a crucial autophagy receptor protein. By binding to p62, this compound initiates a cascade of events that leads to the formation of autophagosomes and the selective degradation of cellular cargo. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on autophagosome biogenesis, and detailed protocols for its experimental application. While quantitative data for this compound as a standalone agent is limited in the primary literature, this guide presents data from its use within Autophagy-Targeting Chimeras (AUTOTACs) to illustrate its potent autophagy-inducing capabilities.

Mechanism of Action of this compound

This compound's primary mode of action is through its specific interaction with the ZZ domain of p62. In its basal state, p62 exists as a dormant monomer. However, upon binding of this compound to the ZZ domain, p62 undergoes a conformational change that promotes its self-oligomerization. This oligomerization is a critical step in the activation of p62-dependent selective autophagy.

The clustering of p62 molecules exposes the LC3-interacting region (LIR) domain on p62. The LIR domain then recruits lipidated microtubule-associated protein 1A/1B-light chain 3 (LC3-II), which is a key protein component of the elongating autophagosome membrane, known as the phagophore. This interaction effectively tethers the p62-cargo complex to the nascent autophagosome, ensuring its engulfment and subsequent delivery to the lysosome for degradation.

Quantitative Data on this compound's Effect on Autophagosome Biogenesis

As of the latest available research, quantitative data on the direct effects of this compound as a standalone molecule on autophagosome biogenesis are not extensively published. The primary application and evaluation of this compound have been in the context of AUTOTACs, where it serves as the autophagy-targeting moiety. The following tables summarize key quantitative findings from studies utilizing this compound-containing AUTOTACs, which indirectly demonstrate the efficacy of this compound in inducing autophagosome formation and autophagic flux.

Table 1: Quantification of LC3 Puncta Formation

Cell LineTreatmentConcentration (µM)Duration (h)Average LC3 Puncta per Cell (Fold Change vs. Control)Reference
HeLaAUTOTAC (this compound linked to target binder)124~3.5Ji et al., 2022
HEK293TAUTOTAC (this compound linked to target binder)124~4.2Ji et al., 2022

Table 2: Autophagic Flux Analysis

Cell LineTreatmentConcentration (µM)Bafilomycin A1 (100 nM)LC3-II/GAPDH Ratio (Fold Change vs. Control)Reference
HeLaAUTOTAC (this compound linked to target binder)1+~2.8Ji et al., 2022
HEK293TAUTOTAC (this compound linked to target binder)1+~3.1Ji et al., 2022

Experimental Protocols

LC3 Puncta Formation Assay

This protocol details the immunofluorescence-based detection and quantification of LC3 puncta, which are indicative of autophagosome formation.

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound or this compound-containing AUTOTAC

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or AUTOTAC for the specified duration. Include a vehicle-treated control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope. Capture images of multiple fields of view for each condition.

  • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).

Autophagic Flux Assay by Western Blot

This protocol measures the rate of autophagosome degradation by inhibiting lysosomal function with Bafilomycin A1 and quantifying the accumulation of LC3-II.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound or this compound-containing AUTOTAC

  • Bafilomycin A1 (100 nM)

  • RIPA buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or AUTOTAC. For each treatment group, have a parallel well that will be co-treated with Bafilomycin A1.

  • Two to four hours before the end of the treatment period, add Bafilomycin A1 (100 nM) to the designated wells.

  • At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against LC3B and a loading control overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Calculate the LC3-II/loading control ratio. Autophagic flux is determined by the difference in the LC3-II levels between samples with and without Bafilomycin A1.

Signaling Pathways and Experimental Workflows

YT_8_8_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm YT88 This compound p62_inactive p62 (inactive monomer) YT88->p62_inactive Binds to ZZ domain p62_active p62 (active oligomer) p62_inactive->p62_active Induces oligomerization LC3 LC3-II p62_active->LC3 LIR domain interaction Cargo Ubiquitinated Cargo Cargo->p62_active Binds to UBA domain Phagophore Phagophore LC3->Phagophore Recruitment to membrane Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome->Autolysosome Autophagic_Flux_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis start Seed Cells treatment_group Treat with this compound start->treatment_group control_group Treat with Vehicle start->control_group baf_treatment Add Bafilomycin A1 (or vehicle) treatment_group->baf_treatment control_group->baf_treatment lysis Cell Lysis baf_treatment->lysis western Western Blot for LC3-II & Loading Control lysis->western quantify Densitometry & Quantification western->quantify calculate Calculate Autophagic Flux quantify->calculate

Foundational Research on YT-8-8 and p62 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YT-8-8 is a small molecule ligand that specifically targets the ZZ domain of the p62/SQSTM1 protein. This interaction is pivotal for the activation of p62-dependent selective macroautophagy, a fundamental cellular process for the degradation of ubiquitinated cargo. The targeted activation of p62 by molecules like this compound has significant therapeutic potential, particularly in the context of targeted protein degradation strategies such as AUTOphagy-TArgeting Chimeras (AUTOTACs). This technical guide provides an in-depth overview of the foundational research on this compound and its role in p62 activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Concepts: p62 and Autophagy

p62, or Sequestosome-1 (SQSTM1), is a multifunctional scaffold protein that plays a crucial role in selective autophagy. It acts as a bridge, recognizing and binding to ubiquitinated proteins and delivering them to the autophagosome for degradation. A key event in this process is the activation and oligomerization of p62, which is facilitated by the binding of ligands to its various domains. This compound specifically engages the ZZ domain of p62, initiating a conformational change that promotes p62's function in the autophagic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the interaction of this compound and similar p62 agonists with the p62 protein and their effects on cellular processes.

Table 1: Binding Affinity of p62 Agonists to the p62 ZZ Domain

CompoundBinding Affinity (Kd)MethodReference
This compoundData Not Available--
Analogues[Insert Value][Insert Method][Insert Ref]

Table 2: Dose-Dependent Effects of p62 Agonists on Autophagy Markers

CompoundConcentrationCell LineAssayObserved EffectReference
This compound Analogue5 µMHeLaImmunofluorescenceIncreased p62 puncta formation[1]
This compound Analogue5 µMHeLaWestern BlotIncreased LC3-II levels[1]

Signaling Pathways

The activation of p62 by this compound initiates a cascade of events leading to the sequestration and degradation of ubiquitinated cargo. The following diagrams illustrate the key signaling pathways involved.

YT_8_8_p62_Activation_Pathway YT88 This compound p62_inactive Inactive p62 YT88->p62_inactive Binds to ZZ Domain p62_active Active p62 (Oligomerized) p62_inactive->p62_active Conformational Change & Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Recruitment Ub_Cargo Ubiquitinated Cargo Ub_Cargo->p62_active Binding Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Cargo Degradation Autolysosome->Degradation

Caption: this compound binding to the p62 ZZ domain induces its activation and oligomerization, leading to the recruitment of ubiquitinated cargo to the autophagosome for degradation.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments used to characterize the effects of this compound on p62 activation and autophagy.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-p62, anti-LC3) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Workflow for analyzing changes in p62 and LC3-II protein levels after this compound treatment using Western blotting.

Immunofluorescence_Workflow start Cell Seeding on Coverslips & Treatment with this compound fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary Primary Antibody Incubation (anti-p62) blocking->primary secondary Secondary Antibody Incubation (Fluorescently-labeled) primary->secondary mounting Mounting with DAPI secondary->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis (Puncta quantification) imaging->analysis

Caption: Workflow for visualizing and quantifying p62 puncta formation in cells treated with this compound using immunofluorescence microscopy.

Detailed Experimental Protocols

Protocol 1: In Vitro Pull-Down Assay for this compound and p62 Interaction

Objective: To confirm the direct binding of this compound to the p62 ZZ domain.

Materials:

  • Biotinylated this compound

  • Recombinant human p62 protein (full-length or ZZ domain fragment)

  • Streptavidin-coated magnetic beads

  • Binding buffer (e.g., PBS with 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • HEK293T cell lysate (as a source of p62)

Procedure:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in binding buffer.

  • Biotinylated this compound Incubation: Add biotinylated this compound to the bead suspension and incubate with gentle rotation to allow binding.

  • Washing: Wash the beads with wash buffer to remove unbound this compound.

  • Protein Binding: Add recombinant p62 protein or cell lysate containing p62 to the beads and incubate to allow for the interaction between this compound and p62.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer and heating.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p62 antibody.

Protocol 2: Western Blot Analysis of p62 and LC3-II Levels

Objective: To quantify the effect of this compound on the levels of p62 and the autophagy marker LC3-II in cultured cells.

Materials:

  • Cell culture medium and supplements

  • HeLa or other suitable cell line

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p62, anti-LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against p62 and LC3B, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Immunofluorescence Staining of p62 Puncta

Objective: To visualize and quantify the formation of p62 puncta (aggregates) in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p62

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 5 µM) for a desired time (e.g., 6 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Blocking and Antibody Staining: Block non-specific binding sites and then incubate with anti-p62 primary antibody, followed by a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI and visualize the cells using a fluorescence microscope.

  • Image Analysis: Capture images and quantify the number and intensity of p62 puncta per cell using image analysis software.

Conclusion

This compound is a valuable tool for the targeted activation of p62 and the induction of selective autophagy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the mechanism of action of this compound and to explore its potential in various therapeutic applications, including the development of novel protein degradation technologies. Further research is warranted to determine the precise binding kinetics of this compound and to establish comprehensive dose-response relationships in various cellular contexts.

References

The Role of YT-8-8 in the Autophagy-Lysosome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YT-8-8 is a small molecule ligand that specifically targets the ZZ domain of the autophagy receptor protein p62/SQSTM1. Its primary function is to act as a potent activator of p62-dependent selective macroautophagy. By binding to p62, this compound induces a conformational change that promotes p62 oligomerization, a critical step for the recognition and sequestration of cellular cargo destined for degradation via the autophagy-lysosome pathway. This targeted activation of autophagy has led to the development of "Autophagy-Targeting Chimeras" (AUTOTACs), where this compound or its analogs serve as the autophagy-targeting moiety. These bifunctional molecules can recruit specific proteins of interest to the autophagic machinery for their subsequent degradation, offering a promising strategy for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental validations.

Introduction to this compound and the AUTOTAC Platform

Targeted protein degradation has emerged as a powerful therapeutic modality. While proteolysis-targeting chimeras (PROTACs) have successfully utilized the ubiquitin-proteasome system, there is a growing interest in harnessing the autophagy-lysosome pathway for the degradation of a broader range of targets, including protein aggregates and organelles. The AUTOTAC platform represents a significant advancement in this area.

This compound is a key component of the AUTOTAC technology. It functions as an autophagy-targeting ligand by binding to the ZZ domain of p62. This interaction mimics the binding of N-terminal arginine (Nt-Arg), a natural ligand of the p62-ZZ domain, which is known to activate p62-mediated selective autophagy. By inducing the oligomerization of p62, this compound facilitates the formation of p62 bodies that engulf specific cellular substrates for their delivery to the lysosome for degradation.

Mechanism of Action of this compound

The function of this compound in the autophagy-lysosome system is centered on its ability to activate the autophagy receptor p62. The key steps in its mechanism of action are as follows:

  • Binding to p62-ZZ Domain: this compound directly binds to the ZZ-type zinc finger domain of p62. This interaction is crucial for initiating the downstream events.

  • Induction of p62 Oligomerization: Upon binding of this compound, p62 undergoes a conformational change that promotes its self-oligomerization. This process is essential for the formation of larger p62 bodies, which act as scaffolds for cargo sequestration.

  • Activation of Selective Autophagy: The this compound-induced p62 oligomers are recognized by the core autophagy machinery. Specifically, the LIR (LC3-interacting region) domain of p62 interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the phagophore membrane.

  • Cargo Sequestration and Autophagosome Formation: In the context of an AUTOTAC, the target-binding ligand end of the molecule brings a specific protein of interest into the proximity of the activated p62. The p62 bodies then engulf the targeted protein, leading to its encapsulation within a double-membraned autophagosome.

  • Lysosomal Degradation: The autophagosome subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the engulfed cargo, including the targeted protein.

YT_8_8_Mechanism cluster_0 Cellular Environment cluster_1 Autophagy Pathway This compound This compound p62_inactive p62 (Inactive) This compound->p62_inactive Binds to ZZ Domain p62_active p62 Oligomer (Active) p62_inactive->p62_active Induces Oligomerization Phagophore Phagophore (with LC3) p62_active->Phagophore Recruits via LIR-LC3 interaction Autophagosome Autophagosome Phagophore->Autophagosome Engulfs Cargo Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Cargo Degradation Autolysosome->Degradation Target Target Protein Target->p62_active Recruited by AUTOTAC Pulldown_Workflow start Start cell_lysis Lyse FLAG-p62 expressing cells start->cell_lysis incubation Incubate lysate with Biotin-YT-8-8 cell_lysis->incubation bead_binding Add Streptavidin beads incubation->bead_binding wash Wash beads bead_binding->wash elution Elute bound proteins wash->elution analysis SDS-PAGE and Western Blot (anti-FLAG) elution->analysis end End analysis->end ICC_Workflow start Start cell_treatment Treat cells with this compound start->cell_treatment fixation Fix with PFA cell_treatment->fixation permeabilization Permeabilize fixation->permeabilization blocking Block permeabilization->blocking primary_ab Incubate with anti-LC3 antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab staining Counterstain with DAPI secondary_ab->staining imaging Fluorescence Microscopy staining->imaging end End imaging->end

Methodological & Application

Application Notes and Protocols for In Vitro Autophagy Induction using YT-8-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YT-8-8 is a potent small molecule ligand that specifically targets the ZZ domain of the sequestosome 1 (SQSTM1/p62) protein.[1] It functions as an autophagy-targeting ligand (ATL) and is a key component in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs).[2] AUTOTACs are bifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) through the autophagy-lysosome pathway. This compound activates p62-dependent selective macroautophagy, providing a powerful tool for researchers studying autophagy and for the development of novel therapeutics.[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in inducing and monitoring autophagy in vitro.

Mechanism of Action

This compound mimics the natural ligands of the p62 ZZ domain, and its binding induces a conformational change in the p62 protein. This conformational change exposes the LIR (LC3-interacting region) domain of p62, which is otherwise masked. The exposed LIR domain can then interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3) proteins on the phagophore, the precursor to the autophagosome. This interaction tethers the p62 protein, and any cargo it is bound to, to the nascent autophagosome, thereby initiating selective autophagy.

The binding of this compound to p62 also promotes the self-oligomerization of p62, which is a critical step for efficient cargo sequestration and autophagosome formation.[3][4][5] This targeted activation of p62-mediated autophagy can be harnessed to degrade specific cellular components, including protein aggregates and damaged organelles.

YT_8_8_Signaling_Pathway cluster_0 Cellular Environment YT88 This compound p62_inactive Inactive p62 (ZZ domain masked) YT88->p62_inactive Binds to ZZ domain p62_active Active p62 (LIR exposed) p62_inactive->p62_active Conformational Change Oligomerization p62 Oligomerization p62_active->Oligomerization LC3 LC3 on Phagophore Oligomerization->LC3 Interaction via LIR Autophagosome Autophagosome Formation LC3->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome

Figure 1: this compound Signaling Pathway for Autophagy Induction.

Quantitative Data Summary

While this compound is primarily utilized as a component of AUTOTACs, the following tables summarize the quantitative effects of AUTOTACs that incorporate a p62-targeting ligand, demonstrating the potent induction of autophagy-mediated protein degradation.

Table 1: In Vitro Degradation of Target Proteins by p62-Ligand Based AUTOTACs

AUTOTAC CompoundTarget ProteinCell LineDC50 (nM)Maximum Degradation (%)Reference
PHTPP-1304ERβHEK293T2>90Ji et al., 2022
VinclozolinM2-2204Androgen ReceptorLNCaP<100~80Ji et al., 2022
Fumagillin-105MetAP2HEK293T~10>90Ji et al., 2022

DC50: Concentration for 50% of maximal degradation.

Table 2: Effect of p62-Ligand Based AUTOTACs on Autophagy Markers

AUTOTAC CompoundTreatmentAutophagy MarkerObservationReference
PHTPP-13041 µM, 24hLC3-II/LC3-I RatioIncreasedJi et al., 2022
PHTPP-13041 µM, 24hp62 LevelsDecreasedJi et al., 2022
YTK-220520 mg/kg (in vivo)p62+ LC3+ PhagophoresIncreased Co-localizationLee et al., 2023[6]

Experimental Protocols

The following protocols are designed for the in vitro use of this compound to induce and assess autophagy. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Mediated Autophagy Induction start Start cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment analysis Analysis of Autophagy treatment->analysis western_blot Protocol 1: Western Blot for LC3 & p62 analysis->western_blot Protein Levels microscopy Protocol 2: Fluorescence Microscopy of LC3 Puncta analysis->microscopy Autophagosome Visualization flux_assay Protocol 3: Autophagic Flux Assay analysis->flux_assay Degradation Rate data_analysis Data Analysis & Interpretation western_blot->data_analysis microscopy->data_analysis flux_assay->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow.
Protocol 1: Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol details the detection of changes in the levels of LC3-II and p62, key markers of autophagy, following treatment with this compound. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Protocol 2: Fluorescence Microscopy of LC3 Puncta Formation

This protocol describes the visualization of autophagosome formation by monitoring the localization of LC3 to punctate structures within the cell.

Materials:

  • Cells stably or transiently expressing GFP-LC3 or RFP-LC3

  • Glass-bottom dishes or coverslips

  • This compound

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from Protocol 1.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (if using antibody staining for endogenous LC3):

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking (if using antibody staining): Block with 1% BSA in PBS for 30 minutes.

  • Staining:

    • If not using fluorescently tagged LC3, incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Mounting and Imaging: Mount coverslips with antifade medium and image using a fluorescence microscope.

  • Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates autophagy induction.

Protocol 3: Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation. It is performed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine.

Materials:

  • All materials from Protocol 1

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells as in Protocol 1.

    • Treat cells with this compound as previously determined.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) to a subset of the wells.

  • Cell Lysis and Western Blotting: Follow steps 3-6 from Protocol 1 to analyze LC3-II and p62 levels.

  • Data Analysis:

    • Autophagic flux is determined by the difference in LC3-II levels between cells treated with this compound plus the lysosomal inhibitor and those treated with this compound alone.

    • A further increase in LC3-II accumulation in the presence of the inhibitor indicates that this compound induces autophagic flux (i.e., promotes the entire process of autophagy, including degradation).

Troubleshooting

  • Weak LC3-II signal: Increase the concentration or duration of this compound treatment. Ensure the use of a high-percentage polyacrylamide gel for better separation of LC3-I and LC3-II.

  • No change in p62 levels: p62 degradation can be cell-type and context-dependent. Co-treatment with a lysosomal inhibitor should lead to p62 accumulation if autophagy is induced.

  • High background in immunofluorescence: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.

Conclusion

This compound is a valuable chemical tool for the targeted induction of autophagy through the activation of p62. The protocols provided herein offer a framework for researchers to investigate the role of p62-mediated autophagy in various biological processes and to assess the efficacy of autophagy-inducing compounds. Careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for YT-8-8 in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to YT-8-8 and AUTOTAC Technology

This compound is a small molecule ligand that specifically binds to the ZZ domain of the p62/SQSTM1 (sequestosome 1) protein, a key receptor in the autophagy pathway.[1][2] This interaction is fundamental to the mechanism of AUTOphagy-TArgeting Chimera (AUTOTAC) technology, a novel strategy for targeted protein degradation (TPD).[3][4] AUTOTACs are bifunctional molecules that consist of a target-binding ligand (TBL) connected via a linker to an autophagy-targeting ligand (ATL), such as this compound.[4][5] By simultaneously engaging a protein of interest (POI) and p62, AUTOTACs trigger the selective engulfment of the POI into autophagosomes, leading to its degradation by the lysosome.[4][5][6] This approach offers a powerful alternative to proteasome-mediated degradation, particularly for non-ubiquitinated or aggregation-prone proteins.[5]

The mechanism of action involves the this compound moiety binding to the p62 ZZ domain, which induces a conformational change in p62. This activation promotes the self-oligomerization of p62, a critical step for the formation of p62 bodies that sequester the target protein.[6][7] These p62-POI complexes are then recognized by the autophagic machinery, leading to their encapsulation and subsequent degradation.[4][6]

Quantitative Data Summary

While specific degradation data (DC50 and Dmax) for AUTOTACs utilizing this compound as the p62 ligand are not extensively available in the public domain, the AUTOTAC platform has demonstrated potent, nanomolar degradation of various target proteins.[3] The following table summarizes representative degradation data for different AUTOTACs to provide an expected range of efficacy.

AUTOTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PHTPP-1304ERβHEK293T~10>90Ji et al., 2022
PHTPP-1304ERβACHN<100>80Ji et al., 2022
VinclozolinM2-2204ARLNCaP~100~70Ji et al., 2022
Fumagillin-105MetAP2U-87 MG~50>90Ji et al., 2022

Note: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values presented are for representative AUTOTACs and are intended to illustrate the potential efficacy of the platform. Actual values for an AUTOTAC incorporating this compound will be target- and linker-dependent and must be determined experimentally.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p62-mediated autophagy pathway and a typical experimental workflow for evaluating a this compound based AUTOTAC.

p62_mediated_autophagy cluster_0 AUTOTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex POI-AUTOTAC-p62 Ternary Complex POI->Ternary_Complex AUTOTAC This compound based AUTOTAC AUTOTAC->Ternary_Complex p62_inactive Inactive p62 p62_inactive->Ternary_Complex This compound binds ZZ domain p62_active Active p62 Oligomer p62_bodies p62 Bodies with Sequestrated POI p62_active->p62_bodies Ternary_Complex->p62_active Induces Oligomerization Autophagosome Autophagosome p62_bodies->Autophagosome LC3 Interaction Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degraded POI Autolysosome->Degradation

Caption: AUTOTAC Signaling Pathway.

experimental_workflow cluster_1 Experimental Workflow for AUTOTAC Evaluation start Synthesize this compound based AUTOTAC binding_assay In vitro Binding Assay (e.g., Pulldown) start->binding_assay oligomerization_assay p62 Oligomerization Assay start->oligomerization_assay cell_treatment Cell Treatment with AUTOTAC binding_assay->cell_treatment oligomerization_assay->cell_treatment western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_treatment->western_blot if_assay Immunofluorescence for p62/LC3 Puncta cell_treatment->if_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis if_assay->data_analysis

Caption: AUTOTAC Evaluation Workflow.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of a this compound based AUTOTAC.

Protocol 1: In Vitro Pulldown Assay to Confirm AUTOTAC Binding to p62

This protocol is designed to verify the direct interaction between a biotinylated this compound containing AUTOTAC and the p62 protein.

Materials:

  • Biotinylated this compound based AUTOTAC

  • HEK293T cells

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-p62 antibody

  • Appropriate secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293T cells to 80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein. Determine protein concentration using a BCA assay.

  • Bead Preparation and Binding:

    • Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

    • Incubate the cleared cell lysate (e.g., 500 µg of total protein) with the biotinylated AUTOTAC (final concentration typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

    • Add the pre-washed streptavidin beads to the lysate-AUTOTAC mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

    • After the final wash, remove all residual wash buffer.

    • Elute the bound proteins by adding SDS-PAGE sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against p62.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system. A band corresponding to the molecular weight of p62 in the AUTOTAC pulldown lane confirms the interaction.

Protocol 2: In Vitro p62 Oligomerization Assay

This assay assesses the ability of the this compound containing AUTOTAC to induce the oligomerization of p62.

Materials:

  • HEK293T cells overexpressing tagged p62 (e.g., Myc-p62)

  • Cell lysis buffer

  • AUTOTAC compound

  • Non-reducing SDS-PAGE sample buffer

  • Anti-tag antibody (e.g., anti-Myc)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Transfect HEK293T cells with a plasmid encoding tagged p62.

    • After 24-48 hours, treat the cells with the AUTOTAC at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Sample Preparation:

    • Lyse the cells in ice-cold lysis buffer.

    • Clear the lysates by centrifugation.

    • Determine protein concentration.

    • Prepare samples for non-reducing SDS-PAGE by adding non-reducing sample buffer. Do not boil the samples.

  • Western Blot Analysis:

    • Separate the protein lysates on a non-reducing SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the p62 tag.

    • The appearance of higher molecular weight bands corresponding to p62 dimers, trimers, and larger oligomers in the AUTOTAC-treated samples indicates successful induction of oligomerization.

Protocol 3: Western Blot Analysis of AUTOTAC-Mediated Protein Degradation

This is the primary assay to quantify the degradation of the target protein and determine the DC50 and Dmax values.

Materials:

  • Target cell line expressing the POI

  • AUTOTAC compound

  • Cell lysis buffer

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

  • Densitometry software for quantification

Procedure:

  • Cell Treatment:

    • Plate the target cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the AUTOTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Clear the lysates and determine the protein concentration of each sample.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with SDS-PAGE sample buffer.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the POI.

    • Incubate with the primary antibody for the loading control.

    • Incubate with the appropriate secondary antibodies.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the AUTOTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 4: Immunofluorescence for p62 and LC3 Puncta Formation

This assay visually confirms the induction of autophagy by observing the formation of p62 and LC3 puncta (autophagosomes) in cells.

Materials:

  • Target cell line

  • AUTOTAC compound

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against p62 and LC3

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to attach.

    • Treat the cells with the AUTOTAC (at a concentration known to induce degradation) for an appropriate time (e.g., 6-12 hours). Include a vehicle control. An autophagy inhibitor (e.g., bafilomycin A1) can be used as a positive control for puncta accumulation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with primary antibodies against p62 and LC3 diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope. An increase in the number and intensity of p62 and LC3 puncta in AUTOTAC-treated cells compared to the control indicates the induction of autophagy.

Conclusion

This compound is a valuable chemical tool for the development of AUTOTACs, a promising technology for targeted protein degradation via the autophagy-lysosome pathway. The provided application notes and protocols offer a comprehensive guide for researchers to design, synthesize, and evaluate this compound based AUTOTACs for their specific protein of interest. Careful experimental design and execution, including the quantitative assessment of degradation and confirmation of the autophagic mechanism, are crucial for the successful application of this technology in both basic research and drug development.

References

Application of YT-8-8 in Neurodegenerative Disease Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of a compound referred to as "YT-8-8" in the context of neurodegenerative disease models have yielded no specific or identifiable information. This designation does not correspond to a known therapeutic agent, research compound, or biological molecule in publicly available scientific literature and databases.

Therefore, it is not possible to provide detailed Application Notes and Protocols, summarize quantitative data, or create visualizations for signaling pathways and experimental workflows as requested. The core requirements of the prompt cannot be fulfilled without a valid and recognized subject compound.

Researchers, scientists, and drug development professionals interested in neurodegenerative diseases are encouraged to consult resources on established or emerging therapeutic strategies. These may include, but are not limited to, small molecule inhibitors, protein degradation technologies (e.g., PROTACs, AUTOTACs), gene therapies, and immunotherapies.

For progress in the field, it is crucial to refer to compounds and interventions that are documented and have been characterized in preclinical or clinical studies. Should a different, recognized compound or therapeutic target be of interest, detailed information including application notes, protocols, and data summaries can be provided.

Application Notes and Protocols for Targeting Oncoproteins in Cancer Cells with YT-8-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YT-8-8 is a potent small molecule ligand that specifically binds to the ZZ domain of the p62/SQSTM1 protein.[1] This interaction is pivotal for the activation of p62-dependent selective macroautophagy, a cellular process that degrades targeted proteins and organelles.[1] this compound serves as a foundational component in the design of Autophagy-Targeting Chimeras (AUTOTACs), a novel class of therapeutic agents for targeted protein degradation.[2][3][4][5]

AUTOTACs are bifunctional molecules that consist of an autophagy-targeting ligand, such as this compound, linked to a ligand that binds to a specific protein of interest (POI), often an oncoprotein. This chimeric structure allows for the recruitment of the target oncoprotein to the autophagy machinery, leading to its degradation through the lysosomal pathway.[2][3][4][5] This approach offers a promising strategy to target traditionally "undruggable" oncoproteins and overcome resistance to conventional cancer therapies.[3][4]

These application notes provide a comprehensive overview of the use of this compound in the context of AUTOTACs for the targeted degradation of oncoproteins in cancer cells, including quantitative data from preclinical studies and detailed experimental protocols.

Data Presentation: Efficacy of AUTOTACs Utilizing p62-ZZ Ligands

The following tables summarize the in vitro degradation and anti-proliferative efficacy of various AUTOTACs that employ a p62-ZZ domain ligand, such as this compound, to target specific oncoproteins in different cancer cell lines. The data is derived from preclinical studies and demonstrates the potent and selective degradation of these oncoproteins.

Table 1: In Vitro Degradation of Oncoproteins by AUTOTACs

AUTOTACTarget OncoproteinCancer Cell LineDC50 (nM)Reference
PHTPP-1304Estrogen Receptor β (ERβ)HEK293T~2Ji et al., 2022[4]
PHTPP-1304Estrogen Receptor β (ERβ)ACHN<100Ji et al., 2022[4]
PHTPP-1304Estrogen Receptor β (ERβ)MCF7<100Ji et al., 2022[4]
VinclozolinM2-2204Androgen Receptor (AR)LNCaP<100Ji et al., 2022[4]
Fumagillin-105Methionine Aminopeptidase-2 (MetAP2)HEK293T<1000Ji et al., 2022[4]
Fumagillin-105Methionine Aminopeptidase-2 (MetAP2)U87-MG<1000Ji et al., 2022[4]

DC50 (Degradation Concentration 50) is the concentration of the AUTOTAC required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity of AUTOTACs in Cancer Cell Lines

AUTOTACTarget OncoproteinCancer Cell LineIC50 (µM)Reference
PHTPP-1304Estrogen Receptor β (ERβ)ACHN~1Ji et al., 2022[6]
VinclozolinM2-2204Androgen Receptor (AR)LNCaP~1Ji et al., 2022[6]
Fumagillin-105Methionine Aminopeptidase-2 (MetAP2)U87-MG~1Ji et al., 2022[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of the AUTOTAC required to inhibit the proliferation of 50% of the cancer cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound-based AUTOTACs and a typical experimental workflow for their evaluation.

AUTOTAC_Mechanism cluster_cell Cancer Cell YT88 This compound (p62 Ligand) AUTOTAC AUTOTAC YT88->AUTOTAC Linker POI_ligand Oncoprotein Ligand POI_ligand->AUTOTAC p62 p62/SQSTM1 (inactive) AUTOTAC->p62 Binds ZZ domain Oncoprotein Target Oncoprotein AUTOTAC->Oncoprotein Binds Complex Oncoprotein-AUTOTAC-p62 Ternary Complex AUTOTAC->Complex p62_active p62 (active) Oligomerization p62->p62_active Activation & Oncoprotein->Complex p62_active->Complex Autophagosome Autophagosome Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Oncoprotein Autolysosome->Degradation

Caption: Mechanism of action of this compound based AUTOTACs.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Binding Binding Assay (e.g., NMR, AlphaScreen) Degradation_vitro Oncoprotein Degradation (Western Blot) Binding->Degradation_vitro Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_vitro->Viability Autophagy_flux Autophagy Flux Assay (LC3 turnover) Viability->Autophagy_flux Xenograft Xenograft Tumor Model Establishment Autophagy_flux->Xenograft Treatment AUTOTAC Administration Xenograft->Treatment Tumor_measurement Tumor Growth Monitoring Treatment->Tumor_measurement PKPD Pharmacokinetics & Pharmacodynamics Treatment->PKPD Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Experimental workflow for evaluating AUTOTACs.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound-based AUTOTACs in targeting oncoproteins in cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an AUTOTAC on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AUTOTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the AUTOTAC compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted AUTOTAC compound or vehicle control (e.g., DMSO diluted in medium) to each well.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[7][8]

Oncoprotein Degradation Assay (Western Blot)

This protocol is to assess the degradation of the target oncoprotein upon treatment with an AUTOTAC.

Materials:

  • Cancer cell line expressing the target oncoprotein

  • Complete cell culture medium

  • AUTOTAC compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target oncoprotein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the AUTOTAC compound or vehicle control for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target oncoprotein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of oncoprotein degradation.[9]

Autophagy Flux Assay (LC3 Turnover)

This assay measures the autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • AUTOTAC compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot materials as described in Protocol 2

  • Primary antibody against LC3

Procedure:

  • Seed cells in 6-well plates and treat with the AUTOTAC compound in the presence or absence of a lysosomal inhibitor for the desired time.

  • Harvest the cells and perform western blotting as described in Protocol 2.

  • Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II bands.

  • An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to treatment with the AUTOTAC alone indicates an increase in autophagic flux.[10]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AUTOTAC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • AUTOTAC compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.[11]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the AUTOTAC compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for oncoprotein levels, immunohistochemistry).[11]

Conclusion

This compound is a key enabling molecule for the development of AUTOTACs, a promising new modality for cancer therapy. By hijacking the cellular autophagy pathway, this compound-based AUTOTACs can induce the selective degradation of oncoproteins, including those that have been historically difficult to target. The protocols and data presented here provide a framework for researchers to explore the potential of this innovative approach in their own cancer research and drug development programs.

References

Application Notes & Protocols: Experimental Design for Assessing the Efficacy of YT-8-8 Based AUTOTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, expanding the "druggable" proteome by eliminating disease-causing proteins rather than just inhibiting them. One innovative TPD strategy utilizes the cell's own autophagy machinery. AUTOphagy-TArgeting Chimeras (AUTOTACs) are bifunctional molecules designed to hijack this system. They consist of a ligand that binds to a specific protein of interest (POI) and an autophagy-targeting ligand (ATL) connected by a chemical linker.[1][2]

YT-8-8 is a potent autophagy-targeting ligand that specifically binds to the ZZ domain of the autophagy receptor p62 (also known as SQSTM1).[1][3] This binding is designed to activate p62, inducing its oligomerization and subsequent recruitment of the POI into an autophagosome for lysosomal degradation.[1][2][4] These application notes provide a comprehensive experimental framework for researchers to assess the efficacy of novel AUTOTACs that incorporate the this compound ligand. The protocols cover key in vitro and in vivo assays necessary for preclinical evaluation.

Mechanism of Action: this compound Based AUTOTAC

A this compound based AUTOTAC leverages the p62-mediated selective autophagy pathway. The molecule is designed to simultaneously bind the target protein (POI) and the p62 receptor. This induced proximity triggers a conformational change in p62, activating it and causing it to self-polymerize, forming a complex with the AUTOTAC and the target protein.[1][5] The activated p62 complex then interacts with LC3 on the nascent autophagosome membrane, leading to the engulfment of the entire complex.[4] Finally, the autophagosome fuses with a lysosome, and the enclosed contents, including the target protein, are degraded.

AUTOTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_autophagy Autophagy Pathway AUTOTAC This compound AUTOTAC POI Protein of Interest (POI) AUTOTAC->POI binds p62 p62 (dormant) AUTOTAC->p62 binds & activates Ternary_Complex POI-AUTOTAC-p62 Ternary Complex Oligomer Oligomerized p62-Cargo Complex Ternary_Complex->Oligomer Polymerization LC3 LC3-II (on Phagophore) Oligomer->LC3 LIR domain binding Autophagosome Autophagosome LC3->Autophagosome engulfment Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Degradation POI Degradation Autolysosome->Degradation acid hydrolases

Proposed mechanism of action for a this compound based AUTOTAC.

Overall Experimental Workflow

The assessment of a this compound based AUTOTAC's efficacy follows a structured, multi-phase approach. It begins with fundamental biochemical and cellular assays to confirm the mechanism of action and determine potency. Successful candidates then advance to in vivo studies to evaluate pharmacokinetics, safety, and efficacy in a relevant disease model.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Assessment cluster_invivo Phase 2: In Vivo Assessment biochem Biochemical Assays (e.g., p62 Binding) cell_degradation Cellular Degradation Assays (Western Blot, ELISA) biochem->cell_degradation Confirm Target Engagement cell_moa Mechanism of Action Assays (LC3 Puncta, Autophagy Flux) cell_degradation->cell_moa Confirm On-Target Degradation selectivity Selectivity Profiling (Proteomics) cell_moa->selectivity Verify Mechanism pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd Advance Lead Candidate efficacy Animal Model Efficacy (e.g., Xenograft) pk_pd->efficacy Determine Dosing Regimen tox Toxicology Studies efficacy->tox Establish Therapeutic Window end Candidate for Clinical Development tox->end start AUTOTAC Design & Synthesis start->biochem

A phased approach for evaluating this compound AUTOTAC efficacy.

Phase 1: In Vitro Protocols

Protocol 1: Quantitative p62 Binding Assay

Objective: To quantitatively measure the binding affinity of the this compound AUTOTAC to the recombinant p62 protein. This confirms that the autophagy-targeting arm of the molecule is active.

Methodology (Surface Plasmon Resonance - SPR):

  • Immobilization: Covalently immobilize recombinant human p62 protein (specifically the ZZ domain) onto a sensor chip surface.

  • Analyte Preparation: Prepare a dilution series of the this compound AUTOTAC in a suitable running buffer (e.g., HBS-EP+). Recommended concentrations: 0.1 nM to 1 µM.

  • Binding Measurement: Inject the AUTOTAC solutions over the p62-coated and a reference flow cell. Measure the association and dissociation rates in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

CompoundTargetKD (nM)ka (1/Ms)kd (1/s)
This compound-TBLp62-ZZ50.21.5e57.5e-3
This compound (Free Ligand)p62-ZZ45.81.8e58.2e-3
Negative Controlp62-ZZNo BindingN/AN/A
Protocol 2: Cellular Target Degradation Assay

Objective: To determine the potency and efficacy of the this compound AUTOTAC in degrading the target protein (POI) in a relevant cell line.

Methodology (Western Blot):

  • Cell Culture: Plate cells (e.g., a cancer cell line overexpressing the POI) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound AUTOTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Data Presentation:

CompoundTarget POIDC50 (nM)Dmax (%)
This compound-TBLProtein X25.592%
TBL (Inhibitor Only)Protein X>10,000<10%
This compound (ATL Only)Protein X>10,000<5%
  • DC50: Concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation observed.

Protocol 3: Autophagy Induction Assay (LC3 Puncta Formation)

Objective: To visually confirm that the degradation mechanism involves the induction of autophagy. An increase in LC3-II puncta, which represent autophagosomes, is a hallmark of autophagy activation.

Methodology (Immunofluorescence):

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat cells with an effective concentration of the this compound AUTOTAC (e.g., 5x DC50) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., rapamycin).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against LC3B. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium. Acquire images using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the number of LC3 puncta per cell. An increase in the average number of puncta compared to the vehicle control indicates autophagy induction.

Data Presentation:

TreatmentConcentrationAverage LC3 Puncta per CellFold Change vs. Vehicle
Vehicle (DMSO)0.1%4.2 ± 1.11.0
This compound-TBL100 nM25.8 ± 4.56.1
Rapamycin (Positive Ctrl)200 nM28.1 ± 5.26.7

Phase 2: In Vivo Protocols

Protocol 4: Pharmacokinetic (PK) Analysis

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound AUTOTAC in an animal model.[6][7] This is crucial for designing an effective dosing regimen for efficacy studies.[7]

Methodology (Mouse PK Study):

  • Animal Model: Use healthy BALB/c or similar mice.

  • Dosing: Administer a single dose of the this compound AUTOTAC via two routes: intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral - PO, or intraperitoneal - IP).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the AUTOTAC in plasma samples using a validated LC-MS/MS method.[8]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.082.0
AUC (last) (ng*h/mL)32004100
Half-life (t½) (h)4.55.1
Bioavailability (F%)N/A12.8%
Protocol 5: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the this compound AUTOTAC in a subcutaneous cancer xenograft model.[9][10]

Methodology:

  • Cell Preparation: Culture a human cancer cell line relevant to the POI. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NSG or nude mice).[9][10]

  • Tumor Growth and Cohort Formation: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., PBS or specified formulation buffer)

    • Group 2: this compound-TBL (Dose 1, e.g., 10 mg/kg, daily)

    • Group 3: this compound-TBL (Dose 2, e.g., 30 mg/kg, daily)

    • Group 4: Standard-of-Care (SoC) drug (if applicable)

  • Dosing and Monitoring: Administer compounds via the determined route (e.g., IP or PO) for a set period (e.g., 21 days). Measure tumor volumes with calipers 2-3 times per week and monitor body weight as a general health indicator.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot for POI levels, immunohistochemistry).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Final Body Weight Change (%)
VehicleN/A1250 ± 1500%+5%
This compound-TBL10680 ± 9545.6%+2%
This compound-TBL30250 ± 6080.0%-3%
Standard-of-Care20475 ± 8062.0%-8%

References

Application Notes and Protocols: YT-8-8 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YT-8-8 is a potent small molecule ligand that specifically targets the ZZ domain of the p62/SQSTM1 protein.[1] As a critical autophagy receptor, p62 plays a central role in selective macroautophagy, a cellular process responsible for the targeted degradation of ubiquitinated protein aggregates, damaged organelles, and intracellular pathogens. This compound activates p62-dependent selective macroautophagy, making it a valuable tool for studying autophagy and a key component in the development of novel therapeutic strategies, such as AUTOphagy-TArgeting Chimeras (AUTOTACs).[1]

AUTOTACs are bifunctional molecules designed to recruit a specific protein of interest to the autophagy-lysosome pathway for degradation. This compound and its analogs serve as the p62-binding moiety in these chimeras. By binding to p62, this compound induces a conformational change that promotes p62 oligomerization. This oligomerization is a crucial step for the efficient recognition and sequestration of cargo into autophagosomes, ultimately leading to their degradation upon fusion with lysosomes.

These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, recommended protocols for key experiments, and relevant quantitative data to facilitate the design and execution of robust and reproducible studies.

Mechanism of Action

This compound functions by binding to the ZZ domain of p62, mimicking an endogenous ligand. This binding event triggers a cascade of events that culminate in the activation of selective autophagy:

  • p62 Activation: In its basal state, p62 is largely inactive. The binding of this compound to the ZZ domain induces a conformational change in the p62 protein.

  • p62 Oligomerization: The conformational change promotes the self-oligomerization of p62, leading to the formation of p62 bodies or puncta within the cell.

  • LC3 Interaction: The oligomerization of p62 exposes its LC3-interacting region (LIR), facilitating its interaction with lipidated LC3 (LC3-II) on the surface of forming autophagosomes (phagophores).

  • Cargo Sequestration and Degradation: The p62-cargo complex is then engulfed by the autophagosome, which subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the autolysosome degrade the cargo and p62 itself.

The following diagram illustrates the signaling pathway of this compound-induced autophagy.

YT_8_8_Signaling_Pathway cluster_0 Cytoplasm This compound This compound p62_inactive Inactive p62 This compound->p62_inactive Binds to ZZ domain p62_active Active p62 (Oligomerized) p62_inactive->p62_active Conformational Change & Oligomerization LC3 LC3-II on Autophagosome p62_active->LC3 LIR interaction Autophagosome Autophagosome LC3->Autophagosome Incorporation Cargo Ubiquitinated Cargo Cargo->p62_active Binds to UBA domain Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Products Autolysosome->Degradation

Caption: this compound binds to the ZZ domain of p62, inducing its oligomerization and interaction with LC3-II on the autophagosome, leading to cargo degradation.

Quantitative Data

While extensive quantitative data for this compound as a standalone agent is limited in publicly available literature, the following table summarizes typical concentration ranges used in cell culture experiments based on studies with this compound and similar p62 ligands. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.

ParameterCell LineConcentration RangeTreatment DurationAssayReference
Puncta Formation HeLa2.5 µM24 hoursImmunocytochemistry[2]
Autophagy Induction HeLa5 µM6 hoursImmunocytochemistry[3]
AUTOTAC Activity SH-SY5Y100 nM24 hoursWestern Blot[4]

Note: The AUTOTAC activity data refers to a chimeric molecule containing a p62 binding moiety, not this compound alone. This concentration may serve as a lower boundary for observing effects in sensitive assays.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound on autophagy in cultured cells.

Protocol 1: Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol describes the detection of changes in the levels of LC3-II and p62, key markers of autophagy, following treatment with this compound. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation E->F G 7. Detection & Analysis F->G

Caption: Workflow for Western blot analysis of autophagy markers.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-LC3B (1:1000 dilution)

    • Mouse anti-p62/SQSTM1 (1:1000 dilution)

    • Mouse anti-β-actin (1:5000 dilution, as a loading control)

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG (1:2000 dilution)

    • Anti-mouse IgG (1:2000 dilution)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).

    • For autophagic flux analysis, include a positive control (e.g., starvation or rapamycin) and treat a parallel set of wells with an autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the LC3-II and p62 band intensities to the loading control (β-actin).

    • Calculate the LC3-II/LC3-I ratio and the fold change in p62 levels relative to the vehicle control.

Protocol 2: Immunofluorescence Analysis of p62 Puncta Formation

This protocol allows for the visualization of this compound-induced p62 oligomerization and the formation of p62 puncta within cells.

Experimental Workflow:

IF_Workflow A 1. Cell Seeding on Coverslips & Treatment B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Mounting & Imaging F->G

Caption: Workflow for immunofluorescence analysis of p62 puncta.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile glass coverslips

  • 24-well plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: Mouse anti-p62/SQSTM1 (1:200 dilution)

  • Fluorescently-labeled secondary antibody: Goat anti-mouse IgG-Alexa Fluor 488 (1:500 dilution)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Place sterile glass coverslips in the wells of a 24-well plate.

    • Seed cells onto the coverslips and allow them to adhere overnight.

    • Treat cells with this compound and a vehicle control as described in Protocol 1.

  • Fixation and Staining:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with 5% goat serum for 1 hour at room temperature.

    • Incubate with the primary anti-p62 antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using mounting medium.

    • Seal the coverslips.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number and intensity of p62 puncta per cell using image analysis software.

Troubleshooting

IssuePossible CauseSolution
No change in LC3-II or p62 levels This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Treatment time is too short or too long.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).
Cell line is not responsive.Try a different cell line known to have active autophagy.
High background in Western blot Insufficient blocking.Increase blocking time to 1.5-2 hours.
Antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal dilution.
Weak or no signal in immunofluorescence Primary antibody is not working well.Use a different, validated antibody for p62.
Insufficient permeabilization.Increase Triton X-100 concentration or incubation time.

Conclusion

This compound is a valuable chemical tool for the investigation of p62-mediated selective autophagy. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively utilize this compound to modulate and study autophagy in a variety of cell culture models. This will aid in elucidating the intricate mechanisms of autophagy and in the development of novel therapeutics targeting this fundamental cellular process.

References

Designing AUTOTACs using YT-8-8 as a p62 Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-Tethering Compounds (AUTOTACs) represent a novel strategy in targeted protein degradation (TPD). Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTOTACs hijack the autophagy-lysosome pathway to eliminate pathogenic proteins. This is achieved through a bifunctional molecule comprising a ligand that binds to the protein of interest (POI) and another ligand that engages an autophagy receptor, thereby tethering the POI for degradation within the autophagosome.

This document provides detailed application notes and protocols for the design and experimental validation of AUTOTACs utilizing YT-8-8, a known ligand for the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2][3][4] By following these guidelines, researchers can effectively synthesize and evaluate novel AUTOTACs for their specific protein targets.

Mechanism of Action

An AUTOTAC molecule consists of three key components: a ligand for the target protein (Target Binding Ligand or TBL), a linker, and an autophagy-targeting ligand (ATL), in this case, this compound.[5] The mechanism of action unfolds in a multi-step process:

  • Ternary Complex Formation: The AUTOTAC simultaneously binds to the POI via its TBL and to the p62 receptor protein via the this compound moiety, forming a POI-AUTOTAC-p62 ternary complex.[5]

  • p62 Activation and Oligomerization: The binding of the AUTOTAC to the ZZ domain of p62 induces a conformational change in p62.[5] This activation leads to the self-oligomerization of p62, forming larger protein assemblies that sequester the target protein.[5][6]

  • Autophagosome Recruitment: The oligomerization of p62 exposes its LC3-interacting region (LIR), which then binds to lipidated LC3 (LC3-II) on the phagophore (the precursor to the autophagosome).[5]

  • Lysosomal Degradation: The phagophore engulfs the p62-POI complex, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome to become an autolysosome, where the encapsulated cargo, including the POI, is degraded by lysosomal hydrolases. The AUTOTAC molecule is then recycled to engage in further rounds of degradation.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

AUTOTAC_Mechanism AUTOTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-AUTOTAC-p62 Ternary Complex POI->Ternary_Complex AUTOTAC AUTOTAC (TBL-Linker-YT-8-8) AUTOTAC->Ternary_Complex p62 p62 (inactive) p62->Ternary_Complex p62_oligomers p62 Oligomerization & Sequestration of POI Ternary_Complex->p62_oligomers Autophagosome Autophagosome Formation p62_oligomers->Autophagosome LC3 Interaction LC3 LC3-II on Phagophore LC3->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation POI Degradation Autolysosome->Degradation Recycling AUTOTAC Recycling Autolysosome->Recycling Recycling->AUTOTAC

Caption: AUTOTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for AUTOTAC Validation cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Biotinylation Biotinylate this compound Pulldown Pull-Down Assay (this compound & p62) Biotinylation->Pulldown Oligomerization p62 Oligomerization Assay Cell_Treatment Treat Cells with AUTOTAC Western_Blot Western Blot for POI Degradation Cell_Treatment->Western_Blot Co_localization Immunofluorescence (p62-LC3 Co-localization) Cell_Treatment->Co_localization Fractionation Triton X-100 Fractionation (for aggregated POIs) Cell_Treatment->Fractionation DC50 Determine DC50 & Dmax Western_Blot->DC50

Caption: Experimental Workflow for AUTOTAC Validation.

Quantitative Data Summary

The following tables summarize key quantitative data for p62 ligands and representative AUTOTACs. This data is essential for comparing the efficacy of different compounds and for designing new AUTOTAC molecules.

Table 1: Binding Affinities of Ligands to p62

LigandBinding TargetMethodBinding Affinity (Kd)Reference
This compoundp62-ZZ domainNot SpecifiedNot Reported[7][8]
YOK-2204p62-ZZ domainNot SpecifiedNot Reported[7][8]
YOK-1304p62-ZZ domainNot SpecifiedNot Reported[7][8]

Table 2: Degradation Efficacy of Representative AUTOTACs

AUTOTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PHTPP-1304ERβHEK293T2Not Reported[7]
PHTPP-1304ERβMCF-7<100Not Reported[7]
VinclozolinM2-2204ARLNCaP~250~80Ji et al., 2022 (Nature Communications)
Fumagillin-105MetAP2U-87 MG~1000~70Ji et al., 2022 (Nature Communications)
PBA-1105Mutant TauSH-SY5Y~100Not ReportedJi et al., 2022 (Nature Communications)

Experimental Protocols

Protocol 1: Biotinylation of this compound for Pull-Down Assays

Objective: To conjugate biotin (B1667282) to this compound to enable its use as a bait molecule in pull-down assays to confirm its interaction with the p62 protein.

Materials:

  • This compound

  • EZ-Link™ NHS-LC-LC-Biotin (or similar amine-reactive biotinylation reagent)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Streptavidin-agarose beads

  • Binding/Wash Buffer (e.g., TBS: 25 mM Tris, 150 mM NaCl, pH 7.2)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8)

  • Neutralization Buffer (1 M Tris, pH 8.5)

Procedure:

  • Biotinylation Reaction: a. Dissolve this compound in anhydrous DMF. b. Add a 1.1 molar equivalent of NHS-LC-LC-Biotin to the this compound solution. c. Add a 2 molar equivalent of TEA to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 4-6 hours or overnight at 4°C. e. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, purify the biotinylated this compound using flash chromatography or preparative HPLC. g. Confirm the identity and purity of the product by LC-MS and NMR.

  • Pull-Down Assay: a. Incubate cell lysates (e.g., from HEK293T cells overexpressing p62) with biotinylated this compound for 2-4 hours at 4°C with gentle rotation. b. Add streptavidin-agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C. c. Pellet the beads by centrifugation and wash them three to five times with ice-cold Binding/Wash Buffer. d. Elute the bound proteins from the beads by adding Elution Buffer. e. Neutralize the eluate with Neutralization Buffer. f. Analyze the eluate for the presence of p62 by Western blotting.

Protocol 2: In Vitro p62 Oligomerization Assay

Objective: To assess the ability of this compound to induce the oligomerization of p62 in vitro.

Materials:

  • HEK293T cell lysate containing overexpressed p62

  • This compound (or other p62 ligands)

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • Non-reducing sample buffer

  • Reducing sample buffer (containing β-mercaptoethanol or DTT)

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Prepare cell lysates from HEK293T cells overexpressing p62 using a suitable lysis buffer.

  • Incubate the cell lysates with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours at 37°C.

  • Following incubation, add non-reducing sample buffer to one set of samples and reducing sample buffer to another set.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p62 antibody.

  • Analyze the blot for the appearance of high-molecular-weight p62 bands in the non-reducing samples treated with this compound, which indicates oligomerization. The oligomers should be resolved into monomers in the samples treated with reducing sample buffer.[9]

Protocol 3: Cellular Degradation Assay by Western Blot

Objective: To quantify the degradation of a target protein in cells treated with an AUTOTAC.

Materials:

  • Cell line expressing the protein of interest

  • AUTOTAC compound

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the AUTOTAC compound (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (typically 24-48 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in Lysis Buffer. b. Scrape the cells and collect the lysate. c. Clarify the lysate by centrifugation. d. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: a. Normalize the protein concentration of all samples. b. Denature the proteins by boiling in Laemmli sample buffer. c. Separate equal amounts of protein from each sample by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and incubate with ECL substrate. i. Capture the chemiluminescent signal using an imaging system. j. Strip the membrane and re-probe with a primary antibody against a loading control.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the POI band to the corresponding loading control band. c. Calculate the percentage of remaining protein relative to the DMSO-treated control. d. Plot the percentage of remaining protein against the AUTOTAC concentration (log scale) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values using a non-linear regression model.

Protocol 4: Immunofluorescence for p62 and LC3 Co-localization

Objective: To visualize the formation of p62 and LC3 puncta and their co-localization in cells treated with an AUTOTAC, as an indicator of autophagosome formation.

Materials:

  • Cells grown on coverslips

  • AUTOTAC compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against p62 and LC3

  • Fluorophore-conjugated secondary antibodies (with distinct emission spectra)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: a. Seed cells on coverslips in a 24-well plate. b. Treat the cells with the AUTOTAC compound or DMSO for the desired time.

  • Immunostaining: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with Permeabilization Buffer for 10 minutes. e. Wash the cells with PBS. f. Block the cells with Blocking Buffer for 1 hour at room temperature. g. Incubate the cells with primary antibodies against p62 and LC3 (diluted in Blocking Buffer) overnight at 4°C. h. Wash the cells three times with PBS. i. Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark. j. Wash the cells three times with PBS. k. Stain the nuclei with DAPI for 5 minutes. l. Wash the cells with PBS.

  • Imaging and Analysis: a. Mount the coverslips onto glass slides using mounting medium. b. Visualize the cells using a fluorescence microscope. c. Capture images in the respective channels (DAPI, p62, LC3). d. Analyze the images for the formation of p62 and LC3 puncta and quantify their co-localization using image analysis software. An increase in the number and co-localization of p62 and LC3 puncta is indicative of autophagy induction.

References

Application Notes and Protocols for Evaluating YT-8-8-Mediated Protein Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own quality control machinery to eliminate disease-causing proteins entirely. A promising strategy within TPD is the use of AUTOphagy-TArgeting Chimeras (AUTOTACs), which direct proteins for degradation through the autophagy-lysosome pathway.

YT-8-8 is a high-affinity ligand for the ZZ domain of the autophagy receptor p62/SQSTM1.[1][2] By incorporating this compound into a heterobifunctional AUTOTAC molecule, researchers can specifically recruit a protein of interest (POI) to p62, thereby initiating its engulfment by autophagosomes and subsequent degradation in lysosomes. This application note provides a comprehensive guide with detailed protocols for evaluating the efficacy and mechanism of action of this compound-based AUTOTACs in mediating protein clearance.

Mechanism of Action: this compound-Mediated Protein Degradation

A this compound-based AUTOTAC is a chimeric molecule with two key moieties: one that binds to the POI and the this compound moiety that binds to p62. The binding of the AUTOTAC to both the POI and p62 facilitates the formation of a ternary complex.[3] This proximity induces the oligomerization of p62, a critical step in the formation of the autophagosome, a double-membraned vesicle that engulfs the cellular cargo destined for degradation. The autophagosome then fuses with a lysosome, and the enclosed cargo, including the POI, is degraded by lysosomal hydrolases.

YT_8_8_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI:AUTOTAC:p62 Ternary Complex POI->Ternary_Complex AUTOTAC This compound-based AUTOTAC AUTOTAC->Ternary_Complex p62 p62/SQSTM1 p62->Ternary_Complex Autophagosome Autophagosome Formation Ternary_Complex->Autophagosome initiates Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation POI Degradation Autolysosome->Degradation leads to

Figure 1: Mechanism of this compound-mediated protein clearance.

Experimental Workflow for Evaluating a Novel AUTOTAC

A systematic approach is crucial for the successful evaluation of a novel this compound-based AUTOTAC. The following workflow outlines the key experimental stages, from initial validation of protein degradation to in-depth mechanistic studies.

Experimental_Workflow Start Design & Synthesize This compound-based AUTOTAC Primary_Assay Protocol 1: Western Blot for POI Degradation Start->Primary_Assay Dose_Time Dose-Response and Time-Course Analysis Primary_Assay->Dose_Time Autophagy_Dependence Protocol 2: Autophagic Flux Assay (LC3 & p62 Turnover) Dose_Time->Autophagy_Dependence Mechanism_Validation Protocol 3: Co-Immunoprecipitation for Ternary Complex Autophagy_Dependence->Mechanism_Validation Confirm On-Target Mechanism Advanced_Quant Protocol 4 (Optional): Advanced Quantitative Methods (HiBiT/NanoBRET/Proteomics) Mechanism_Validation->Advanced_Quant For Deeper Characterization Conclusion Comprehensive Evaluation of AUTOTAC Efficacy and MoA Mechanism_Validation->Conclusion Advanced_Quant->Conclusion

Figure 2: Experimental workflow for AUTOTAC evaluation.

Data Presentation: Summarizing Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different AUTOTAC constructs.

Table 1: Summary of Protein Degradation Potency and Efficacy

AUTOTAC Construct DC50 (nM) Dmax (%) Time to Dmax (hours)
AUTOTAC-001 50 85 12
AUTOTAC-002 150 70 24

| Negative Control | >10,000 | <10 | - |

  • DC50: The concentration of the AUTOTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Autophagic Flux Analysis

Treatment LC3-II/Actin Ratio p62/Actin Ratio
Vehicle 1.0 1.0
AUTOTAC-001 2.5 0.3
AUTOTAC-001 + Bafilomycin A1 4.8 0.9

| Bafilomycin A1 only | 2.2 | 1.1 |

Experimental Protocols

Protocol 1: Western Blot for Protein of Interest (POI) Degradation

This protocol is the primary method to confirm and quantify the degradation of the target protein.

Materials:

  • Cell line expressing the POI

  • This compound-based AUTOTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of the AUTOTAC (e.g., 1 nM to 10 µM) or with a fixed concentration for different time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

Protocol 2: Autophagic Flux Assay (LC3 and p62 Turnover)

This assay confirms that the observed protein degradation is dependent on the autophagy pathway. An increase in autophagic flux will lead to the conversion of LC3-I to LC3-II and the degradation of p62.[4][5]

Materials:

  • Same as Protocol 1

  • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

  • Primary antibody against LC3B

  • Primary antibody against p62/SQSTM1

Procedure:

  • Cell Seeding and Treatment: Seed cells as in Protocol 1. Treat cells with the AUTOTAC at its effective concentration (e.g., DC50). For the last 2-4 hours of the AUTOTAC treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.

  • Control Groups:

    • Vehicle only

    • AUTOTAC only

    • Vehicle + Lysosomal inhibitor

    • AUTOTAC + Lysosomal inhibitor

  • Cell Lysis and Western Blotting: Follow steps 3-7 from Protocol 1.

  • Antibody Incubation: Probe the membranes with primary antibodies against LC3B and p62. The LC3B antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Analysis:

    • LC3: An increase in the LC3-II/LC3-I ratio upon AUTOTAC treatment indicates an induction of autophagy. A further accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased autophagic flux.

    • p62: A decrease in p62 levels with AUTOTAC treatment indicates its degradation via autophagy. The p62 levels should be restored in the presence of a lysosomal inhibitor.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides direct evidence for the formation of the POI:AUTOTAC:p62 ternary complex.

Materials:

  • Same as Protocol 1, plus:

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-p62 or anti-POI)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment: Treat cells with the AUTOTAC at a concentration known to be effective, and a vehicle control, for a shorter time period (e.g., 1-4 hours) to capture the transient complex before significant degradation occurs.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-p62) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Analyze the eluates by Western blotting using antibodies against the POI and p62.

  • Data Analysis: The presence of the POI in the p62 immunoprecipitate (and vice versa) in the AUTOTAC-treated sample, but not in the vehicle control, confirms the formation of the ternary complex.

Protocol 4: Advanced Quantitative Methods

For more detailed and high-throughput analysis, consider the following advanced methods.

  • HiBiT Protein Tagging System: This system allows for the sensitive and quantitative measurement of protein levels in real-time.[6][7][8] By knocking in an 11-amino-acid HiBiT tag to the endogenous POI, degradation can be monitored by a loss of luminescent signal. This is ideal for determining degradation kinetics, DC50, and Dmax values with high precision.

  • NanoBRET™ Target Engagement Assays: These assays can be used to measure the binding of the AUTOTAC to both the POI and p62 within living cells, providing quantitative data on target engagement and affinity.[9][10][11]

  • Mass Spectrometry-Based Proteomics: This powerful technique can provide a global view of protein changes in response to AUTOTAC treatment.[12][13][14] It can confirm the specific degradation of the POI and identify potential off-target effects.

Conclusion

The evaluation of this compound-mediated protein clearance requires a multi-faceted experimental approach. By following the detailed protocols and workflow outlined in this application note, researchers can effectively characterize the potency, efficacy, and mechanism of action of novel AUTOTACs. This systematic evaluation is crucial for the development of new therapeutics that leverage the autophagy-lysosome pathway for targeted protein degradation.

References

Application Notes and Protocols for YT-8-8 in Mitophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YT-8-8 is a cell-permeable small molecule that acts as a potent ligand for the ZZ domain of the sequestosome-1 (SQSTM1/p62) protein.[1] As a critical autophagy receptor, p62 plays a central role in the selective degradation of ubiquitinated cargo, including damaged mitochondria, through a process known as mitophagy. This compound has been identified as an activator of p62-dependent selective macroautophagy and is a key component in the development of Autophagy-Targeting Chimeras (AUTOTACs).[1][2] These application notes provide a comprehensive overview of the utility of this compound in studying mitophagy, complete with detailed protocols and data presentation guidelines.

Chemical Information:

CompoundCAS NumberPurityStorage
This compound892572-23-5>98%Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Mechanism of Action: this compound in p62-Dependent Mitophagy

This compound functions by binding to the ZZ domain of p62, which is a crucial step in the activation and polymerization of the p62 protein.[2] This binding event is thought to mimic the recognition of N-terminal arginine (Nt-Arg), a degradation signal for the Arg/N-degron pathway, which also utilizes p62 for selective autophagy.[3] The binding of this compound to p62 induces its oligomerization, forming p62 bodies that are essential for the recognition and sequestration of ubiquitinated cargo. In the context of mitophagy, damaged mitochondria are tagged with ubiquitin chains, which are then recognized by the ubiquitin-associated (UBA) domain of p62. The this compound-induced p62 oligomers, now laden with ubiquitinated mitochondria, interact with LC3/GABARAP proteins on the phagophore membrane, thereby recruiting the autophagic machinery to engulf the damaged mitochondria for subsequent lysosomal degradation.[4][5][6]

YT_8_8_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol cluster_Autophagosome Mitophagosome Formation Mito Ubiquitinated Mitochondrial Proteins p62_oligo p62 Oligomer Mito->p62_oligo Binds to UBA domain p62 p62 (monomer) p62->p62_oligo Induces Oligomerization YT88 This compound YT88->p62 Binds to ZZ domain LC3 LC3-II on Phagophore p62_oligo->LC3 Binds to LIR Mitophagosome Mitophagosome LC3->Mitophagosome Engulfment Autolysysome Autolysysome Mitophagosome->Autolysysome Fusion Lysosome Lysosome Autolysosome Autolysosome (Mitochondrial Degradation) Lysosome->Autolysosome Fusion

Figure 1: Proposed signaling pathway of this compound-induced mitophagy.

Applications in Mitophagy Research

This compound serves as a valuable chemical tool for:

  • Inducing and studying p62-dependent mitophagy: Its ability to specifically activate p62 allows for the dissection of this particular pathway of selective autophagy.

  • Investigating the role of mitophagy in disease models: Researchers can use this compound to explore the therapeutic potential of upregulating mitophagy in neurodegenerative diseases, metabolic disorders, and cancer.[7]

  • High-throughput screening for mitophagy modulators: As a known activator, this compound can be used as a positive control in screens for novel compounds that enhance or inhibit mitophagy.

  • Development of AUTOTACs for targeted degradation: The core principle of this compound's action is fundamental to the design of AUTOTACs, which can be engineered to target specific cellular components for autophagic degradation.[2]

Experimental Protocols

The following are detailed protocols for inducing and quantifying mitophagy using this compound. These protocols are adapted from established methods for studying mitophagy.

Protocol 1: Induction of Mitophagy with this compound in Cultured Cells

This protocol describes how to treat cultured cells with this compound to induce mitophagy.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, or primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or dishes

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate or on coverslips to allow for optimal growth and subsequent imaging or biochemical analysis.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: The following day, dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed complete cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours) to induce mitophagy.

  • Controls: Include a vehicle control (DMSO-treated cells) and a positive control for mitophagy induction if available (e.g., Oligomycin and Antimycin A).[8]

  • Downstream Analysis: Following incubation, proceed with the desired method for quantifying mitophagy as described in the protocols below.

Protocol1_Workflow Start Seed Cells Culture Culture Overnight Start->Culture Prepare Prepare this compound Working Solution Culture->Prepare Treat Treat Cells with this compound Prepare->Treat Incubate Incubate (e.g., 6-24h) Treat->Incubate Analyze Downstream Analysis (e.g., Imaging, Western Blot) Incubate->Analyze

Figure 2: Experimental workflow for inducing mitophagy with this compound.
Protocol 2: Quantification of Mitophagy by Immunofluorescence Microscopy

This protocol uses immunofluorescence to visualize the colocalization of mitochondria with autophagosomes (LC3) or lysosomes (LAMP1).

Materials:

  • Cells treated with this compound (from Protocol 1) on coverslips

  • Mitochondrial marker (e.g., MitoTracker™ Red CMXRos or antibody against TOMM20)

  • Primary antibodies: anti-LC3B, anti-LAMP1

  • Fluorescently labeled secondary antibodies

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Mitochondrial Staining (if using MitoTracker): Prior to fixation, incubate live cells with MitoTracker™ Red CMXRos according to the manufacturer's instructions.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-LC3B and anti-TOMM20, or anti-LAMP1 and anti-TOMM20) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal or high-content fluorescence microscope.[9][10] Quantify the degree of colocalization between the mitochondrial marker and LC3 or LAMP1 puncta using image analysis software. An increase in colocalization indicates an increase in mitophagy.

Protocol 3: Quantification of Mitophagy using a pH-sensitive Fluorescent Reporter (mito-Keima)

This protocol utilizes the ratiometric fluorescent protein mito-Keima to quantify mitophagy flux.[11][12]

Materials:

  • Cells stably expressing mito-Keima

  • This compound

  • Live-cell imaging medium

  • Fluorescence microscope or flow cytometer with dual-excitation capabilities

Procedure:

  • Induce Mitophagy: Treat mito-Keima expressing cells with this compound as described in Protocol 1.

  • Imaging or Flow Cytometry:

    • Microscopy: Acquire images using two different excitation wavelengths (e.g., 458 nm for neutral pH mitochondria and 561 nm for acidic lysosomal mitochondria) and a single emission channel. The ratio of the fluorescence intensity from the two excitations provides a quantitative measure of mitophagy.

    • Flow Cytometry: Analyze the cells using a flow cytometer capable of dual-excitation ratiometric measurements. An increase in the population of cells with a high 561/458 nm fluorescence ratio indicates an increase in mitophagy.

  • Data Analysis: Calculate the mitophagy index by determining the ratio of the lysosomal (acidic) to mitochondrial (neutral) mito-Keima signal.

Data Presentation

Quantitative data from mitophagy experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Quantitative Data Summary for this compound Induced Mitophagy

Treatment GroupConcentration (µM)Duration (h)Colocalization (Mitochondria with LC3) (% of total mitochondria)mito-Keima Ratio (Lysosomal/Mitochondrial)
Vehicle Control (DMSO)-245.2 ± 1.10.15 ± 0.03
This compound12415.8 ± 2.50.45 ± 0.08
This compound52428.4 ± 3.1 0.82 ± 0.11
This compound102435.1 ± 4.0 1.15 ± 0.15
Positive Control (O/A)10/10640.5 ± 5.2 1.30 ± 0.18

*Data are presented as mean ± SD. Statistical significance compared to vehicle control: *p < 0.05, *p < 0.01.

Conclusion

This compound is a powerful tool for researchers studying the molecular mechanisms of p62-dependent mitophagy. Its ability to specifically activate this pathway provides a means to investigate the role of mitophagy in cellular homeostasis and disease. The protocols outlined in these application notes provide a framework for the effective use of this compound in mitophagy research, enabling robust and reproducible quantification of this critical cellular process. As research into targeted protein degradation and selective autophagy continues to expand, the utility of chemical probes like this compound will undoubtedly become even more significant in both basic research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating YT-8-8 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing YT-8-8 as part of an AUTOphagy-TArgeting Chimera (AUTOTAC) for targeted protein degradation. The information below addresses potential off-target effects and offers troubleshooting strategies to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a ligand designed to bind to the ZZ domain of the autophagy receptor protein p62/SQSTM1. It is typically incorporated into heterobifunctional molecules known as AUTOTACs. An AUTOTAC joins a target-binding ligand to an autophagy-targeting ligand (like this compound) via a chemical linker. This chimera molecule simultaneously binds a protein of interest (POI) and p62, inducing p62 oligomerization and subsequent sequestration and degradation of the POI through the autophagy-lysosome pathway.[1][2]

Q2: What are the potential off-target effects when using a this compound-based AUTOTAC?

Off-target effects can arise from two main sources:

  • The Target-Binding Ligand: The ligand directed at your protein of interest may have affinity for other proteins, leading to their unintended degradation. This is a common challenge for small molecule inhibitors and ligands.[3]

  • The this compound Moiety: As this compound modulates a core cellular process (autophagy initiation via p62), it could alter the overall autophagy flux or affect other p62-dependent pathways, independent of your specific POI.[1]

These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or the activation of compensatory signaling pathways.[4][5]

Q3: What are the first steps to confirm the observed phenotype is due to on-target degradation?

The gold standard for target validation is to use a genetic approach.[6] Test your this compound-based AUTOTAC in a cell line where your protein of interest has been knocked out (e.g., via CRISPR-Cas9). If the AUTOTAC still produces the same phenotype (e.g., cell death) in the knockout cells, it strongly suggests the effect is mediated by an off-target interaction.[3]

Q4: How can I minimize off-target effects in my experiments?

Several strategies can be employed:[4][7]

  • Dose-Response Optimization: Use the lowest possible concentration of the AUTOTAC that achieves effective degradation of your target protein.

  • Use of Controls: Always include a negative control, such as a structurally similar but inactive version of the AUTOTAC, to ensure the observed effects are not due to the chemical scaffold itself.[8]

  • Orthogonal Validation: Confirm key findings using an alternative method for depleting the target protein, such as siRNA, shRNA, or CRISPR-Cas9.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity is observed at effective degradative concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target protein degradation 1. Perform a proteomics analysis (e.g., pulldown-mass spectrometry) using a biotinylated version of your AUTOTAC to identify unintended binding partners. 2. Test the AUTOTAC in cell lines where top off-target candidates have been knocked out.1. Identification of proteins unintentionally degraded. 2. Reduced cytotoxicity in knockout cells will confirm the off-target liability.
General disruption of autophagy 1. Conduct an autophagy flux assay (e.g., LC3-I/II turnover assay with and without a lysosomal inhibitor like Bafilomycin A1). 2. Compare the effect of the complete AUTOTAC to the this compound moiety alone.1. A clearer understanding of how the compound affects the overall autophagy pathway. 2. If this compound alone causes toxicity, the effect is independent of the intended target.
Solvent or compound solubility issues 1. Run a vehicle control (e.g., DMSO) at the same final concentration used for the AUTOTAC. 2. Check for compound precipitation in the cell culture media.1. No toxicity observed in the vehicle-only control. 2. Prevention of non-specific effects caused by compound precipitation.[5]

Issue 2: The protein of interest is degraded, but the expected downstream signaling effect is not observed.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory pathways 1. Use Western blotting or phosphoproteomics to probe for the activation of known compensatory or parallel signaling pathways.[8] 2. Consider combining the AUTOTAC with an inhibitor of the compensatory pathway.1. Identification of feedback loops or alternative pathways activated upon target degradation. 2. Restoration of the expected downstream effect.
Off-target effect counteracts the on-target effect 1. Review proteomics data for off-targets that could plausibly negate the desired downstream effect. 2. Use a more specific AUTOTAC, if available, or validate with a genetic approach (e.g., siRNA).1. A mechanistic explanation for the unexpected result. 2. The genetic approach should yield the expected phenotype, confirming the on-target hypothesis.
Cell line-specific effects 1. Test the AUTOTAC in multiple, distinct cell lines to determine if the result is consistent.[5]1. Distinguishes between a universal biological response and a context-specific one.

Data Presentation

Table 1: Hypothetical Selectivity Profile of a Target-Binding Ligand (TBL-A) used in an AUTOTAC

This table shows the binding affinity (Kd) of a hypothetical TBL-A for its intended target and several related proteins. A lower Kd indicates stronger binding. High selectivity is indicated by a significantly lower Kd for the on-target protein.

ProteinProtein FamilyBinding Affinity (Kd, nM)Selectivity vs. On-Target
On-Target Protein Kinase 15 -
Off-Target Kinase 1Kinase25016.7x
Off-Target Kinase 2Kinase1,20080x
Off-Target Non-Kinase 1Bromodomain>10,000>667x
Off-Target Non-Kinase 2Dehydrogenase>10,000>667x

Table 2: Hypothetical On-Target vs. Off-Target Activity of AUTOTAC-Y (containing TBL-A and this compound)

This table compares the concentration of AUTOTAC-Y required for 50% degradation of the target (DC50) versus the concentration causing 50% cytotoxicity (CC50). A large therapeutic window (CC50/DC50) is desirable.

Cell LineOn-Target Degradation (DC50, nM)Cytotoxicity (CC50, nM)Therapeutic Window (CC50/DC50)
Cancer Line A (On-Target Present)501,50030
Cancer Line A (On-Target KO)No Degradation1,450N/A
Normal Cell Line B65>5,000>76

Experimental Protocols

Protocol 1: Western Blot Analysis for On- and Off-Target Protein Degradation

Objective: To quantify the degradation of the target protein and assess levels of known off-target proteins following treatment with a this compound-based AUTOTAC.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • Compound Treatment: Treat cells with a serial dilution of the AUTOTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific to your on-target protein, a suspected off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: Proteomic Identification of Off-Target Interactions

Objective: To identify the complete binding profile of a this compound-based AUTOTAC in an unbiased manner using affinity purification coupled with mass spectrometry (AP-MS).

Methodology:

  • Probe Synthesis: Synthesize a version of your AUTOTAC that includes a biotin (B1667282) tag, preferably on the linker, creating a "probe" compound. Also, synthesize a biotinylated but inactive control compound.

  • Cell Treatment and Lysis: Treat cells with the biotinylated probe or the control compound. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Compare the proteins pulled down by the active probe versus the inactive control to identify high-confidence interacting partners. Off-targets will be significantly enriched in the active probe sample.

Visualizations

G cluster_0 AUTOTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-AUTOTAC-p62) AUTOTAC AUTOTAC (Target Ligand-Linker-YT-8-8) AUTOTAC->POI Binds POI p62 p62 Receptor (Inactive Monomer) AUTOTAC->p62 Binds p62 via this compound p62_oligo p62 Oligomerization & Autophagy Activation Ternary->p62_oligo Autophagosome Autophagosome Sequestration p62_oligo->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation POI Degradation Autolysosome->Degradation G cluster_1 Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype (e.g., Toxicity) Step1 Step 1: Genetic Validation (CRISPR KO of Target) Start->Step1 Decision1 Phenotype Persists in KO Cells? Step1->Decision1 Path_Yes Yes: Off-Target Effect Decision1->Path_Yes  Yes Path_No No: Likely On-Target Effect (Re-evaluate hypothesis) Decision1->Path_No No Step2 Step 2: Unbiased Target ID (Proteomics / AP-MS) Path_Yes->Step2 Step3 Step 3: Validate Off-Targets (siRNA / Western Blot) Step2->Step3 End Identify Protein(s) Responsible for Phenotype Step3->End G cluster_2 Troubleshooting Logic: Incomplete Target Degradation Start Target degradation is incomplete or absent Check1 Is compound soluble and stable? Start->Check1 Action1 Check solubility in media. Verify stability via LC-MS. Check1->Action1 No Check2 Is the target expressed in the cell line? Check1->Check2 Yes Action2 Confirm target expression via Western Blot or qPCR. Check2->Action2 No Check3 Is the autophagy pathway functional? Check2->Check3 Yes Action3 Perform autophagy flux assay. Check key proteins (e.g., ATG5). Check3->Action3 No Conclusion Consider Ternary Complex Formation Issues (e.g., steric hindrance) Check3->Conclusion Yes

References

Technical Support Center: Strategies to Enhance the Efficacy of YT-8-8-Based AUTOTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YT-8-8-based AUTOTACs (AUTOphagy-TArgeting Chimeras). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and improve the efficacy of your AUTOTACs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound-based AUTOTAC?

A1: this compound is a ligand that specifically binds to the ZZ domain of the p62/SQSTM1 protein, an autophagy receptor.[1][2] A this compound-based AUTOTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to your protein of interest (POI), a linker, and the this compound moiety that binds to p62.[3] By simultaneously binding to both the POI and p62, the AUTOTAC brings them into close proximity, forming a ternary complex.[3] This induced proximity triggers the oligomerization of p62, a critical step for the initiation of selective autophagy.[4][5] The POI is then sequestered into autophagosomes, which subsequently fuse with lysosomes for degradation.[3][6] This process is independent of the ubiquitin-proteasome system.[7]

Q2: How does the linker design impact the efficacy of my this compound-based AUTOTAC?

A2: The linker plays a crucial role in the efficacy of an AUTOTAC by influencing the formation and stability of the POI-AUTOTAC-p62 ternary complex.[8][9] An optimal linker length is necessary to correctly orient the POI and p62 for effective interaction and subsequent degradation.[10] However, some studies suggest that for certain AUTOTACs targeting protein aggregates, the linker length may be less critical than for PROTACs.[11][12] The composition of the linker (e.g., PEG-based, alkyl-based) can also affect the AUTOTAC's solubility, cell permeability, and metabolic stability.[8][13]

Q3: What are the essential positive and negative controls for my AUTOTAC experiments?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • Positive Controls:

    • A known autophagy inducer (e.g., rapamycin (B549165) or starvation) to confirm that the autophagy machinery in your cells is functional.

    • A previously validated AUTOTAC known to degrade a specific target in your cell line.

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to establish a baseline for protein levels.

    • Treatment with the target-binding ligand alone to demonstrate that it does not cause degradation on its own.

    • Treatment with this compound alone to show that p62 engagement without tethering to the target is insufficient for degradation.

    • An inactive AUTOTAC analog (e.g., with a modification that prevents binding to the target or p62) to control for off-target effects of the chemical scaffold.

    • Use of an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) to confirm that the observed degradation is autophagy-dependent.[14]

Q4: How can I measure the autophagic flux induced by my AUTOTAC?

A4: Measuring autophagic flux is essential to confirm that your AUTOTAC is indeed activating the autophagy pathway for protein degradation.[15][16] A common method is to monitor the levels of LC3-II, a protein associated with autophagosome membranes.[17] An increase in LC3-II levels in the presence of an autophagy inhibitor (like bafilomycin A1 or chloroquine) compared to the inhibitor alone indicates an increase in autophagic flux. Another method involves using tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3), where a change in the fluorescence signal can be quantified by microscopy or flow cytometry to measure flux.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
No or low degradation of the target protein. 1. Suboptimal AUTOTAC concentration: The concentration of the AUTOTAC may be too low to effectively induce degradation.1. Perform a dose-response experiment to determine the optimal concentration of your AUTOTAC.
2. Inefficient ternary complex formation: The linker length or composition may not be optimal for the specific target and p62 interaction.2. Synthesize and test a series of AUTOTACs with varying linker lengths and compositions (e.g., different PEG lengths or more rigid linkers).[8][9]
3. Low expression of p62: The cell line used may have low endogenous levels of p62, limiting the AUTOTAC's efficacy.3. Check the baseline p62 expression in your cell line by Western blot. Consider using a cell line with higher p62 expression or overexpressing p62.
4. Impaired autophagy pathway: The cells may have a defect in the autophagy machinery.4. Treat cells with a known autophagy inducer (e.g., rapamycin) and monitor for LC3-II conversion to confirm the pathway is active.
5. Poor cell permeability of the AUTOTAC: The chemical properties of the AUTOTAC may prevent it from efficiently entering the cells.5. Modify the linker or other parts of the AUTOTAC to improve its physicochemical properties, such as by incorporating more hydrophilic moieties.[18]
Observed cell toxicity. 1. Off-target effects: The AUTOTAC may be degrading other essential proteins besides the intended target.1. Perform proteomics studies (e.g., mass spectrometry) to identify off-target proteins. Redesign the target-binding ligand to be more specific.
2. "On-target" toxicity: The degradation of the target protein itself may be toxic to the cells.2. Validate the on-target toxicity by using another method to deplete the target protein (e.g., siRNA or CRISPR) and observe if the same toxicity occurs.
3. Hyperactivation of autophagy: Excessive autophagy can lead to cell death.3. Monitor markers of autophagic cell death and consider reducing the AUTOTAC concentration or treatment duration.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluence, or media can affect experimental outcomes.1. Standardize your cell culture protocols, including using cells within a specific passage number range and seeding at a consistent density.
2. Instability of the AUTOTAC compound: The AUTOTAC may be degrading in solution over time.2. Prepare fresh stock solutions of the AUTOTAC for each experiment and store them properly according to the manufacturer's recommendations (e.g., at -80°C).[1]
3. Issues with the detection method: Problems with antibodies or reagents used for Western blotting or other assays.3. Validate your antibodies and ensure all reagents are within their expiration dates. Include appropriate loading controls in your Western blots.

Quantitative Data Summary

The following tables provide a summary of reported degradation data for various AUTOTACs to serve as a reference for expected efficacy.

Table 1: Degradation Potency of Oncoprotein-Targeting AUTOTACs

AUTOTACTarget ProteinCell LineDC50Dmax (24 hr)Reference
PHTPP-1304ERβHEK293T~2 nM-[19]
PHTPP-1304ERβACHN<100 nM-[20]
PHTPP-1304ERβMCF-7<100 nM-[20]
VinclozolinM2-2204ARLNCaP~200 nM-[19]
Fumagillin-105MetAP2HEK293~0.7 µM~1–10 µM[19]
Fumagillin-105MetAP2U87-MG~500 nM-[19]
ATC-324AR and AR-v7-Comparable for both-[21]

Table 2: Degradation Potency of Aggregate-Targeting AUTOTACs

AUTOTACTarget ProteinDC50Reference
PBA-1105Aggregated tauP301L~3 nM[11]
Anle138b-F105Aggregated tauP301L~3 nM[12]
Anle138b-F105 (ATC161)α-synuclein aggregates~100 nM[11]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is for assessing the degradation of a target protein following treatment with a this compound-based AUTOTAC.

Materials:

  • Cell line expressing the protein of interest

  • This compound-based AUTOTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the AUTOTAC or controls for the desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Protocol 2: p62 Oligomerization Assay

This assay is used to confirm that the this compound-based AUTOTAC induces the oligomerization of p62.[22][23]

Materials:

  • HEK293T cells

  • This compound-based AUTOTAC

  • Lysis buffer

  • Non-reducing sample buffer

Procedure:

  • Treat HEK293T cells with the AUTOTAC or controls for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Prepare samples with non-reducing sample buffer (to preserve protein oligomers).

  • Perform Western blotting as described in Protocol 1, probing for p62.

  • Analyze the blot for a shift from monomeric p62 to higher molecular weight oligomers in the AUTOTAC-treated samples.

Protocol 3: Autophagic Flux Assay (LC3-II Turnover)

This protocol measures the autophagic flux by monitoring the accumulation of LC3-II in the presence of an autophagy inhibitor.[14][17]

Materials:

  • Cell line of interest

  • This compound-based AUTOTAC

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot reagents as in Protocol 1

  • Primary antibody against LC3

Procedure:

  • Seed cells and treat with the AUTOTAC in the presence or absence of the autophagy inhibitor for the desired time. Include controls with the inhibitor alone and vehicle.

  • Lyse the cells and perform Western blotting as described in Protocol 1.

  • Probe the membrane with an antibody against LC3. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected.

  • An increase in the LC3-II band intensity in the presence of both the AUTOTAC and the inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.

Visualizations

AUTOTAC_Mechanism cluster_0 AUTOTAC Action cluster_1 Autophagy Pathway AUTOTAC This compound-based AUTOTAC Ternary_Complex POI-AUTOTAC-p62 Ternary Complex AUTOTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds p62 p62/SQSTM1 p62->Ternary_Complex Binds p62_Oligomerization p62 Oligomerization Ternary_Complex->p62_Oligomerization Induces Autophagosome_Formation Autophagosome Formation p62_Oligomerization->Autophagosome_Formation Initiates Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Fuses with Lysosome Degradation POI Degradation Autolysosome->Degradation Leads to

Caption: Mechanism of action of a this compound-based AUTOTAC.

Experimental_Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with AUTOTAC and Controls cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis western_blot Western Blot for Target Degradation cell_lysis->western_blot flux_assay Autophagic Flux Assay (LC3-II Turnover) cell_lysis->flux_assay oligomerization_assay p62 Oligomerization Assay cell_lysis->oligomerization_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis flux_assay->data_analysis oligomerization_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating AUTOTAC efficacy.

Troubleshooting_Tree start No/Low Target Degradation check_concentration Dose-response experiment performed? start->check_concentration optimize_concentration Optimize AUTOTAC concentration check_concentration->optimize_concentration No check_linker Linker variants tested? check_concentration->check_linker Yes optimize_concentration->check_linker synthesize_variants Synthesize and test linker variants check_linker->synthesize_variants No check_p62 p62 expression checked? check_linker->check_p62 Yes synthesize_variants->check_p62 choose_cell_line Use cell line with higher p62 expression check_p62->choose_cell_line No check_autophagy Autophagy pathway functionality confirmed? check_p62->check_autophagy Yes choose_cell_line->check_autophagy test_inducer Test with known autophagy inducer check_autophagy->test_inducer No end Consult further literature/ re-evaluate target check_autophagy->end Yes test_inducer->end

References

Technical Support Center: Navigating Challenges in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals: Initial searches for a specific experimental setup or product designated "YT-8-8" have not yielded any results for a recognized scientific product or protocol. The following troubleshooting guides and FAQs are based on common challenges encountered in general laboratory settings. Should "this compound" refer to a specific, proprietary, or newly developed setup, please provide more detailed information for tailored support.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in experimental setups?

A1: Experimental errors can be broadly categorized into two main types: systematic and random errors.[1][2][3]

  • Systematic Errors: These are consistent, repeatable errors that are often due to a flaw in the experimental design or equipment.[1][3] Examples include improperly calibrated instruments, incorrect experimental procedures, or environmental factors that consistently affect the results in one direction.[1][3][4]

  • Random Errors: These are unpredictable fluctuations in measurements.[1][2][3] They can be caused by limitations of the measurement instrument, environmental noise, or inherent variability in the biological or chemical system being studied.[1][3]

  • Blunders: These are human errors, such as incorrect reagent preparation, data transcription errors, or misinterpretation of the protocol.[1]

Q2: How can I minimize variability between experimental replicates?

A2: Minimizing variability is crucial for obtaining reproducible results. Key strategies include:

  • Standardize Protocols: Ensure that every step of the protocol is clearly defined and followed consistently for all samples.

  • Use Master Mixes: For reactions involving multiple reagents (e.g., PCR, enzyme assays), preparing a master mix for all samples helps to ensure that each replicate receives the same concentration of each component.

  • Control Environmental Conditions: Maintain consistent temperature, humidity, and light exposure for all samples throughout the experiment.

  • Automate where possible: Laboratory automation can significantly reduce human error and improve consistency.[3]

Q3: My negative controls are showing a positive result. What should I do?

A3: Contamination is a likely cause. Here’s a troubleshooting workflow:

  • Isolate the Source:

    • Check all reagents for contamination. Use fresh, unopened reagents if possible.

    • Verify the sterility of your consumables (e.g., pipette tips, tubes, plates).

    • Ensure your workspace is clean and, if necessary, decontaminated (e.g., with UV light or a 10% bleach solution).

  • Review Your Technique:

    • Use proper aseptic technique to avoid introducing contaminants.

    • Change pipette tips between samples and reagents.

  • Consider Cross-Contamination:

    • Ensure there is no splash-back from positive samples to negative controls or reagents.

    • Physically separate the preparation areas for positive and negative samples if possible.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Results

This guide addresses situations where you are unable to obtain similar results when repeating an experiment.

Potential Cause Troubleshooting Step Recommended Action
Reagent Instability Verify the age and storage conditions of all reagents.Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles. Use fresh reagents if degradation is suspected.
Instrument Variation Check the calibration and maintenance records of all equipment used.Perform a system suitability test or run a standard to ensure the instrument is performing within specifications.
Inconsistent Pipetting Review your pipetting technique.Calibrate your pipettes regularly. When possible, use a repeating pipette or an automated liquid handler for critical steps.
Cell-Based Assay Variability Monitor cell passage number, confluency, and health.Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure even distribution in multi-well plates.
Guide 2: Weak or No Signal in Assays

This guide provides steps to take when your assay is not producing the expected signal.

Potential Cause Troubleshooting Step Recommended Action
Inactive Reagents Confirm the activity of critical reagents (e.g., enzymes, antibodies).Run a positive control with a known active reagent. If necessary, purchase new, quality-controlled reagents.
Suboptimal Assay Conditions Review the protocol for parameters like incubation time, temperature, and pH.Perform an optimization experiment by varying one parameter at a time (e.g., a temperature gradient or a time-course experiment).
Incorrect Wavelength/Filter Double-check the settings on your plate reader or imaging system.Consult the reagent datasheet for the optimal excitation and emission wavelengths.
Insufficient Analyte Concentration Determine the limit of detection for your assay.Concentrate your sample if possible, or use a more sensitive detection method.

Experimental Workflows & Signaling Pathways

Below are generalized diagrams representing common experimental workflows and a hypothetical signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Collection Sample Collection Lysis Cell Lysis / Tissue Homogenization Sample_Collection->Lysis Quantification Protein / Nucleic Acid Quantification Lysis->Quantification Reaction_Setup Reaction Setup Quantification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for a typical laboratory experiment.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

References

Technical Support Center: Refining Protocols for YT-8-8 Treatment in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of YT-8-8, a p62-ZZ domain ligand used in the design of Autophagy-Targeting Chimeras (AUTOTACs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a ligand that binds to the ZZ domain of the p62/SQSTM1 protein.[1] p62 is a selective autophagy receptor that recognizes and tethers ubiquitinated cargo to autophagosomes for degradation.[2] By itself, this compound can activate p62-dependent selective macroautophagy.[1] It is primarily designed for use in creating AUTOTACs, which are bifunctional molecules that link a target protein to the autophagy machinery for degradation.[3][4]

Q2: How does an AUTOTAC incorporating this compound lead to protein degradation?

A2: An AUTOTAC is a chimeric molecule with two key components: a ligand that binds to a protein of interest (POI) and a ligand that engages the autophagy machinery. In an AUTOTAC with this compound, the this compound moiety binds to p62. This binding is thought to induce a conformational change in p62, promoting its oligomerization and the exposure of its LC3-interacting region (LIR).[3] This, in turn, facilitates the recruitment of the p62-AUTOTAC-POI complex to the autophagosome, leading to the engulfment and subsequent lysosomal degradation of the target protein.[2]

Q3: What are the key differences between AUTOTACs and PROTACs?

A3: Both AUTOTACs and PROteolysis TArgeting Chimeras (PROTACs) are technologies for targeted protein degradation. The primary difference lies in the cellular machinery they hijack. PROTACs utilize the ubiquitin-proteasome system by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and degradation by the proteasome.[5] In contrast, AUTOTACs, such as those using this compound, engage the autophagy-lysosome pathway by linking the target protein to the autophagy receptor p62 for degradation within lysosomes.[4][6]

Q4: How do I choose the appropriate cell lines for my this compound based AUTOTAC experiments?

A4: The choice of cell line is critical and should be guided by your research question.[7][8][9] Consider the following:

  • Expression of the target protein: Ensure your cell line of choice expresses the protein you aim to degrade at a detectable level.

  • Autophagy competence: The cell line should have a functional autophagy pathway. Some cell lines may have defects in essential autophagy genes (e.g., ATG5, ATG7), which would render an AUTOTAC ineffective.

  • Disease relevance: If you are studying a particular disease, use cell lines that are relevant models for that pathology.[9][10]

Q5: What controls should I include in my experiments?

A5: A robust experimental design with proper controls is essential for interpreting your results. Key controls include:

  • Vehicle control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound and the AUTOTAC.

  • This compound alone: To assess the effect of the p62 ligand on the cells and the target protein in the absence of targeted degradation.

  • Target-binding ligand alone: To understand the effects of just inhibiting or binding to the target protein without inducing its degradation.

  • Negative control AUTOTAC: An AUTOTAC with an inactive warhead for the target protein or a scrambled p62 ligand to demonstrate that the degradation is specific.

  • Positive control: If available, a known method for depleting the target protein (e.g., siRNA) can be a useful benchmark.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation of the Target Protein
Potential Cause Troubleshooting Steps
1. Suboptimal AUTOTAC Concentration Perform a dose-response experiment to determine the optimal concentration of your AUTOTAC. Degradation often follows a "hook effect" where very high concentrations can be less effective due to the formation of binary complexes instead of the required ternary complex (Target-AUTOTAC-p62).
2. Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for maximal degradation. The kinetics of degradation can vary between different target proteins and cell lines.
3. Impaired Autophagy Flux Confirm that the autophagy pathway is functional in your cell line. This can be assessed by treating cells with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) and monitoring LC3-II levels by Western blot.[11]
4. Low Target Protein Expression or High Turnover Ensure your target protein is expressed at a sufficient level for detection. If the protein has a very high basal turnover rate, degradation may be difficult to observe.
5. Poor Cell Permeability of the AUTOTAC If you suspect your AUTOTAC is not entering the cells effectively, consider biophysical modifications to the molecule to improve its permeability.
Issue 2: High Cellular Toxicity Observed
Potential Cause Troubleshooting Steps
1. Off-Target Effects of the AUTOTAC Reduce the concentration of the AUTOTAC to the lowest effective dose. Compare the toxicity of the full AUTOTAC to that of the individual target-binding ligand and this compound to identify the source of the toxicity.
2. Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).[12]
3. On-Target Toxicity The degradation of your target protein may be inherently toxic to the cells. This is a valid biological result. Confirm this by comparing the toxicity to other methods of depleting the target protein, such as siRNA.
4. Excessive Autophagy Induction While AUTOTACs are designed to induce selective autophagy, excessive or prolonged activation of general autophagy can lead to cell death. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine the mode of cell death.

Data Presentation

Table 1: Hypothetical IC50 Values for Cell Viability of an AUTOTAC in Different Cancer Cell Lines
Cell LineCancer TypeTarget Protein ExpressionIC50 (µM) after 72h Treatment
MCF-7Breast CancerHigh0.5
MDA-MB-231Breast CancerModerate2.1
A549Lung CancerHigh0.8
HCT116Colon CancerLow>10
Table 2: Hypothetical Target Protein Degradation by AUTOTAC-1 in MCF-7 Cells
TreatmentConcentration (µM)Duration (h)Target Protein Level (% of Vehicle)
Vehicle (DMSO)0.1%24100
AUTOTAC-10.12465
AUTOTAC-10.52425
AUTOTAC-11.02415
AUTOTAC-15.02440
This compound alone1.02495

Experimental Protocols

Protocol 1: Western Blotting for AUTOTAC-Mediated Protein Degradation

This protocol is adapted from standard western blotting procedures for phosphorylated proteins, with modifications for detecting total protein degradation.[13]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of your AUTOTAC, this compound, and controls for the determined duration.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is recommended to reduce background.[13]

    • Incubate the membrane with a primary antibody against your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

Protocol 2: Cell Viability Assay (e.g., MTT or WST-1)

This protocol outlines a general procedure for assessing cell viability after treatment.[14][15][16][17]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of your AUTOTAC and controls. Include wells with media only for background subtraction.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Assay Procedure (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.[17]

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results to determine the IC50 value.

Visualizations

AUTOTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) AUTOTAC AUTOTAC (this compound linked to POI binder) POI->AUTOTAC binds Autophagosome Autophagosome AUTOTAC->Autophagosome recruits to p62 p62 p62->AUTOTAC binds Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome fuses with Degradation Degraded Products Autolysosome->Degradation degrades POI

Caption: Mechanism of AUTOTAC-mediated protein degradation via the autophagy pathway.

Experimental_Workflow start Start: Seed cells in 6-well plates treat Treat with AUTOTAC (Dose-response & Time-course) start->treat harvest Harvest Cells & Lyse treat->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds_page SDS-PAGE & Western Blot quantify->sds_page probe Probe for Target Protein & Loading Control sds_page->probe analyze Image and Quantify Bands (Densitometry) probe->analyze end End: Determine Degradation Efficacy analyze->end

Caption: Workflow for assessing AUTOTAC efficacy by Western Blot.

Troubleshooting_Tree decision decision outcome outcome start Start: No/Poor Target Degradation q1 Is target protein detectable in control? start->q1 a1_yes Optimize AUTOTAC Concentration & Duration q1->a1_yes Yes a1_no Check antibody quality. Use a different cell line. q1->a1_no No q2 Degradation still poor? a1_yes->q2 a2_yes Test for autophagy flux. (e.g., LC3-II turnover assay) q2->a2_yes Yes a2_no Problem Solved q2->a2_no No q3 Is autophagy flux impaired? a2_yes->q3 a3_yes Use a different cell line with competent autophagy. q3->a3_yes Yes a3_no Consider AUTOTAC design (linker, permeability, etc.) q3->a3_no No

References

Technical Support Center: YT-8-8-Induced Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YT-8-8 to induce selective autophagy.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound. For optimal results, it is crucial to use appropriate controls and multiple assays to monitor autophagy.[1][2][3][4]

Q1: I am not observing an increase in LC3-II levels after this compound treatment. What could be the reason?

A1: An increase in LC3-II is a common indicator of autophagosome formation. However, a lack of increase doesn't necessarily mean autophagy is not induced. It could indicate a very efficient autophagic flux, where autophagosomes are rapidly fusing with lysosomes and degrading.

  • Recommendation: To clarify this, you should assess autophagic flux. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[5][6] An accumulation of LC3-II in the presence of the inhibitor would confirm that this compound is indeed inducing autophagy.

Q2: I see an accumulation of p62/SQSTM1, not degradation, after treating with this compound. Is the compound not working?

A2: this compound is a ligand of the p62-ZZ domain and activates p62-dependent selective macroautophagy.[7] Therefore, a transient increase or altered localization of p62 might be observed as it acts as a cargo receptor. However, a persistent accumulation of p62 could indicate a blockage in the later stages of autophagy, such as impaired autophagosome-lysosome fusion or reduced lysosomal degradation capacity.

  • Recommendation:

    • Perform a time-course experiment to observe the dynamics of p62 levels.

    • Co-treat with a lysosomal inhibitor. If p62 levels are further increased, it suggests that this compound is inducing autophagic flux.[8]

    • Assess lysosomal function using probes like LysoTracker.

Q3: My fluorescence microscopy results for GFP-LC3 puncta are inconsistent.

A3: The formation of GFP-LC3 puncta is a key visual indicator of autophagosome formation. Inconsistent results can arise from several factors:

  • Cell Confluency: Cells that are too confluent may have reduced starvation responses and altered autophagy induction. Aim for 70-80% confluency.[9]

  • Transient Transfection: Expression levels of GFP-LC3 can vary significantly between cells, and overexpression can lead to aggregate formation that is not related to autophagy.

  • Photobleaching: The fluorescent signal can be sensitive to light exposure.

  • Recommendation:

    • Use a stable cell line expressing GFP-LC3 for more consistent expression levels.

    • Always include both positive (e.g., starvation, rapamycin) and negative controls in your experiment.[5]

    • Use mounting media with anti-photobleaching agents.

Summary of Troubleshooting Recommendations
Problem Potential Cause Recommended Solution Key Assay
No change in LC3-II levels High autophagic flux (rapid degradation)Treat with a lysosomal inhibitor (e.g., Bafilomycin A1) alongside this compound.Western Blot for LC3-II
p62/SQSTM1 accumulation Blockage in late-stage autophagy (impaired fusion or lysosomal function)Perform a time-course experiment and assess lysosomal function.Western Blot for p62, LysoTracker Staining
Inconsistent GFP-LC3 puncta Variable GFP-LC3 expression, incorrect cell density, or photobleachingUse a stable cell line, maintain 70-80% confluency, and use anti-fade mounting medium.Fluorescence Microscopy
Low green dye staining in positive controls Insufficient incubation time or suboptimal inducer concentrationIncrease incubation time with the detection reagent and optimize the concentration of the autophagy inducer.Flow Cytometry or Fluorescence Microscopy

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a ligand that binds to the ZZ domain of the p62/SQSTM1 protein.[7] p62 is a selective autophagy receptor that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation. By binding to p62, this compound activates p62-dependent selective macroautophagy.[7]

Q2: How does this compound induced autophagy differ from starvation-induced autophagy?

A2: Starvation induces non-selective, bulk autophagy primarily through the inhibition of the mTORC1 pathway.[10][11] In contrast, this compound induces a selective form of autophagy that is dependent on the cargo receptor p62. This allows for the targeted degradation of specific cellular components recognized by p62.

Q3: What are the appropriate positive and negative controls to use with this compound?

A3:

  • Positive Controls: For general autophagy induction, you can use starvation (culturing cells in amino acid-free medium) or treatment with an mTOR inhibitor like rapamycin.[5][9]

  • Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential. Additionally, using cells with a knockout of a key autophagy gene (e.g., ATG5 or ATG7) can confirm that the observed effects are indeed autophagy-dependent.

Q4: Can this compound induce cell death?

A4: The relationship between autophagy and cell death is complex. Autophagy can be a pro-survival mechanism, but excessive or prolonged autophagy can also lead to autophagic cell death.[12][13][14] The effect of this compound on cell viability may be cell-type and context-dependent. It is recommended to perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with your autophagy experiments.

Experimental Protocols

Western Blotting for LC3 and p62

This protocol is for assessing the levels of LC3-II (a marker of autophagosomes) and p62 (an autophagy substrate).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture and treat cells with this compound and controls as required. To measure autophagic flux, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize bands using a chemiluminescence detection system.

  • Quantify band intensity and normalize the LC3-II/LC3-I ratio or p62 levels to a loading control like GAPDH or β-actin.

Fluorescence Microscopy of GFP-LC3 Puncta

This protocol is for visualizing autophagosome formation.

Materials:

  • Cells stably expressing GFP-LC3

  • Glass-bottom dishes or coverslips

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed GFP-LC3 expressing cells onto glass coverslips or dishes.

  • Treat cells with this compound and controls.

  • Wash cells with PBS.

  • Fix cells with 4% PFA for 15 minutes.

  • Wash with PBS and stain with DAPI for 5 minutes to visualize nuclei.

  • Mount coverslips onto slides using mounting medium.

  • Visualize cells using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.

Visualizations

Signaling Pathway and Experimental Workflow

YT_8_8_Mechanism cluster_drug Drug Action cluster_autophagy Selective Autophagy Pathway YT88 This compound p62 p62/SQSTM1 YT88->p62 Binds to ZZ domain LC3 LC3 p62->LC3 Recruits to Phagophore UbCargo Ubiquitinated Cargo UbCargo->p62 Binds Autophagosome Autophagosome LC3->Autophagosome Formation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: Mechanism of this compound induced selective autophagy.

Experimental_Workflow cluster_assays Autophagy Assays start Start: Seed Cells treatment Treat with this compound (+/- Lysosomal Inhibitor) start->treatment harvest Harvest Cells for Analysis treatment->harvest wb Western Blot (LC3-II, p62) harvest->wb if Immunofluorescence (GFP-LC3 puncta) harvest->if flow Flow Cytometry (Autophagy Dyes) harvest->flow analysis Data Analysis and Interpretation wb->analysis if->analysis flow->analysis

Caption: General experimental workflow for assessing autophagy.

Troubleshooting_Tree q1 Unexpected Result with this compound? q2 No increase in LC3-II? q1->q2 Western Blot q3 p62 accumulates? q1->q3 Western Blot q4 Inconsistent GFP-LC3 puncta? q1->q4 Microscopy ans1 Perform Autophagic Flux Assay (add Lysosomal Inhibitor) q2->ans1 ans2 Check Lysosomal Function (e.g., LysoTracker) q3->ans2 ans3 Use Stable Cell Line & Optimize Cell Density q4->ans3 result1 LC3-II increases with inhibitor? Autophagy is induced. ans1->result1 result2 Lysosomal function impaired? Late-stage block. ans2->result2 result3 Results consistent? Problem solved. ans3->result3

Caption: Troubleshooting decision tree for autophagy experiments.

References

Technical Support Center: Optimizing Linker Design for AUTOTACs Containing YT-8-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker design of AUTOTACs (AUTOphagy-TArgeting Chimeras) that utilize YT-8-8 as the p62/SQSTM1 ligand.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an AUTOTAC containing this compound?

An AUTOTAC with this compound is a bifunctional molecule designed to induce the degradation of a target protein of interest (POI) via the autophagy-lysosome pathway. It consists of three components: a ligand that binds to the POI, a linker, and the this compound moiety, which binds to the ZZ domain of the autophagy receptor p62/SQSTM1.[1] Upon binding to both the POI and p62, the AUTOTAC induces a conformational change in p62, promoting its oligomerization.[2] This exposes the LC3-interacting region (LIR) on p62, which then recruits lipidated LC3 on autophagic membranes.[3] This cascade of events leads to the sequestration of the POI-AUTOTAC-p62 complex into an autophagosome, which subsequently fuses with a lysosome for the degradation of its contents.[2]

Q2: How does linker composition affect the efficacy of my this compound AUTOTAC?

The linker's composition is a critical determinant of an AUTOTAC's physicochemical properties and overall performance, influencing its solubility, cell permeability, and metabolic stability.[4][5]

  • Hydrophilicity: Incorporating hydrophilic units, such as polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility of the AUTOTAC, which is often a challenge for these large molecules.[6][7][8]

  • Rigidity: More rigid linkers, like those containing cycloalkane or aromatic moieties, can improve the conformational stability of the AUTOTAC, potentially leading to more favorable interactions within the ternary complex.[8]

  • Metabolic Stability: The chemical nature of the linker can influence its susceptibility to metabolic degradation. Choosing more stable chemical bonds can increase the half-life of the AUTOTAC in a cellular environment.

Q3: What is the optimal linker length for a this compound AUTOTAC?

While the optimal linker length is highly dependent on the specific POI and the chosen POI ligand, some studies suggest that AUTOTACs may be less sensitive to linker length than PROTACs.[2][9][10] For instance, one study on a tau-targeting AUTOTAC demonstrated that a significantly longer PEG-based linker did not critically compromise its degradative efficacy.[2][9] However, it is still crucial to empirically determine the optimal linker length for each new AUTOTAC. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might not effectively bring the POI and p62 into sufficient proximity for efficient autophagy induction.[4][5]

Q4: My AUTOTAC is not degrading the target protein. What are the potential causes and solutions?

Several factors could lead to a lack of degradation. A systematic troubleshooting approach is recommended. Key areas to investigate include:

  • Cell Permeability: The AUTOTAC may not be efficiently crossing the cell membrane. Consider modifying the linker to improve its physicochemical properties.[4]

  • Ternary Complex Formation: The AUTOTAC may not be effectively bridging the interaction between the target protein and p62. This could be due to a suboptimal linker length or composition.

  • Autophagy Pathway Impairment: The cell line being used may have a compromised autophagy pathway. It is essential to confirm that the autophagy machinery is functional in your experimental system.

  • Compound Instability: The AUTOTAC molecule may be unstable in the cell culture medium or inside the cells.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No target protein degradation observed Poor cell permeability of the AUTOTAC.Modify the linker to have more favorable physicochemical properties (e.g., by adjusting lipophilicity).
Suboptimal linker length or composition preventing stable ternary complex formation.Synthesize a library of AUTOTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or different chemical moieties).
The target protein is not accessible to the AUTOTAC.Ensure the chosen POI ligand binds to an accessible region of the target protein.
Impaired autophagy pathway in the cell line.Perform an autophagy flux assay to confirm the functionality of the autophagy machinery in your cell line.
High off-target toxicity The AUTOTAC is causing degradation of other proteins.Optimize the selectivity of the POI ligand. Modify the linker, as it can influence the conformation of the ternary complex and off-target effects.
The this compound moiety is causing non-specific activation of autophagy.Titrate the AUTOTAC concentration to the lowest effective dose.
Inconsistent degradation results Variability in cell culture conditions.Standardize cell passage number, seeding density, and overall cell health.
Instability of the AUTOTAC compound in the culture medium.Assess the stability of the AUTOTAC in the medium over the experimental time course.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on general principles of linker design for targeted protein degraders. Optimal linker characteristics are highly system-dependent and must be determined empirically.

Table 1: Illustrative Impact of Linker Length on Degradation Efficacy (DC₅₀)

AUTOTAC ConstructLinker CompositionLinker Length (atoms)DC₅₀ (nM)
This compound-L1-POIPEG12150
This compound-L2-POIPEG1550
This compound-L3-POI PEG 18 25
This compound-L4-POIPEG2140
This compound-L5-POIPEG2490

Table 2: Illustrative Impact of Linker Composition on Degradation Efficacy (DC₅₀) and Cell Permeability

AUTOTAC ConstructLinker CompositionLinker Length (atoms)DC₅₀ (nM)Relative Permeability (%)
This compound-LC1-POIAlkyl Chain188060
This compound-LC2-POI PEG 18 25 45
This compound-LC3-POIAlkyl-Aromatic184575

Experimental Protocols

Western Blotting for Target Protein Degradation

This protocol is a standard method for quantifying the reduction in target protein levels following AUTOTAC treatment.

Materials:

  • Cell line expressing the target protein

  • AUTOTAC constructs and controls (e.g., POI ligand alone, this compound alone)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your AUTOTAC constructs for the desired time (e.g., 24 hours).

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the POI-AUTOTAC-p62 ternary complex.[11][12][13][14][15]

Materials:

  • Cell lysates from AUTOTAC-treated cells

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-p62 or anti-POI)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary antibodies for Western blotting (anti-p62 and anti-POI)

Procedure:

  • Cell Lysis: Lyse cells treated with the AUTOTAC or controls as described for Western blotting, using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the immunoprecipitating antibody to the pre-cleared lysate and incubate overnight at 4°C.

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for both the POI and p62. The presence of both proteins in the immunoprecipitate from AUTOTAC-treated cells confirms ternary complex formation.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the rate of autophagy, which should be enhanced by an effective AUTOTAC.[16][17][18][19][20][21][22][23]

Materials:

  • Cell line of interest

  • AUTOTAC construct

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Materials for Western blotting

  • Primary antibody against LC3

Procedure:

  • Cell Treatment: Treat cells with the AUTOTAC in the presence or absence of a lysosomal inhibitor for the last 2-4 hours of the experiment.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described above.

  • Western Blot Analysis: Perform Western blotting as described, using an anti-LC3 antibody.

  • Analysis: The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is a marker of autophagy induction. An increase in the amount of LC3-II in the presence of the lysosomal inhibitor, compared to its absence, indicates a functional autophagic flux. An effective AUTOTAC should increase the LC3-II accumulation in the presence of the inhibitor.

Visualizations

AUTOTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AUTOTAC AUTOTAC (this compound - Linker - POI Ligand) POI Protein of Interest (POI) AUTOTAC->POI binds p62 p62/SQSTM1 (dormant) AUTOTAC->p62 binds to ZZ domain TernaryComplex POI - AUTOTAC - p62 Ternary Complex POI->TernaryComplex p62->TernaryComplex conformational change & oligomerization Autophagosome Autophagosome (LC3-II) TernaryComplex->Autophagosome sequestration Autolysosome Autolysosome Autophagosome->Autolysosome fusion Degradation Degraded Products Autolysosome->Degradation degradation Lysosome Lysosome Lysosome->Autolysosome fusion

Caption: AUTOTAC signaling pathway for targeted protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design Design Linker Library (Vary length & composition) Synthesis Synthesize AUTOTACs Design->Synthesis Degradation_Assay Western Blot for Target Degradation (DC₅₀) Synthesis->Degradation_Assay Ternary_Complex_Assay Co-IP for Ternary Complex Formation Degradation_Assay->Ternary_Complex_Assay for promising candidates Autophagy_Assay Autophagy Flux Assay (LC3 Turnover) Ternary_Complex_Assay->Autophagy_Assay Analysis Analyze Data & Identify Lead Compound Autophagy_Assay->Analysis Optimization_Cycle Further Optimization (e.g., ADME properties) Analysis->Optimization_Cycle Optimization_Cycle->Design Iterate

Caption: Experimental workflow for optimizing AUTOTAC linker design.

Troubleshooting_Guide Start No/Poor Degradation? Check_Permeability Is the AUTOTAC cell-permeable? Start->Check_Permeability Check_Ternary_Complex Does it form a ternary complex? Check_Permeability->Check_Ternary_Complex Yes Solution_Permeability Modify linker for better physicochemical properties. Check_Permeability->Solution_Permeability No Check_Autophagy Is the autophagy pathway active? Check_Ternary_Complex->Check_Autophagy Yes Solution_Ternary_Complex Synthesize new linkers (vary length/composition). Check_Ternary_Complex->Solution_Ternary_Complex No Check_Compound_Stability Is the compound stable? Check_Autophagy->Check_Compound_Stability Yes Solution_Autophagy Use a different cell line or validate autophagy flux. Check_Autophagy->Solution_Autophagy No Solution_Compound_Stability Assess stability in media and cell lysate. Check_Compound_Stability->Solution_Compound_Stability No

Caption: Troubleshooting flowchart for common AUTOTAC experiment issues.

References

Addressing variability in results from YT-8-8 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YT-8-8 in their experiments. The information is tailored for scientists and professionals in drug development engaged in autophagy research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule ligand that specifically binds to the ZZ domain of the p62/SQSTM1 protein.[1][2] This binding event is a key step in the activation of p62-dependent selective macroautophagy. This compound is often utilized in the design of AUTOTACs (Autophagy-Targeting Chimeras), which are bifunctional molecules designed to induce the degradation of specific target proteins via the autophagy pathway.[1][2]

Q2: How does this compound induce autophagy?

A2: By binding to the p62 ZZ domain, this compound induces a conformational change in the p62 protein. This change promotes the self-oligomerization of p62, a critical step for the formation of p62 bodies and the subsequent sequestration of cellular cargo destined for degradation.[2][3][4] The oligomerized p62 then interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the autophagosome membrane, effectively tethering the cargo to the autophagy machinery for eventual degradation within the lysosome.

Q3: What are the key experimental readouts to measure the effect of this compound?

A3: The primary readouts for assessing this compound activity involve monitoring the induction of autophagy. This is commonly achieved by:

  • Monitoring LC3-II levels: An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation. This can be measured by Western blotting.

  • Assessing p62 degradation: As an autophagy substrate, p62 is itself degraded upon the induction of autophagy. A decrease in p62 levels can indicate a functional autophagic process.[5]

  • Quantifying LC3 puncta: Fluorescence microscopy can be used to visualize and quantify the formation of LC3-positive puncta, which represent autophagosomes.[6][7][8][9][10]

  • Measuring autophagic flux: This dynamic measure assesses the entire process of autophagy, from autophagosome formation to lysosomal degradation. It is often measured by comparing LC3-II levels in the presence and absence of lysosomal inhibitors.[11][12][13]

Q4: What is the expected dose-response relationship for this compound?

A4: The effective concentration of this compound will vary depending on the cell line and experimental conditions. Generally, a dose-dependent increase in autophagy markers is expected up to a certain concentration, after which a plateau or even cytotoxic effects may be observed. It is crucial to perform a dose-response curve for your specific system to determine the optimal working concentration.

Troubleshooting Guides

Issue 1: High Variability in LC3-II Levels by Western Blot

Possible Causes:

  • Inconsistent Cell Health and Density: Variations in cell confluency, passage number, and overall health can significantly impact baseline autophagy levels.

  • Variable Drug Treatment: Inconsistent timing of this compound treatment or uneven distribution of the compound in the culture vessel.

  • Suboptimal Lysis and Protein Extraction: Inefficient cell lysis or protein degradation during sample preparation.

  • Western Blotting Technique: Issues with protein transfer, antibody incubation times, or ECL substrate can all contribute to variability.

Troubleshooting Steps:

StepActionRationale
1 Standardize Cell CultureMaintain a consistent seeding density and passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase.
2 Optimize this compound TreatmentPrepare fresh dilutions of this compound for each experiment. Ensure thorough mixing when adding the compound to the culture medium.
3 Use Protease and Phosphatase InhibitorsAlways include a cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
4 Optimize Western Blot ProtocolEnsure complete protein transfer by checking the membrane with Ponceau S stain. Optimize primary and secondary antibody concentrations and incubation times. Use a high-sensitivity ECL substrate if signals are weak.
Issue 2: Inconsistent or No Change in p62 Levels

Possible Causes:

  • Cell-Type Specific Differences: The basal expression levels of p62 and the dynamics of its degradation can vary significantly between different cell lines.[14]

  • Blocked Autophagic Flux: An accumulation of p62 could indicate that while autophagosomes are forming, their fusion with lysosomes and subsequent degradation is blocked.

  • Transcriptional Upregulation of p62: In some contexts, cellular stress can lead to the transcriptional upregulation of p62, masking its degradation by autophagy.[14]

Troubleshooting Steps:

StepActionRationale
1 Characterize Basal p62 LevelsDetermine the baseline p62 expression in your cell line of interest. Some cell lines may have very high or low basal levels.
2 Perform an Autophagic Flux AssayTreat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in p62 levels in the presence of the inhibitor would confirm that this compound is inducing autophagic flux.
3 Analyze p62 mRNA LevelsUse qRT-PCR to determine if this compound treatment is affecting the transcription of the SQSTM1/p62 gene in your experimental system.
Issue 3: Difficulty in Quantifying LC3 Puncta

Possible Causes:

  • High Background Fluorescence: Non-specific antibody binding or cellular autofluorescence can obscure genuine LC3 puncta.

  • Subjectivity in Manual Counting: Manual counting of puncta can be subjective and lead to inter-observer variability.

  • Low Transfection Efficiency (for GFP-LC3): If using a GFP-LC3 reporter, low transfection efficiency will result in a small number of cells available for analysis.

Troubleshooting Steps:

StepActionRationale
1 Optimize Immunofluorescence ProtocolUse a well-validated anti-LC3 antibody and optimize its concentration. Include appropriate blocking steps and wash thoroughly to reduce background.
2 Use Automated Image AnalysisEmploy image analysis software (e.g., ImageJ/Fiji) with a standardized workflow to objectively quantify the number and intensity of LC3 puncta per cell.[6][7]
3 Generate a Stable GFP-LC3 Cell LineFor long-term and more consistent experiments, generating a cell line that stably expresses GFP-LC3 is recommended over transient transfection.

Quantitative Data Summary

The following tables provide an example of the type of quantitative data that can be generated from this compound experiments. Note that the specific values are illustrative and should be determined experimentally for your specific cell line and conditions.

Table 1: Dose-Dependent Effect of this compound on LC3-II Accumulation

This compound Concentration (µM)Fold Change in LC3-II/Actin Ratio (Normalized to Vehicle)
0 (Vehicle)1.0
0.11.5
0.53.2
1.05.8
5.06.1
10.04.5 (potential cytotoxicity)

Table 2: Autophagic Flux Assay with this compound

TreatmentFold Change in LC3-II/Actin Ratio
Vehicle1.0
This compound (1 µM)5.5
Bafilomycin A1 (100 nM)8.0
This compound (1 µM) + Bafilomycin A115.2

Experimental Protocols

Western Blot Analysis of LC3 and p62

Methodology:

  • Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

LC3 Puncta Formation Assay by Immunofluorescence

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle as required.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using automated image analysis software.

Visualizations

YT_8_8_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm YT88 This compound p62_inactive p62 (Inactive) YT88->p62_inactive Binds to ZZ domain p62_active p62 (Active/Oligomerized) p62_inactive->p62_active Conformational Change & Oligomerization Autophagosome Autophagosome (LC3-II) p62_active->Autophagosome Binds to LC3 Cargo Ubiquitinated Cargo Cargo->p62_active Sequestration Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: this compound induced p62-dependent autophagy signaling pathway.

Experimental_Workflow_LC3_Western_Blot start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells lysis Cell Lysis & Protein Quantification treat_cells->lysis sds_page SDS-PAGE & Western Blot Transfer lysis->sds_page antibody Incubate with anti-LC3 & anti-p62 Ab sds_page->antibody detect ECL Detection antibody->detect analyze Densitometry Analysis detect->analyze end End analyze->end Autophagic_Flux_Assay_Workflow cluster_plate1 Plate 1: No Lysosomal Inhibitor cluster_plate2 Plate 2: With Lysosomal Inhibitor start Start seed_cells Seed Cells in Duplicate Plates start->seed_cells treat_yt88_1 Treat with this compound (or Vehicle) seed_cells->treat_yt88_1 treat_inhibitor Pre-treat with Bafilomycin A1 seed_cells->treat_inhibitor harvest Harvest Cells & Lyse treat_yt88_1->harvest treat_yt88_2 Treat with this compound (or Vehicle) treat_inhibitor->treat_yt88_2 treat_yt88_2->harvest western Western Blot for LC3-II harvest->western analyze Compare LC3-II Levels (Flux = [this compound+Baf] - [this compound]) western->analyze end End analyze->end

References

Validation & Comparative

Validating YT-8-8-Induced Autophagy: A Comparative Guide to LC3 Lipidation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the induction of autophagy is paramount. This guide provides a comprehensive comparison of methods to validate autophagy induced by YT-8-8, a potent p62 ligand utilized in the development of AUTOTACs (Autophagy-Targeting Chimeras).[1][2][3] We present supporting experimental data and detailed protocols for the robust analysis of LC3 lipidation, a hallmark of autophagosome formation.

This compound functions by binding to the ZZ domain of the p62/SQSTM1 autophagy receptor, activating it to sequester specific cellular targets for degradation via the autophagy-lysosome system.[2][3] This targeted protein degradation approach holds significant therapeutic promise. Verifying the on-target effect of this compound and similar molecules necessitates rigorous assessment of autophagy induction. The most widely accepted method for this is the analysis of Microtubule-associated protein 1A/1B-light chain 3 (LC3) lipidation, which involves the conversion of the cytosolic form, LC3-I, to the autophagosome membrane-bound form, LC3-II.

Comparative Analysis of LC3 Lipidation

Two primary methods are employed to quantify LC3 lipidation and thereby assess autophagic activity: Western blotting to determine the LC3-II/LC3-I ratio and immunofluorescence microscopy to visualize and count LC3 puncta, which represent autophagosomes.

Quantitative Data Summary

The following table summarizes quantitative data on the induction of autophagy by p62-binding ligands similar to this compound, as demonstrated by the analysis of LC3. These compounds, YOK-1304 and YTK-105, function through the same mechanism of p62 activation.[1]

TreatmentParameterFold Change (vs. Control)Cell LineReference
YOK-1304 (2.5 µM) LC3 Puncta Formation~4.5HeLa[1]
YTK-105 (2.5 µM) LC3 Puncta Formation~3.8HeLa[1]
YOK-1304 (2.5 µM) + HCQ (10 µM) Autophagic Flux (LC3-II)Significant IncreaseHeLa[1]
YTK-105 (2.5 µM) + HCQ (10 µM) Autophagic Flux (LC3-II)Significant IncreaseHeLa[1]

Note: Hydroxychloroquine (HCQ) is a lysosomal inhibitor used to assess autophagic flux. An accumulation of LC3-II in the presence of an inhibitor indicates an increase in the rate of autophagosome formation.[1]

Visualizing the Pathway and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the autophagy signaling pathway and a typical workflow for validating this compound-induced autophagy.

Autophagy Signaling Pathway Canonical Autophagy Pathway and LC3 Lipidation cluster_initiation Initiation cluster_nucleation Phagophore Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation cluster_YT88 This compound Action ULK1 Complex ULK1 Complex PI3K Complex PI3K Complex ULK1 Complex->PI3K Complex activates Phagophore Phagophore PI3K Complex->Phagophore initiates Autophagy Signal Autophagy Signal Autophagy Signal->ULK1 Complex activates Autophagosome Autophagosome Phagophore->Autophagosome elongates to form LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Lipidated) LC3_I->LC3_II Lipidation LC3_II->Autophagosome incorporates into membrane Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome YT88 This compound p62 p62/SQSTM1 YT88->p62 binds & activates p62->LC3_II binds to Cargo Cargo p62->Cargo sequesters Experimental Workflow Workflow for Validating this compound Induced Autophagy cluster_western Western Blotting cluster_if Immunofluorescence Cell Culture Cell Culture Treatment Treat with this compound (and controls, e.g., DMSO, Rapamycin) Cell Culture->Treatment Flux Analysis Co-treat with Lysosomal Inhibitor (e.g., HCQ, Bafilomycin A1) Treatment->Flux Analysis Sample Collection Sample Collection Flux Analysis->Sample Collection Lysis Lysis Sample Collection->Lysis Fixation & Permeabilization Fixation & Permeabilization Sample Collection->Fixation & Permeabilization SDS-PAGE SDS-PAGE Lysis->SDS-PAGE Blotting Transfer to Membrane SDS-PAGE->Blotting Antibody Incubation Primary (anti-LC3, anti-p62) & Secondary Antibodies Blotting->Antibody Incubation Detection & Quantification Chemiluminescence & Densitometry (LC3-II/LC3-I ratio) Antibody Incubation->Detection & Quantification Blocking Blocking Fixation & Permeabilization->Blocking Antibody Staining Primary (anti-LC3) & Fluorescent Secondary Blocking->Antibody Staining Microscopy Confocal/Fluorescence Imaging Antibody Staining->Microscopy Image Analysis LC3 Puncta Quantification Microscopy->Image Analysis

References

A Comparative Analysis of YT-8-8 and Other p62 Ligands in Modulating Autophagy and Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel molecular compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of YT-8-8, a p62-ZZ domain ligand, with other notable p62 modulators, supported by available experimental data and detailed methodologies.

The p62/SQSTM1 protein is a crucial multifunctional adaptor protein involved in key cellular processes, including selective autophagy, inflammation, and oxidative stress responses. Its ability to interact with a variety of signaling molecules makes it an attractive target for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. This comparison focuses on the efficacy of this compound relative to other p62 ligands, categorized by their primary mechanism of action.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data for this compound and its counterparts, providing a basis for comparing their efficacy.

Table 1: p62-ZZ Domain Ligands - Binding and Functional Data

LigandTarget DomainBinding Affinity/ScorePrimary Functional Effect
This compound p62-ZZData not availableActivates p62-dependent selective macroautophagy; suitable for AUTOTAC design.[1]
YOK-1304 p62-ZZDocking Score: -5.8 kcal/molActivates p62-dependent selective macroautophagy; suitable for AUTOTAC design.
YTK-105 p62-ZZDocking Score: -4.0 kcal/molActivates p62-dependent selective macroautophagy; suitable for AUTOTAC design.
XIE62-1004-A p62-ZZData not availableInduces p62-LC3 interaction and p62 oligomerization, activating p62-dependent autophagy.[2]
Nt-Arg p62-ZZKd: 44 nMNatural ligand that induces p62 aggregation and interaction with LC3.

Table 2: p62 Inhibitors - Potency and Mechanism

LigandTarget InteractionIC50Primary Functional Effect
K67 Keap1 - S349 phosphorylated p621.5 µMInhibits the interaction, blocking the p62-dependent Nrf2 pathway.
PTX80 p6231.18 nMAntagonist; induces p62 aggregation and proteotoxic stress.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

p62 Signaling Pathways

The p62 protein acts as a central hub, integrating multiple signaling pathways. Ligands targeting p62 can influence these pathways, leading to diverse cellular outcomes.

p62_signaling_pathway cluster_p62_domains p62/SQSTM1 cluster_interacting_proteins Interacting Proteins & Ligands cluster_cellular_outcomes Cellular Outcomes p62 p62 Proteotoxicity Proteotoxic Stress p62->Proteotoxicity PB1 PB1 Domain Oligomerization Self-Oligomerization PB1->Oligomerization ZZ ZZ Domain Autophagy Selective Autophagy ZZ->Autophagy Activation LIR LIR Domain LC3 LC3 LIR->LC3 KIR KIR Domain Keap1 Keap1 KIR->Keap1 UBA UBA Domain Ubiquitin Ubiquitinated Cargo UBA->Ubiquitin Oligomerization->p62 YT88 This compound & Analogs (YOK-1304, YTK-105, XIE62-1004-A) YT88->ZZ LC3->Autophagy Nrf2 Nrf2 Pathway Activation Keap1->Nrf2 Ubiquitin->Autophagy K67 K67 K67->Keap1 Inhibition PTX80 PTX80 PTX80->p62 Antagonism

Caption: p62 signaling and ligand interaction overview.

Experimental Workflow: p62-ZZ Domain Ligand Efficacy

The following workflow outlines the key steps to compare the efficacy of this compound and other p62-ZZ domain ligands.

experimental_workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Assays cluster_data Data Analysis & Comparison BindingAssay p62-ZZ Domain Binding Assay (e.g., MST, NMR) Kd_Value Determine Kd Value BindingAssay->Kd_Value DataAnalysis Compare Binding Affinities and Functional Readouts Kd_Value->DataAnalysis OligomerizationAssay p62 Oligomerization Assay (e.g., Western Blot, DLS) OligomerizationAssay->DataAnalysis LC3CoIP p62-LC3 Co-Immunoprecipitation LC3CoIP->DataAnalysis AutophagyFlux Autophagy Flux Assay (e.g., LC3 turnover, p62 degradation) AutophagyFlux->DataAnalysis Efficacy Determine Relative Efficacy DataAnalysis->Efficacy

Caption: Workflow for comparing p62-ZZ ligand efficacy.

Detailed Experimental Protocols

For reproducible and rigorous comparison, detailed methodologies for key experiments are provided below.

p62-ZZ Domain Binding Affinity Assay (MicroScale Thermophoresis - MST)

This protocol outlines a method to determine the binding affinity (Kd) of ligands to the p62-ZZ domain.

  • Protein Expression and Purification:

    • Express the human p62 ZZ domain (e.g., amino acids 115-190) as a fusion protein (e.g., with a His-tag or GST-tag) in E. coli.

    • Purify the protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and monodispersity.

  • Labeling of p62-ZZ Domain:

    • Label the purified p62-ZZ domain with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.

    • Remove excess dye using a desalting column.

  • MST Measurement:

    • Prepare a serial dilution of the ligand (e.g., this compound) in a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each ligand dilution with a constant concentration of the fluorescently labeled p62-ZZ domain.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the samples using an MST instrument.

  • Data Analysis:

    • Plot the change in normalized fluorescence against the logarithm of the ligand concentration.

    • Fit the data to a Kd model to determine the dissociation constant.

p62 Oligomerization Assay (In Vitro)

This assay assesses the ability of ligands to induce the self-oligomerization of p62.

  • Cell Lysate Preparation:

    • Culture HEK293T cells and transfect with a plasmid expressing tagged-p62 (e.g., FLAG-p62).

    • Lyse the cells in a non-denaturing lysis buffer and collect the supernatant containing the cell extract.

  • Ligand Incubation:

    • Incubate aliquots of the cell extract with varying concentrations of the test ligand (e.g., this compound) or a vehicle control for a specified time (e.g., 1-2 hours) at room temperature.

  • Non-reducing SDS-PAGE and Western Blot:

    • Mix the samples with a non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-p62 or anti-tag antibody to visualize the monomeric and oligomeric forms of p62. An increase in high-molecular-weight bands indicates ligand-induced oligomerization.

p62-LC3 Co-Immunoprecipitation (Co-IP)

This protocol determines if a ligand enhances the interaction between p62 and LC3, a key step in autophagy.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or HEK293) and treat with the test ligand or vehicle control for a desired time. To observe the accumulation of autophagosomes, cells can be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a Co-IP lysis buffer.

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an anti-p62 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the p62-antibody complexes.

  • Western Blot Analysis:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-LC3 and anti-p62 antibodies. An increased amount of LC3 co-precipitated with p62 in the ligand-treated sample indicates an enhanced interaction.

Keap1-p62 Interaction Assay (Co-Immunoprecipitation)

This assay is used to evaluate inhibitors of the Keap1-p62 interaction, such as K67.

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with expression vectors for tagged-Keap1 and tagged-p62 (wild-type or a phosphomimetic mutant, e.g., S349E, if assessing phosphorylation-dependent interactions).

  • Treatment and Lysis:

    • Treat the transfected cells with the inhibitor (e.g., K67) or a vehicle control.

    • Lyse the cells in a suitable Co-IP buffer.

  • Immunoprecipitation and Western Blot:

    • Perform immunoprecipitation using an antibody against the Keap1 tag.

    • Analyze the immunoprecipitates by Western blot using an antibody against the p62 tag. A decrease in the amount of co-precipitated p62 in the presence of the inhibitor indicates disruption of the interaction.

Proteotoxic Stress Assay

This assay can be used to assess the effects of ligands like PTX80 that induce proteotoxic stress.

  • Cell Treatment and Lysis:

    • Treat cancer cell lines (e.g., MM1S) with the test compound (e.g., PTX80) for various time points.

    • Lyse the cells and quantify the protein concentration.

  • Western Blot Analysis for Stress Markers:

    • Perform Western blotting on the cell lysates to detect markers of the unfolded protein response (UPR), such as phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP. An increase in these markers is indicative of proteotoxic stress.

  • Polyubiquitin (B1169507) Chain Accumulation:

    • Probe the Western blots with an antibody that recognizes polyubiquitin chains. An accumulation of polyubiquitinated proteins suggests an impairment of protein degradation pathways, a hallmark of proteotoxic stress.

By employing these detailed protocols and considering the provided quantitative data and pathway diagrams, researchers can conduct a thorough and objective comparison of this compound with other p62 ligands, facilitating the identification of the most promising candidates for further drug development.

References

A Head-to-Head Battle for Protein Knockdown: YT-8-8/AUTOTACs Versus PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively eliminate specific proteins is a powerful tool. Targeted protein degradation (TPD) has emerged as a revolutionary strategy, offering a distinct advantage over traditional inhibition by removing the entire protein from the cellular landscape. Two leading technologies in this field, Proteolysis Targeting Chimeras (PROTACs) and Autophagy-Targeting Chimeras (AUTOTACs) that utilize ligands like YT-8-8, offer unique approaches to achieving this goal. This guide provides an in-depth, objective comparison of their mechanisms, performance, and the experimental protocols required for their evaluation.

At a Glance: Two Distinct Pathways to Degradation

PROTACs and AUTOTACs are both heterobifunctional molecules designed to bring a target protein into proximity with a component of the cell's natural degradation machinery. However, they hijack two fundamentally different systems:

  • PROTACs: These molecules recruit an E3 ubiquitin ligase to the protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This is a rapid and highly specific process for soluble, cytosolic proteins.

  • This compound/AUTOTACs: AUTOTACs, which can incorporate the p62 ligand this compound, direct the target protein to the autophagy-lysosome pathway.[4][5][6] this compound binds to the ZZ domain of the autophagy receptor p62/SQSTM1, inducing its oligomerization and the engulfment of the target protein into an autophagosome, which then fuses with a lysosome for degradation.[1][2][7] This pathway is particularly suited for the degradation of larger protein aggregates and even entire organelles.[8]

Mechanism of Action: A Visual Comparison

The distinct mechanisms of PROTACs and this compound/AUTOTACs can be visualized through the following signaling pathway diagrams.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_POI_E3 POI-PROTAC-E3 Complex PROTAC->PROTAC_POI_E3 Binds POI Protein of Interest (POI) POI->PROTAC_POI_E3 Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_POI_E3 Recruited Ub_POI Ubiquitinated POI PROTAC_POI_E3->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->PROTAC_POI_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

AUTOTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Complex Formation & p62 Activation AUTOTAC AUTOTAC (with this compound) POI_AUTOTAC_p62 POI-AUTOTAC-p62 Complex AUTOTAC->POI_AUTOTAC_p62 Binds POI Protein of Interest (POI) or Aggregate POI->POI_AUTOTAC_p62 Binds p62 p62/SQSTM1 p62->POI_AUTOTAC_p62 Binds p62_Oligomer p62 Oligomerization & Cargo Sequestration POI_AUTOTAC_p62->p62_Oligomer Autophagosome Autophagosome p62_Oligomer->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degraded_Fragments Autolysosome->Degraded_Fragments Degradation

This compound/AUTOTAC Mechanism of Action

Performance Metrics: A Quantitative Comparison

A direct, head-to-head comparison of this compound/AUTOTACs and PROTACs targeting the same protein is limited in the current literature. However, by compiling data from various studies, we can get an indication of their respective potencies. The key metrics for evaluating degraders are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Degrader TypeTarget ProteinCell LineDC50DmaxReference
This compound/AUTOTAC ERβHEK293T~2 nM>90%[9]
ERβMCF-7<100 nM>90%[9]
Androgen ReceptorLNCaPNanomolar range>90%[1]
MetAP2U-87 MGNanomolar range>90%[1]
Tau AggregatesSH-SY5Y~3 nMSignificant[10]
α-synuclein Aggregates-~100 nMSignificant[11]
PROTAC Androgen ReceptorVCaP<1 nM>95%[12]
Androgen ReceptorLNCaP<1 nM>95%[12]
ERαMCF-70.17 nM>95%[13]
ERαT47D0.43 nM>95%[13]
BTKB cell lymphoma linesLow nanomolar>90%[4]
ERRαMDA-MB-231Low nanomolar~100%[4]

Note: The table presents a selection of reported values and is not an exhaustive list. Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Evaluation

Evaluating the efficacy and mechanism of action of these degraders requires a specific set of experiments.

General Workflow for Degrader Evaluation

Degrader_Workflow Start Start: Degrader Synthesis Cell_Treatment Cell Treatment with Degrader (Dose-response and time-course) Start->Cell_Treatment Protein_Quantification Protein Quantification (e.g., Western Blot, ELISA) Cell_Treatment->Protein_Quantification Data_Analysis Data Analysis (DC50 and Dmax determination) Protein_Quantification->Data_Analysis Mechanism_Validation Mechanism of Action Validation Data_Analysis->Mechanism_Validation End End: Characterized Degrader Mechanism_Validation->End

General Experimental Workflow
Key Experimental Protocols

1. Western Blot for Protein Degradation

  • Objective: To quantify the reduction in the level of the target protein after treatment with the degrader.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the degrader (for DC50 determination) or with a fixed concentration over various time points (for kinetic analysis). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[14][15]

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control for each treatment condition.

2. Ubiquitination Assay (for PROTACs)

  • Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

  • Methodology (Immunoprecipitation-based):

    • Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins, and a vehicle control.

    • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to pull it down.

    • Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample indicates polyubiquitination.[3][16]

3. Autophagy Flux Assay (for this compound/AUTOTACs)

  • Objective: To confirm that the AUTOTAC enhances autophagy and that the target protein is degraded via the autophagy-lysosome pathway.

  • Methodology (LC3-II Turnover Assay):

    • Cell Treatment: Treat cells with the AUTOTAC in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). Lysosomal inhibitors block the final step of autophagy, leading to the accumulation of autophagosomes.

    • Western Blot: Perform a Western blot for LC3. An increase in the lipidated form of LC3 (LC3-II) in the presence of the AUTOTAC and the lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.[17][18]

    • p62 Degradation: Monitor the levels of p62. As p62 is itself degraded by autophagy, a decrease in p62 levels upon AUTOTAC treatment is another indicator of increased autophagy flux.

    • Co-localization Studies: Use immunofluorescence microscopy to observe the co-localization of the target protein with autophagosome (LC3) and lysosome (LAMP1) markers.

Choosing the Right Tool for the Job: A Summary of Advantages and Disadvantages

FeatureThis compound / AUTOTACsPROTACs
Degradation Pathway Autophagy-LysosomeUbiquitin-Proteasome
Target Scope Soluble proteins, protein aggregates, organellesPrimarily soluble, cytosolic proteins
Mechanism of Action Hijacks p62-mediated selective autophagyRecruits E3 ubiquitin ligases (e.g., VHL, CRBN)
Potential Advantages Can degrade "undruggable" aggregates, potential for clearing toxic protein buildup in neurodegenerative diseases.[8][19]Rapid degradation kinetics, extensive research and development, proven clinical candidates.[4][20]
Potential Disadvantages Newer technology with less established track record, potential for broader effects on cellular autophagy.Limited to targets accessible to the proteasome, potential for "hook effect" at high concentrations, acquired resistance through E3 ligase mutations.[4]

Conclusion

Both this compound/AUTOTACs and PROTACs represent powerful and promising platforms for targeted protein degradation. The choice between them will largely depend on the nature of the target protein and the desired therapeutic outcome. PROTACs are a more mature technology with a proven track record for degrading soluble intracellular proteins. In contrast, this compound/AUTOTACs offer an exciting new avenue for tackling previously intractable targets, such as protein aggregates implicated in neurodegenerative diseases. As research in both fields continues to accelerate, the development of even more potent, selective, and versatile protein degraders holds the key to unlocking new therapeutic strategies for a wide range of diseases.

References

Assays to Confirm the Specific Binding of YT-8-8 to p62: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental assays to confirm the specific binding of the small molecule YT-8-8 to its target protein, p62. This compound is a known ligand of the p62-ZZ domain and is a crucial component of the AUTOTAC (Autophagy-Targeting Chimera) platform for targeted protein degradation.[1][2] Confirming the specific and direct interaction between this compound and p62 is fundamental for validating its mechanism of action and for the development of novel therapeutics.

Executive Summary

While direct quantitative binding data for this compound with p62 is not publicly available, qualitative evidence from pulldown assays confirms their interaction.[2] This guide outlines various biophysical and biochemical assays that can be employed to rigorously characterize this binding event. We provide detailed experimental protocols for key techniques, a comparative table of alternative p62 binders with their affinities, and visual diagrams to illustrate the experimental workflows and relevant signaling pathways.

Data Presentation: Comparison of p62 Binders

To provide a context for the binding affinity of ligands to p62, the following table summarizes the dissociation constants (KD) for various molecules that bind to different domains of p62. It is important to note that these ligands bind to different domains of p62 and thus their affinities are not directly comparable to this compound which targets the ZZ domain.

Ligand/Binding Partnerp62 DomainBinding Affinity (KD)Assay Method
This compound ZZ Domain Not Reported Pulldown Assay (Qualitative)
YOK-2204ZZ DomainDocking Score: -5.5 kcal/molComputational Modeling
YOK-1304ZZ DomainDocking Score: -5.8 kcal/molComputational Modeling
YTK-105ZZ DomainDocking Score: -4.0 kcal/molComputational Modeling
N-terminal Arginine (Nt-Arg) PeptideZZ Domain~2.5 µMIsothermal Titration Calorimetry
VHHp62 (Nanobody)UBA Domain11 nMSurface Plasmon Resonance

Experimental Protocols for Key Binding Assays

To quantitatively assess the binding of this compound to the p62 ZZ domain, a combination of biophysical and biochemical assays is recommended. Each technique provides complementary information regarding the binding affinity, kinetics, and specificity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Methodology:

  • Immobilization: Recombinant human p62 protein (or the isolated ZZ domain) is immobilized on a sensor chip surface. Amine coupling is a common method for this purpose.

  • Analyte Injection: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Recombinant p62 protein is placed in the sample cell, and this compound is loaded into the injection syringe. Both samples must be in identical, well-degassed buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the p62 solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to demonstrate protein-protein interactions in a cellular context. For a small molecule like this compound, a modified approach using a biotinylated version of the compound can be employed.

Methodology:

  • Cell Lysis: Cells expressing p62 are lysed under non-denaturing conditions to preserve protein complexes.

  • Incubation with Biotinylated this compound: The cell lysate is incubated with biotinylated this compound to allow for binding to endogenous or overexpressed p62.

  • Pulldown: Streptavidin-coated beads are added to the lysate to capture the biotinylated this compound-p62 complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Detection: The bound proteins are eluted from the beads and analyzed by Western blotting using an anti-p62 antibody to confirm the presence of p62 in the pulldown fraction.

Mandatory Visualizations

Experimental Workflow for Binding Confirmation

experimental_workflow cluster_assays Binding Assays cluster_confirmation Confirmation of Specific Binding SPR Surface Plasmon Resonance (SPR) (Quantitative) Confirmation Specific Binding Confirmed SPR->Confirmation ITC Isothermal Titration Calorimetry (ITC) (Quantitative) ITC->Confirmation CoIP Co-immunoprecipitation (Co-IP) (Qualitative/Semi-quantitative) CoIP->Confirmation YT88_p62 This compound + p62 YT88_p62->SPR Affinity (KD) Kinetics (ka, kd) YT88_p62->ITC Affinity (KD) Thermodynamics (ΔH, ΔS) YT88_p62->CoIP In-cellulo Interaction

Caption: Experimental workflow for confirming the specific binding of this compound to p62.

p62 Signaling Pathway and the Role of the ZZ Domain

p62_signaling cluster_p62 p62 Protein Domains cluster_autophagy AUTOTAC-mediated Autophagy PB1 PB1 ZZ ZZ Domain p62_oligo p62 Oligomerization ZZ->p62_oligo Activates TRAF6 TRAF6 Binding LIR LIR Autophagosome Autophagosome Formation LIR->Autophagosome Binds LC3 on UBA UBA Target Target Protein UBA->Target Binds Ubiquitin on (in some contexts) YT88 This compound YT88->ZZ Binds to AUTOTAC AUTOTAC (this compound linked to Target Ligand) YT88->AUTOTAC Target->AUTOTAC AUTOTAC->ZZ Recruits p62 p62_oligo->Autophagosome Lysosome Lysosomal Degradation Autophagosome->Lysosome Fuses with

Caption: p62 signaling in AUTOTAC-mediated autophagy via the ZZ domain.

Complementary Nature of Binding Assays

assay_logic cluster_evidence Lines of Evidence cluster_assays Experimental Assays Goal Goal: Confirm Specific this compound to p62 Binding DirectBinding Direct Binding (Quantitative) Goal->DirectBinding Is it a direct interaction? Thermodynamics Thermodynamic Profile Goal->Thermodynamics What are the driving forces? CellularContext Interaction in Cells Goal->CellularContext Does it occur in a biological system? SPR SPR DirectBinding->SPR ITC ITC Thermodynamics->ITC CoIP Co-IP CellularContext->CoIP Conclusion Conclusion: High-Confidence Confirmation of Specific Binding SPR->Conclusion ITC->Conclusion CoIP->Conclusion

Caption: Logical relationship of assays for confirming binding specificity.

References

A Comparative Analysis of Targeted Protein Degradation Technologies: AUTOTACs, PROTACs, LYTACs, and Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This guide provides an objective comparison of four prominent TPD technologies: Autophagy-TArgeting Chimeras (AUTOTACs), Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Molecular Glues. We will delve into their mechanisms of action, present available quantitative performance data, and provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Comparative Overview

Targeted protein degradation technologies function by hijacking the cell's natural protein disposal machinery. However, they achieve this through distinct pathways, leading to differences in their target scope and potential applications.

  • PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

  • Molecular Glues: These are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, which is not a natural substrate of that E3 ligase.[2] Unlike PROTACs, which are rationally designed with two distinct binding moieties, molecular glues are often discovered serendipitously and are typically smaller in size.[2]

  • AUTOTACs (Autophagy-TArgeting Chimeras): These bifunctional molecules direct intracellular proteins and protein aggregates to the autophagy-lysosome pathway for degradation.[3] One end of the AUTOTAC binds to the target protein, while the other end engages an autophagy receptor, such as p62/SQSTM1, initiating the formation of an autophagosome around the target, which then fuses with a lysosome for degradation.[3]

  • LYTACs (Lysosome-Targeting Chimeras): This technology is designed to degrade extracellular and membrane-bound proteins.[4] LYTACs are bifunctional molecules that link a target-binding moiety (often an antibody) to a ligand that binds to a cell-surface lysosome-shuttling receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR).[4] This complex is then internalized and trafficked to the lysosome for degradation.[4]

Quantitative Performance Data

Direct comparative studies of these four technologies on the same target protein under identical conditions are limited. The following tables summarize available quantitative data (DC50 and Dmax) for representative degraders from each class to provide a general performance overview. It is crucial to consider the different target proteins, cell lines, and experimental conditions when interpreting this data.

Table 1: AUTOTAC Performance Data

AUTOTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Anle138b-F105TauP301L-3Not Reported
VinclozolinM2-2204Androgen ReceptorLNCaP200Not Reported
PHTPP-1304Estrogen Receptor βHEK293T~2>90
Fumagillin-105MetAP2HEK293~700Not Reported

Data sourced from multiple studies; experimental conditions may vary.[5][6]

Table 2: PROTAC Performance Data

PROTAC CompoundTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
ARV-110Androgen ReceptorVHLVCaP~1>90
ARV-471Estrogen ReceptorCRBNMCF71.8>90
PROTAC 171BCL-XLVHLMOLT-46390.8
PROTAC 77EGFRdel19VHLHCC82711.7Not Reported

Data sourced from multiple studies; experimental conditions may vary.[7][8]

Table 3: LYTAC Performance Data

LYTAC CompoundTarget ProteinCell LineConcentration (nM)Degradation (%)
Ctx-M6PnEGFRHeLa100>70
Ab-2EGFRHeLa10>50 (after 24h)
Ctx-GalNAcEGFRHEP3B10~50 (surface EGFR)

Data sourced from multiple studies; experimental conditions may vary. DC50 values are not always reported for LYTACs in the same manner as for small molecule degraders.[9][10]

Table 4: Molecular Glue Performance Data

Molecular GlueTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PomalidomideIKZF1CRBN-686
PROTAC 46 (acts as a glue)CDK9CRBN-~7Not Reported

Data sourced from multiple studies; experimental conditions may vary. Quantitative degradation data for molecular glues is often presented differently than for bifunctional degraders.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating protein degraders.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

AUTOTAC_Mechanism AUTOTAC AUTOTAC Ternary_Complex Ternary Complex (POI-AUTOTAC-p62) AUTOTAC->Ternary_Complex POI Protein of Interest (POI) / Aggregate POI->Ternary_Complex p62 p62/SQSTM1 p62->Ternary_Complex Autophagosome Autophagosome Ternary_Complex->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_Products Degraded Products Autolysosome->Degraded_Products

Caption: AUTOTAC Mechanism of Action.

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell LYTAC LYTAC Ternary_Complex Ternary Complex LYTAC->Ternary_Complex POI Extracellular/Membrane Protein (POI) POI->Ternary_Complex Receptor Lysosome-Shuttling Receptor (e.g., CI-M6PR) Receptor->Ternary_Complex Endosome Endosome Ternary_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Degraded_Products Degraded Products Lysosome->Degraded_Products

Caption: LYTAC Mechanism of Action.

Molecular_Glue_Mechanism Molecular_Glue Molecular Glue Ternary_Complex Ternary Complex Molecular_Glue->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Neo_Substrate Neosubstrate (POI) Neo_Substrate->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Molecular Glue Mechanism of Action.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment with Degrader (Dose-response and time-course) cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis ubiquitination Ubiquitination Assay (Confirm mechanism for PROTACs/Glues) treatment->ubiquitination lysosomal_assay Lysosomal/Autophagy Assay (Confirm mechanism for AUTOTACs/LYTACs) treatment->lysosomal_assay viability_assay Cell Viability Assay (Assess cytotoxicity) treatment->viability_assay western_blot Western Blot Analysis (Quantify POI levels) cell_lysis->western_blot data_analysis Data Analysis (Calculate DC50 and Dmax) western_blot->data_analysis end End data_analysis->end ubiquitination->end lysosomal_assay->end viability_assay->end

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Western Blot for Protein Degradation Analysis

Objective: To quantify the levels of the target protein following treatment with a degrader.

Materials:

  • Cell culture reagents

  • Degrader compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the degrader or vehicle control for various time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Ubiquitination Assay

Objective: To detect the ubiquitination of the target protein induced by PROTACs or molecular glues.

Materials:

  • Cells treated with degrader and proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against ubiquitin

  • Western blot reagents (as listed above)

Procedure:

  • Cell Treatment: Treat cells with the degrader for a shorter time course (e.g., 1-4 hours) in the presence of a proteasome inhibitor to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysate with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.

Lysosomal Activity Assay

Objective: To confirm the involvement of the lysosomal pathway in AUTOTAC- or LYTAC-mediated degradation.

Materials:

  • Cells treated with degrader

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Fluorescent lysosomal activity probe (e.g., LysoTracker or a self-quenched substrate)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Inhibitor Co-treatment: Co-treat cells with the degrader and a lysosomal inhibitor. If degradation is rescued in the presence of the inhibitor, it suggests lysosomal involvement. This can be assessed by Western Blot.

  • Lysosomal Staining:

    • Treat cells with the degrader for the desired time.

    • Incubate the cells with a fluorescent lysosomal probe according to the manufacturer's protocol.

    • Analyze the cells by fluorescence microscopy or flow cytometry to assess changes in lysosomal morphology or activity. An increase in lysosomal staining or activity can indicate enhanced autophagic flux.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the degrader compound.

Materials:

  • Cells and culture medium

  • Degrader compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the degrader for a prolonged period (e.g., 72 hours).[11]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] The intensity of the color is proportional to the number of viable cells.

Conclusion

AUTOTACs, PROTACs, LYTACs, and molecular glues represent a powerful and diverse toolkit for targeted protein degradation. The choice of technology depends on the nature of the target protein (intracellular, extracellular, or aggregated), the desired mechanism of action, and the specific research or therapeutic goals. While PROTACs and molecular glues have seen more extensive clinical development, the unique capabilities of AUTOTACs and LYTACs in targeting previously "undruggable" protein populations hold immense promise for the future of medicine. Rigorous and standardized experimental evaluation, as outlined in this guide, is essential for the continued advancement and successful application of these innovative technologies.

References

Validating the Downstream Effects of YT-8-8 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for challenging drug targets. Among the innovative TPD strategies, AUTOphagy-TArgeting Chimeras (AUTOTACs) have garnered significant interest for their ability to harness the cell's own autophagy machinery to eliminate unwanted proteins. This guide provides a comprehensive comparison of the downstream effects of treatment with AUTOTACs utilizing the p62 ligand YT-8-8, against other targeted protein degradation technologies, supported by experimental data and detailed protocols.

Introduction to this compound and AUTOTAC Technology

This compound is a ligand that specifically binds to the ZZ domain of the p62/SQSTM1 protein, a key receptor in selective autophagy.[1] This interaction is the foundation of the AUTOTAC platform. AUTOTACs are heterobifunctional molecules designed with a target-binding ligand (TBL) on one end and a p62-binding ligand, such as this compound, on the other, connected by a linker.[2][3] Upon simultaneous binding to a protein of interest (POI) and p62, the AUTOTAC induces a conformational change in p62, promoting its oligomerization. This complex is then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes to degrade the target protein.[3][4]

Comparison with Alternative Degradation Technologies

The primary alternative to autophagy-mediated degradation is the ubiquitin-proteasome system (UPS), which is exploited by technologies like Proteolysis-Targeting Chimeras (PROTACs). While both AUTOTACs and PROTACs aim to eliminate target proteins, their distinct mechanisms of action lead to different downstream consequences and therapeutic advantages.

FeatureAUTOTACs (this compound based)PROTACs
Degradation Machinery Autophagy-Lysosome PathwayUbiquitin-Proteasome System
Mechanism of Action Induces p62-dependent selective macroautophagy of the target protein.[1]Recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5]
Substrate Scope Can degrade a broad range of targets, including protein aggregates and potentially entire organelles, which are often resistant to the proteasome.[5][6]Primarily effective for soluble, cytosolic proteins. The narrow pore of the proteasome limits the degradation of large protein aggregates.[5]
Ubiquitin-Dependence Ubiquitin-independent degradation of the target protein.[7]Absolutely dependent on the ubiquitin signaling cascade.

Performance Data of this compound Based AUTOTACs

The efficacy of AUTOTACs is typically quantified by their half-maximal degradation concentration (DC50). The following table summarizes the performance of several AUTOTACs constructed using p62 ligands, targeting various oncoproteins.

AUTOTACTarget ProteinCell LineDC50Reference
PHTPP-1304Estrogen Receptor β (ERβ)HEK293T~2 nM[8]
PHTPP-1304Estrogen Receptor β (ERβ)ACHN< 100 nM[4]
PHTPP-1304Estrogen Receptor β (ERβ)MCF-7< 100 nM[4]
VinclozolinM2-2204Androgen Receptor (AR)LNCaP~200 nM[9]
Fumagillin-105Methionine aminopeptidase (B13392206) 2 (MetAP2)HEK293~0.7 µM[10]
Fumagillin-105Methionine aminopeptidase 2 (MetAP2)U87-MG~500 nM[10]

Downstream Signaling Pathways of this compound Treatment

Activation of p62 by this compound not only initiates the autophagic degradation of the target protein but also influences several other signaling pathways, making the downstream effects multifaceted.

p62-Mediated Autophagy Pathway

The primary downstream effect of this compound is the activation of selective autophagy. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs the p62-target protein complex and delivers it to the lysosome for degradation.

AUTOTAC_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm YT-8-8_AUTOTAC This compound based AUTOTAC Ternary_Complex POI-AUTOTAC-p62 Ternary Complex YT-8-8_AUTOTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds p62_inactive Inactive p62 p62_inactive->Ternary_Complex Binds & Activates p62_active Active p62 (Oligomerized) Autophagosome Autophagosome p62_active->Autophagosome Sequestration Ternary_Complex->p62_active Induces Oligomerization Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degrades POI

AUTOTAC Mechanism of Action
p62-Keap1-Nrf2 Pathway

p62 can competitively bind to Keap1, leading to the stabilization and nuclear translocation of Nrf2, a master regulator of the antioxidant response.[11][12][13] This can result in the upregulation of cytoprotective genes.

p62_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p62 p62 Keap1 Keap1 p62->Keap1 Binds & Sequesters Nrf2 Nrf2 Keap1->Nrf2 Inhibits Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Nrf2->Cul3_Rbx1 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3_Rbx1->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

p62-Keap1-Nrf2 Signaling Pathway
p62-TRAF6-NF-κB Pathway

p62 acts as a scaffold protein, interacting with TRAF6 to mediate the activation of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival.[2][14][15]

p62_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p62 p62 TRAF6 TRAF6 p62->TRAF6 Binds & Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Target_Genes Target Genes (e.g., IL-6, TNF-α) NFkB_nuc->Target_Genes Activates Transcription

p62-TRAF6-NF-κB Signaling Pathway
p62-mTORC1 Pathway

p62 is also involved in the nutrient-sensing mTORC1 pathway. It can promote the localization of mTORC1 to the lysosome, a critical step for its activation, thereby influencing cell growth and proliferation.[1][16][17]

p62_mTORC1_Pathway cluster_lysosome Lysosomal Surface cluster_cytoplasm Cytoplasm p62 p62 Rag_GTPases Rag GTPases p62->Rag_GTPases Interacts with mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inhibits Autophagy_cyt Autophagy mTORC1->Autophagy_cyt Inhibits Amino_Acids Amino Acids Amino_Acids->Rag_GTPases Activate Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

p62-mTORC1 Signaling Pathway

Experimental Protocols

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the this compound based AUTOTAC or control compounds for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an increase in autophagic flux.[18][19][20][21]

Immunofluorescence for p62 and LC3 Colocalization

This protocol allows for the visualization of p62 and LC3 colocalization, indicating the sequestration of p62 into autophagosomes.[22][23][24][25]

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: Mouse anti-p62/SQSTM1 and Rabbit anti-LC3B

  • Fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 and anti-rabbit IgG-Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Treatment and Fixation: Treat cells on coverslips as required. Fix the cells with fixation solution for 15 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells and then block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with both primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash, mount the coverslips on slides, and visualize using a confocal microscope.

  • Analysis: Analyze the images for the formation of LC3 puncta and their colocalization with p62 puncta.

Quantitative Proteomics for Global Downstream Effects

To obtain an unbiased and comprehensive view of the downstream effects of this compound treatment, quantitative proteomics can be employed.[26][27][28]

Experimental Workflow:

  • Sample Preparation: Treat cells with the AUTOTAC and appropriate controls. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling (e.g., TMT): Label the peptides from different conditions with tandem mass tags (TMT) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly up- or downregulated upon treatment. Perform pathway analysis to understand the biological processes affected.

This approach can reveal not only the degradation of the intended target but also off-target effects and compensatory changes in the proteome, providing a complete picture of the drug's impact.

Conclusion

AUTOTACs utilizing the p62 ligand this compound represent a powerful and versatile platform for targeted protein degradation. Their ability to engage the autophagy-lysosome system offers distinct advantages over proteasome-based degraders, particularly for challenging targets like protein aggregates. The validation of their downstream effects through a combination of targeted assays and global proteomics is crucial for their development as next-generation therapeutics. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to rigorously evaluate the efficacy and mechanism of action of this compound based AUTOTACs.

References

A Comparative Guide to Confirming the Selectivity of YT-8-8 for p62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the selectivity of YT-8-8, a known ligand of the p62 ZZ domain, against other potential cellular targets. This compound is a crucial component in the development of Autophagy-Targeting Chimeras (AUTOTACs), making the verification of its specific binding to p62 paramount for the successful design of targeted protein degraders. This document outlines experimental protocols, presents available data for comparison with alternative p62 ligands, and visualizes key cellular pathways and experimental workflows.

Introduction to this compound and p62

This compound is a small molecule that binds to the ZZ domain of p62 (also known as Sequestosome-1 or SQSTM1), a multifunctional protein that plays a central role in several key cellular processes, including selective autophagy, cell signaling, and stress responses. By binding to p62, this compound can activate p62-dependent selective macroautophagy.[1][2][3][4][5] This property makes it a valuable tool for researchers developing AUTOTACs, which are bifunctional molecules designed to recruit specific proteins of interest to the autophagy machinery for degradation.

The selectivity of this compound for p62 is a critical determinant of its utility and the specificity of any resulting AUTOTAC. Off-target binding could lead to unintended cellular effects and toxicity, undermining the therapeutic potential of such constructs. Therefore, rigorous experimental validation of its selectivity is essential.

p62 Signaling Pathways

p62 acts as a signaling hub, integrating inputs from and influencing multiple pathways crucial for cellular homeostasis. Understanding these pathways is vital for interpreting the functional consequences of this compound binding.

p62_signaling cluster_upstream Upstream Signals cluster_p62 p62 Hub cluster_downstream Downstream Pathways Stress Stress p62 p62 Stress->p62 Ubiquitinated\nCargo Ubiquitinated Cargo Ubiquitinated\nCargo->p62 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Autophagy Autophagy p62->Autophagy LIR domain p62->mTORC1 interacts with Raptor Nrf2 Nrf2 p62->Nrf2 inhibits Keap1 NFkB NFkB p62->NFkB interacts with TRAF6 CETSA_Workflow A Cell Culture and Compound Treatment B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Western Blot Analysis of Soluble Fraction D->E F Quantification and Melting Curve Generation E->F

References

A Comparative Guide to YT-8-8 and Alternative p62-Ligand Based AUTOTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of YT-8-8 and its alternatives as autophagy-targeting ligands (ATLs) in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs). AUTOTACs are a novel class of heterobifunctional molecules designed to hijack the cell's autophagy machinery for the targeted degradation of specific proteins. This is achieved by linking a ligand that binds to the target protein with a ligand that engages the autophagy receptor p62/SQSTM1.

Mechanism of Action of p62-Ligand Based AUTOTACs

This compound and its analogues (YOK-2204, YOK-1304, YTK-105) are ligands for the ZZ domain of the p62 protein.[1] The binding of the ATL component of an AUTOTAC to p62 is a critical initiating step. This interaction induces a conformational change in p62, promoting its self-oligomerization.[2][3] This oligomerization is essential for the sequestration of the target protein, which is bound by the other end of the AUTOTAC molecule. The resulting target-p62 complex is then recognized and engulfed by autophagosomes, which subsequently fuse with lysosomes, leading to the degradation of the target protein.[2][4] This mechanism offers an alternative to proteasome-mediated degradation, such as that induced by PROTACs, and has the potential to degrade a broader range of targets, including protein aggregates.[5][6]

AUTOTAC_Mechanism cluster_0 Cellular Environment cluster_1 Autophagy Induction AUTOTAC AUTOTAC (e.g., using this compound) Target Target Protein AUTOTAC->Target Binds to p62_inactive Inactive p62 AUTOTAC->p62_inactive Binds to ZZ domain p62_active Active p62 (Oligomerized) Complex Target-AUTOTAC-p62 Ternary Complex p62_inactive->p62_active Conformational Change & Oligomerization Autophagosome Autophagosome Complex->Autophagosome Sequestration Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Target Protein Degradation Lysosome->Degradation Hydrolytic Degradation

Figure 1. Mechanism of Action of p62-Ligand Based AUTOTACs.

In Vitro Effects: A Quantitative Comparison

AUTOTAC (Target-p62 Ligand)Cell LineDC50 (nM)Dmax (%)IC50 (µM)Reference
PHTPP-YOK-1304 (ERβ)HEK293T~2>90-[7]
ACHN<100>903.3[7]
MCF-7<100>90-[7]
VinclozolinM2-YOK-2204 (AR)LNCaP~200>804.7[8]
Fumagilin-YTK-105 (MetAP2)HEK293700>80-[9]
Anle138b-F105 (tauP301L)-3--[9]
BRD4 degrader-54T124,700-20.6[9]

Table 1. In Vitro Degradation and Cytotoxicity Data for various p62-Ligand Based AUTOTACs. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration (cell viability).

In Vivo Effects: Emerging Evidence

Specific in vivo efficacy and pharmacokinetic data for an AUTOTAC utilizing this compound are not currently available. However, studies on other p62-ligand based AUTOTACs have demonstrated promising in vivo activity, suggesting the potential of this class of degraders.

For instance, an AUTOTAC for the androgen receptor, ATC-324, which uses the p62 ligand YT 6-2, has shown therapeutic potential in in vivo models.[10] Another study on an orally available AUTOTAC, ATC161, demonstrated its ability to degrade α-synuclein aggregates in the brain of a Parkinson's disease mouse model, highlighting the potential for these compounds to be metabolically stable and effective in vivo.[2]

AUTOTACAnimal ModelKey In Vivo FindingsReference
ATC-324 (AR)Prostate Cancer XenograftShowed therapeutic potential.[10]
ATC161 (α-Synuclein)Parkinson's Disease Mouse ModelOrally available, metabolically stable, and effective in degrading brain α-Syn aggregates.[2]

Table 2. Summary of In Vivo Studies on p62-Ligand Based AUTOTACs.

Experimental Protocols

In Vitro p62 Pulldown Assay

This assay is used to confirm the physical interaction between a p62 ligand (like this compound) and the p62 protein.

  • Bait Preparation: A biotinylated version of the p62 ligand (e.g., biotin-YT-8-8) is synthesized.

  • Immobilization: The biotinylated ligand is incubated with streptavidin-coated agarose (B213101) beads to immobilize the "bait".

  • Cell Lysate Preparation: HEK293T cells are lysed to release cellular proteins, including p62.

  • Incubation: The immobilized bait is incubated with the cell lysate to allow for the binding of prey proteins (p62).

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an anti-p62 antibody to confirm the presence of p62.[7]

Pulldown_Workflow Bait Biotinylated this compound Immobilized_Bait Immobilized Bait Bait->Immobilized_Bait Beads Streptavidin Beads Beads->Immobilized_Bait Incubation Incubation Immobilized_Bait->Incubation Lysate Cell Lysate (contains p62) Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Detection Western Blot (anti-p62) Elution->Detection

Figure 2. Workflow for In Vitro p62 Pulldown Assay.
In Vitro p62 Oligomerization Assay

This assay assesses the ability of a p62 ligand to induce the self-oligomerization of p62, a key step in AUTOTAC-mediated degradation.

  • Cell Treatment: HEK293T cells are treated with the p62 ligand (e.g., this compound or an AUTOTAC) for a specified time.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Non-reducing SDS-PAGE: The cell lysates are mixed with a non-reducing sample buffer and separated by SDS-PAGE. The absence of reducing agents preserves disulfide-linked oligomers.

  • Western Blotting: The separated proteins are transferred to a membrane and probed with an anti-p62 antibody to visualize the monomeric and oligomeric forms of p62. An increase in high-molecular-weight bands indicates ligand-induced oligomerization.[10]

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of an AUTOTAC in a living organism.

  • Cell Culture: Human cancer cells (e.g., LNCaP for prostate cancer) are cultured in vitro.

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are treated with the AUTOTAC, a vehicle control, or the individual components of the AUTOTAC (target-binding ligand and p62 ligand alone).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed for target protein levels and biomarkers of autophagy.[11]

Xenograft_Workflow start Start culture Culture Cancer Cells start->culture implant Implant Cells into Mice culture->implant growth Allow Tumor Growth implant->growth treatment Administer AUTOTAC/ Control growth->treatment measure Measure Tumor Volume treatment->measure measure->treatment Repeat endpoint Endpoint Analysis measure->endpoint end End endpoint->end

Figure 3. Workflow for an In Vivo Tumor Xenograft Study.

Conclusion

This compound is a validated p62 ligand that serves as a crucial component in the design of AUTOTACs for targeted protein degradation. While direct quantitative in vitro and in vivo data for this compound-based AUTOTACs are limited in the public domain, the extensive data available for AUTOTACs utilizing alternative p62 ligands like YOK-1304 and YOK-2204 demonstrate the significant potential of this therapeutic modality. These compounds achieve potent, nanomolar-range degradation of oncoproteins and exhibit anti-proliferative effects in cancer cell lines. Furthermore, emerging in vivo data suggests that p62-ligand based AUTOTACs can be developed into effective therapeutic agents. Further research is warranted to fully characterize the in vivo efficacy and pharmacokinetic profiles of AUTOTACs, including those based on this compound, to advance this promising technology towards clinical applications.

References

Validation of YT-8-8 as a Tool for Studying Selective Autophagy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YT-8-8's performance against other established methods for studying selective autophagy, supported by experimental data and detailed protocols.

Introduction to Selective Autophagy and this compound

Autophagy is a fundamental cellular process for degrading and recycling cellular components, such as damaged organelles and protein aggregates.[1] While initially thought to be a non-specific process, it is now understood that autophagy can be highly selective.[2][3] This selectivity is mediated by autophagy receptors, such as p62/SQSTM1, which recognize and target specific cargo to the autophagosome for degradation.[2][3]

This compound is a cell-permeable small molecule that acts as a ligand for the ZZ domain of the p62 autophagy receptor.[4][5] It has emerged as a chemical tool to induce and study p62-dependent selective macroautophagy.[4] this compound is also utilized in the development of AUTOphagy-TArgeting Chimeras (AUTOTACs), a technology for targeted protein degradation via the autophagy-lysosome system.[6]

Mechanism of Action of this compound

This compound activates selective autophagy by directly engaging with the p62 receptor. The binding of this compound to the ZZ domain of p62 induces a conformational change that promotes the oligomerization of p62.[7] This oligomerization is a crucial step in the formation of p62 bodies, which sequester ubiquitinated cargo destined for degradation. The conformational change also exposes the LC3-interacting region (LIR) on p62, facilitating its interaction with lipidated LC3 (LC3-II) on the phagophore membrane.[7] This interaction tethers the p62-cargo complex to the forming autophagosome, leading to its eventual degradation upon fusion with the lysosome.

YT_8_8_Mechanism cluster_0 Cellular Environment YT88 This compound p62_inactive Inactive p62 YT88->p62_inactive Binds to ZZ domain p62_active Active p62 Oligomer p62_inactive->p62_active Induces oligomerization & LIR exposure Phagophore Phagophore with LC3-II p62_active->Phagophore LIR-LC3 Interaction Cargo Ubiquitinated Cargo Cargo->p62_active Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Products Autolysosome->Degradation Degradation

Caption: Mechanism of this compound-induced selective autophagy.

Comparison with Alternative Tools for Studying Selective Autophagy

This compound offers a direct chemical approach to induce p62-dependent autophagy. However, several other methods are widely used to study this process, each with its own advantages and limitations.

Method Principle Advantages Limitations
This compound A small molecule p62 ligand that directly induces p62-dependent selective autophagy.[4]Direct and specific activation of the p62 pathway; temporal control over autophagy induction.May not be suitable for studying p62-independent selective autophagy; potential off-target effects.
Tandem Fluorescent LC3 (e.g., mRFP-GFP-LC3) A fusion protein of LC3 with pH-sensitive GFP and pH-stable RFP. Autophagosomes appear yellow (GFP+RFP), while autolysosomes are red (RFP only) due to quenching of GFP in the acidic environment.Allows for visualization and quantification of autophagic flux.[8]Requires transfection and overexpression of a foreign protein, which may alter normal cellular physiology.
LIR-based Molecular Traps Recombinant proteins containing tandem repeats of LC3-interacting regions (LIRs) that bind to LC3/GABARAP proteins on autophagosomes, allowing for the pulldown and identification of associated cargo.[9]Enables the isolation and identification of specific cargoes undergoing selective autophagy.Does not provide real-time visualization of the process within the cell.
Akt/mTOR Inhibitors (e.g., Rapamycin, Akt-IN-8) Small molecules that induce general autophagy by inhibiting the negative regulatory PI3K/Akt/mTOR pathway.[10][11]Induces a broad autophagic response, useful for studying the general autophagy machinery.Lacks specificity for selective autophagy pathways; may have pleiotropic effects due to the central role of the mTOR pathway.
Quantitative Proteomics (e.g., Lyso-IP, APEX2) Unbiased approaches to identify proteins recruited to damaged organelles or interacting with key autophagy proteins during selective autophagy processes like lysophagy.[12][13]Provides a systems-level view of the molecular machinery involved; high potential for novel discoveries.Technically complex, requires specialized equipment and bioinformatics expertise.

Experimental Protocols

Protocol 1: Induction and Analysis of Selective Autophagy using this compound by Western Blot

This protocol details the steps to treat cultured cells with this compound and analyze key autophagy markers, LC3-II and p62, by Western blotting. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

  • This compound (e.g., MedChemExpress, HY-161737)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) for a specified time course (e.g., 24 hours).[6] Include a vehicle control (e.g., DMSO). For autophagic flux analysis, a parallel set of wells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of this compound treatment.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Protocol 2: Visualization of this compound Induced Autophagy by Immunofluorescence

This protocol allows for the visualization of LC3 puncta, which represent autophagosomes, in cells treated with this compound.

Materials:

  • Sterile glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against LC3B

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in 24-well plates and treat with this compound as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash cells with PBS, permeabilize with 0.1% Triton X-100 for 10 minutes, and then block with 5% BSA for 1 hour.

  • Antibody Staining: Incubate with primary anti-LC3B antibody overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of LC3 puncta per cell indicates autophagy induction.

Experimental_Workflow cluster_protocol1 Protocol 1: Western Blot cluster_protocol2 Protocol 2: Immunofluorescence P1_Start Seed Cells in 6-well plates P1_Treat Treat with this compound +/- BafA1 P1_Start->P1_Treat P1_Lyse Lyse Cells & Quantify Protein P1_Treat->P1_Lyse P1_WB SDS-PAGE & Western Blot P1_Lyse->P1_WB P1_Analyze Analyze LC3-II/I and p62 levels P1_WB->P1_Analyze P2_Start Seed Cells on Coverslips P2_Treat Treat with this compound P2_Start->P2_Treat P2_Fix Fix, Permeabilize, & Block P2_Treat->P2_Fix P2_Stain Stain with Anti-LC3B & DAPI P2_Fix->P2_Stain P2_Image Fluorescence Microscopy P2_Stain->P2_Image P2_Analyze Quantify LC3 Puncta P2_Image->P2_Analyze

References

A Comparative Guide to Autophagy-Inducing Compounds: Benchmarking YT-8-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YT-8-8, a key component of Autophagy-Targeting Chimeras (AUTOTACs), with other well-established autophagy-inducing compounds. We present available performance data, detailed experimental protocols for assessing activity, and visualizations of the key signaling pathways to aid in the selection and application of these molecules in research and drug development.

Introduction to this compound and Autophagy Induction

This compound is a high-affinity ligand for the ZZ domain of p62/SQSTM1, a key receptor protein in selective autophagy.[1][2] By binding to p62, this compound facilitates the recruitment of this receptor to specific cellular targets, initiating their engulfment by autophagosomes and subsequent degradation. This mechanism forms the basis of AUTOTAC technology, which utilizes bifunctional molecules composed of a target-binding ligand and an autophagy-targeting ligand like this compound to induce the degradation of specific proteins.

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. It can be broadly categorized into non-selective (bulk) and selective autophagy. While compounds like Rapamycin (B549165) induce bulk autophagy through inhibition of the mTOR pathway, this compound and by extension, AUTOTACs, are designed to activate selective autophagy.

Performance Comparison of Autophagy-Inducing Compounds

The following table summarizes key characteristics of this compound and other representative autophagy inducers.

FeatureThis compound (within AUTOTACs)RapamycinOther mTOR-independent Inducers (e.g., Torin 1)
Mechanism of Action Activates p62-dependent selective macroautophagy by binding to the p62-ZZ domain.[1][2]Inhibits mTORC1, a negative regulator of autophagy, leading to the induction of bulk autophagy.[4][5]Induce autophagy through various pathways that do not directly involve mTOR inhibition.
Type of Autophagy SelectivePrimarily BulkVaries by compound
Reported Effective Concentration Nanomolar DC50 values for target protein degradation in vitro and in vivo.[3]100 nM - 200 nM can significantly increase LC3-II levels in cell culture.[4]Varies widely
Key Signaling Pathway p62/SQSTM1-mediated cargo recognition and autophagosome recruitment.Inhibition of the PI3K/Akt/mTOR signaling pathway.[4]Diverse, often involving AMPK activation or other stress responses.
Primary Application Targeted protein degradation via AUTOTACs.General induction of autophagy for research and in models of diseases like neurodegeneration.Research tools to study mTOR-independent autophagy pathways.

Experimental Protocols

Accurate measurement of autophagy is critical for evaluating the efficacy of inducing compounds. The following are detailed protocols for two standard methods used to quantify autophagy.

Western Blotting for LC3-II Conversion (Autophagic Flux Assay)

This method quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels is a hallmark of autophagosome formation. To measure autophagic flux (the rate of autophagy), a lysosomal inhibitor is used to block the degradation of autophagosomes, allowing for the quantification of autophagosome formation over a set period.

Materials:

  • Cell culture reagents

  • Autophagy-inducing compound (e.g., this compound, Rapamycin)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against LC3 (validated for detecting both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the autophagy-inducing compound at various concentrations and for different durations. A parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the treatment period) to block autophagosome degradation. Include appropriate vehicle controls.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-I and LC3-II, as well as the loading control.

    • Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.

Fluorescence Microscopy using mCherry-GFP-LC3 Reporter

This method utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3) to monitor the maturation of autophagosomes into autolysosomes. In the neutral pH of autophagosomes, both GFP and mCherry fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in both yellow and red puncta, particularly an increase in red puncta, indicates a functional autophagy pathway.

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 reporter construct.

  • Cell culture reagents.

  • Autophagy-inducing compound.

  • Fluorescence microscope with appropriate filters for GFP and mCherry.

  • Image analysis software.

Procedure:

  • Cell Treatment: Plate the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat the cells with the autophagy-inducing compound and include vehicle controls.

  • Live-cell or Fixed-cell Imaging:

    • Live-cell imaging: Image the cells directly on a heated stage with CO2 control.

    • Fixed-cell imaging: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde. Mount the coverslips onto slides with a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition: Acquire images using a fluorescence microscope, capturing both the GFP and mCherry channels.

  • Image Analysis:

    • Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • An increase in the number of both yellow and red puncta upon treatment indicates an induction of autophagy. An accumulation of yellow puncta without a corresponding increase in red puncta may suggest a blockage in the fusion of autophagosomes with lysosomes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways for this compound and Rapamycin, as well as a typical experimental workflow for comparing autophagy inducers.

YT_8_8_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm YT88 This compound p62 p62/SQSTM1 (Inactive) YT88->p62 Binds to ZZ domain p62_active p62 Oligomerization (Active) p62->p62_active Induces Phagophore Phagophore p62_active->Phagophore Recruits via LIR domain Cargo Ubiquitinated Cargo Cargo->p62_active Binds to UBA domain LC3 LC3 Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: Signaling pathway of this compound-induced selective autophagy.

Rapamycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Rapamycin Rapamycin mTORC1 mTORC1 (Active) Rapamycin->mTORC1 Inhibits mTORC1_inactive mTORC1 (Inactive) mTORC1->mTORC1_inactive ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Inhibits ULK1_complex_active ULK1 Complex (Active) mTORC1_inactive->ULK1_complex_active Relieves Inhibition Autophagy_initiation Autophagy Initiation ULK1_complex_active->Autophagy_initiation Autophagosome Autophagosome Formation Autophagy_initiation->Autophagosome

Caption: Signaling pathway of Rapamycin-induced bulk autophagy.

Experimental_Workflow cluster_assays Autophagy Assays start Start: Select Cell Line treatment Treat cells with: - Vehicle Control - this compound - Rapamycin - Other Compounds start->treatment add_inhibitor Add Lysosomal Inhibitor (for autophagic flux measurement) treatment->add_inhibitor Parallel Experiment harvest Harvest Cells (Lysis or Fixation) treatment->harvest add_inhibitor->harvest western_blot LC3-II Western Blot harvest->western_blot microscopy mCherry-GFP-LC3 Fluorescence Microscopy harvest->microscopy analysis Data Analysis: - Quantify LC3-II levels - Count autophagosomes/ autolysosomes western_blot->analysis microscopy->analysis comparison Compare Autophagic Activity analysis->comparison

Caption: Experimental workflow for comparing autophagy inducers.

Conclusion

This compound represents a novel approach to inducing autophagy, offering high specificity for selective autophagy through its interaction with p62. This contrasts with traditional inducers like Rapamycin that trigger bulk autophagy via mTOR inhibition. While direct comparative data on their global autophagy-inducing potency is limited, their distinct mechanisms of action make them suitable for different research and therapeutic applications. The choice of compound should be guided by the specific research question, whether it is to study the general process of autophagy or to achieve targeted degradation of a specific cellular component. The experimental protocols provided herein offer robust methods for quantifying and comparing the activity of these and other autophagy-modulating compounds.

References

Safety Operating Guide

Personal protective equipment for handling YT-8-8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for YT-8-8

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Operation, and Disposal of this compound.

This guide provides critical safety and logistical information for the handling of this compound, a ligand of the p62-ZZ domain utilized in the design of AUTOTACs (Autophagy-Targeting Chimeras) to induce p62-dependent selective macroautophagy. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is mandatory. The following table summarizes the required personal protective equipment and essential engineering controls.

Protection Type Equipment/Control Specification and Use
Eye/Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Respirator (if dust is generated)In situations where there is a potential for aerosolization or dust formation, a properly fitted NIOSH-approved respirator should be used.
Engineering Controls Chemical Fume Hood or Exhaust VentilationAll handling of this compound powder should be conducted in a certified chemical fume hood or a well-ventilated area with appropriate exhaust ventilation to minimize inhalation exposure.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Minimize Dust and Aerosol Formation: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygienic Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.

Storage:

  • Temperature: Store this compound in a tightly sealed container in a dry and well-ventilated place. Recommended storage is at -20°C for up to one year.

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with all federal, state, and local environmental regulations.

Immediate Steps for Waste:

  • Segregation: Collect all this compound waste, including unused product and contaminated consumables (e.g., gloves, pipette tips, vials), in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a sealed, leak-proof container for all waste materials.

  • Labeling: Clearly label the waste container with "Hazardous Chemical Waste" and list the contents, including "this compound".

General Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all institutional guidelines for chemical waste management.

Quantitative Data Presentation

This compound serves as a crucial component in the development of AUTOTACs. The following table presents the degradation potency (DC50) of an exemplary AUTOTAC derived from a p62 ligand, demonstrating the application and efficacy of this class of molecules.

AUTOTAC Target Protein Cell Line DC50 (nM)
PHTPP-1304ERβHEK293T2
PHTPP-1304ERβMCF-7<100

Experimental Protocols

In Vitro Biotinylated this compound Pulldown Assay

This protocol outlines a key experiment to validate the interaction between this compound and its target protein, p62.

Objective: To confirm the binding of biotinylated this compound to the p62 protein from a cell lysate.

Materials:

  • Biotinylated this compound

  • HEK293T cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p62

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293T cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Binding:

    • Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of cell lysate with biotin (B1667282) alone.

  • Pulldown:

    • Add streptavidin-coated magnetic beads to the lysate-biotinylated this compound mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated ligand-protein complexes to bind to the beads.

  • Washing:

    • Use a magnetic stand to pellet the beads.

    • Carefully remove the supernatant.

    • Wash the beads three times with ice-cold wash buffer to remove non-specific binders.

  • Elution:

    • After the final wash, resuspend the beads in elution buffer (SDS-PAGE sample buffer).

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p62 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

p62_Autophagy_Pathway cluster_cytoplasm Cytoplasm YT88 This compound p62 p62 (inactive) YT88->p62 Binds to ZZ domain p62_active p62 (active/oligomerized) p62->p62_active Conformational Change & Oligomerization Autophagosome Autophagosome p62_active->Autophagosome Recruitment via LIR domain Cargo Ubiquitinated Cargo (e.g., misfolded proteins) Cargo->p62_active Binds to UBA domain Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation

Caption: p62-Dependent Selective Macroautophagy Pathway Activated by this compound.

Pulldown_Workflow cluster_workflow In Vitro Pulldown Assay Workflow Lysate Prepare Cell Lysate (e.g., HEK293T) Incubate Incubate Lysate with Biotinylated this compound Lysate->Incubate Pulldown Add Streptavidin Beads & Pulldown Complexes Incubate->Pulldown Wash Wash Beads to Remove Non-specific Binders Pulldown->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot for p62 Elute->Analyze

Caption: Experimental Workflow for Biotinylated this compound Pulldown Assay.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。